molecular formula C5H9NO2 B1422763 (R)-1-Methylazetidine-2-carboxylic acid CAS No. 255883-21-7

(R)-1-Methylazetidine-2-carboxylic acid

Cat. No.: B1422763
CAS No.: 255883-21-7
M. Wt: 115.13 g/mol
InChI Key: FDNMFKYCFKRTRC-SCSAIBSYSA-N
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Description

(R)-1-Methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-1-methylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNMFKYCFKRTRC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255883-21-7
Record name (2R)-1-methylazetidine-2-carboxylic acid
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Foundational & Exploratory

(R)-1-Methylazetidine-2-carboxylic acid introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-Methylazetidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a proline analogue, its rigid four-membered ring structure offers a unique scaffold that can impart desirable physicochemical and pharmacological properties to parent molecules. This guide provides a comprehensive overview of its chemical properties, advanced synthetic strategies, and strategic applications in drug design. We will explore the mechanistic basis for its utility as a proline mimic, detail exemplary experimental protocols for its synthesis and characterization, and discuss its role in modulating biological pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural attributes of this versatile building block.

Introduction: The Strategic Value of a Constrained Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain, which is intermediate between the highly reactive aziridine and the more flexible five-membered pyrrolidine, provides a unique combination of stability and controlled reactivity.[1] this compound belongs to this important class of compounds. It is an analogue of the proteinogenic amino acid proline, where the five-membered pyrrolidine ring is replaced by the more compact and rigid N-methylated azetidine ring.

This structural modification has profound implications for molecular design:

  • Conformational Rigidity: The azetidine scaffold restricts the bond rotations available to the molecule, locking it into a more defined three-dimensional shape. This can lead to higher binding affinity and selectivity for biological targets.

  • Novel Chemical Space: The specific stereochemistry and substitution pattern provide unique vectors for further chemical modification, allowing chemists to explore novel regions of chemical space that are inaccessible with traditional proline-based structures.

  • Improved Pharmacokinetic Properties: Incorporation of the azetidine moiety can enhance metabolic stability, cell permeability, and other key pharmacokinetic parameters by altering the molecule's polarity and susceptibility to enzymatic degradation.

This guide will serve as a technical resource, delving into the synthesis, properties, and strategic deployment of this compound as a high-value building block in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource
IUPAC Name (2R)-1-Methylazetidine-2-carboxylic acid-
Molecular Formula C₅H₉NO₂[3]
Molecular Weight 115.13 g/mol [3]
CAS Number 1184858-90-9 (unspecified stereochemistry)[3]
Parent Compound (R-form) (R)-Azetidine-2-carboxylic acid[4]
Canonical SMILES CN1CC[C@H]1C(=O)O-
Appearance Typically a solid[5]
Structural Class Non-proteinogenic α-amino acid, Heterocycle[5]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure azetidines presents a significant chemical challenge due to the strain of the four-membered ring. However, several robust strategies have been developed to access these valuable scaffolds. The synthesis of the target molecule typically involves two key stages: the formation of the chiral azetidine-2-carboxylic acid core and the subsequent N-methylation.

Asymmetric Synthesis of the Azetidine Core

Achieving the correct (R)-stereochemistry at the C2 position is paramount. Common approaches often start from readily available chiral precursors:

  • From Aspartic Acid: A well-established method involves the cyclization of a suitably protected aspartic acid derivative. This approach conserves the inherent chirality of the starting material, providing a direct route to the enantiopure product.[6]

  • From α,γ-diaminobutyric acid: Another classical approach involves the treatment of α,γ-diaminobutyric acid with nitrous and hydrochloric acids, followed by cyclization, to form the azetidine ring.[5]

  • Modern Asymmetric Methods: More recent methodologies employ asymmetric catalysis or chiral auxiliaries to construct the ring with high enantioselectivity. For instance, zinc-mediated asymmetric additions to glyoxylic acid derivatives have been used to prepare enantiopure L-azetidine-2-carboxylic acid and its analogues.[7]

N-Methylation

Once the (R)-azetidine-2-carboxylic acid core (often with protecting groups on the acid and/or the nitrogen) is synthesized, the final N-methylation step can be achieved. A common method is reductive amination, where the N-H of the azetidine precursor reacts with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-methyl group.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

G cluster_0 Core Synthesis cluster_1 Final Modification Chiral Precursor Chiral Precursor (e.g., (R)-Aspartic Acid Derivative) Cyclization Intramolecular Cyclization (Key Ring-Forming Step) Chiral Precursor->Cyclization Multi-step Transformation Protected Azetidine (R)-Protected-Azetidine- 2-carboxylate Cyclization->Protected Azetidine N-Methylation N-Methylation (e.g., Reductive Amination) Protected Azetidine->N-Methylation Deprotection Deprotection N-Methylation->Deprotection Final Product (R)-1-Methylazetidine- 2-carboxylic acid Deprotection->Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Application in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a proline surrogate to create conformationally restricted peptides and small molecules.

Proline Mimicry and Conformational Constraint

Proline's unique cyclic structure plays a critical role in defining the secondary structure of peptides and proteins, often inducing β-turns. Azetidine carboxylic acids, as proline analogues, can enforce even tighter conformational constraints.[8] This rigidity can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

G cluster_0 Structural Comparison Proline Proline (5-membered ring) - More Flexible - Azetidine (R)-1-Methylazetidine- 2-carboxylic acid (4-membered ring) - Highly Constrained - Peptide Peptide Backbone or Small Molecule Scaffold Azetidine->Peptide Incorporation as Proline Mimic Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binding Event

Caption: Role as a conformationally constrained proline mimic in molecular design.

Biological Activity of Azetidine Carboxylic Acids

The parent compound, azetidine-2-carboxylic acid, is a naturally occurring non-proteinogenic amino acid found in plants like lily of the valley and sugar beets.[5][8] Its biological activity stems from its ability to be mistakenly incorporated into proteins in place of proline.[5][9][10] This misincorporation can lead to:

  • Protein Misfolding and Aggregation: The smaller, more strained ring alters the polypeptide backbone, disrupting proper protein folding.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, which can ultimately lead to apoptosis (programmed cell death).[9]

  • Inhibition of Collagen Synthesis: Due to its effects on protein synthesis, it has been shown to be an inhibitor of collagen production and exhibits antiangiogenic properties.[8]

These properties make azetidine-containing molecules interesting candidates for anticancer and anti-inflammatory research.[2][9]

G Aze (R)-1-Methylazetidine- 2-carboxylic acid derivative Ribosome Ribosome (Protein Synthesis Machinery) Aze->Ribosome Mistakenly Incorporated Proline Proline Proline->Ribosome Normal Substrate Protein Nascent Polypeptide Chain Ribosome->Protein Misfolded Misfolded Protein Protein->Misfolded Disrupted Folding ER Endoplasmic Reticulum Misfolded->ER Accumulation Stress ER Stress & UPR Activation ER->Stress Apoptosis Apoptosis Stress->Apoptosis

References

An In-Depth Technical Guide on (R)-1-Methylazetidine-2-carboxylic Acid as a Proline Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unique conformational constraints of proline are fundamental to the structure and function of countless peptides and proteins. Modifying this critical residue offers a powerful strategy for tuning the biological and pharmacological properties of peptide-based therapeutics. This guide provides a comprehensive technical overview of (R)-1-Methylazetidine-2-carboxylic acid, a constrained, N-methylated proline analog. We delve into the rationale for its design, its synthesis, its profound impact on peptide conformation, and its application in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced amino acid analogs to overcome challenges in peptide science, such as proteolytic instability and poor bioavailability.

The Foundational Role of Proline and the Rationale for Constrained Analogs

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom into a five-membered pyrrolidine ring.[1] This structure imposes significant conformational restrictions on the peptide backbone, limiting the Ramachandran (φ, ψ) space available to the residue and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] While in most peptide bonds the trans conformation is overwhelmingly favored, the Xaa-Pro bond has a relatively low energy barrier to isomerization, allowing a significant population of the cis isomer to exist, which is often critical for protein folding and function.[1][3]

However, the inherent flexibility of many peptide ligands can be a liability in drug development, leading to poor receptor affinity and susceptibility to enzymatic degradation.[4] The introduction of conformationally restricted amino acids is a proven strategy to rigidify a peptide's structure, pre-organizing it into a bioactive conformation and enhancing its metabolic stability.[5] this compound represents a dual-strategy approach to proline modification:

  • Ring Contraction: The four-membered azetidine ring is more constrained than proline's five-membered ring. This contraction alters the endocyclic torsion angles and the puckering of the ring system, which in turn influences the backbone dihedral angles.[6]

  • N-Methylation: The addition of a methyl group to the backbone nitrogen atom introduces steric hindrance and, crucially, removes the amide proton. This modification enhances resistance to proteases, improves membrane permeability and oral bioavailability, and strongly influences the cis/trans equilibrium of the preceding peptide bond.[7][8][9]

By combining these two features, this compound serves as a powerful tool to dissect structure-activity relationships (SAR) and to engineer peptides with superior drug-like properties.

Structural_Comparison cluster_pro L-Proline cluster_aze (R)-Azetidine-2-carboxylic acid cluster_meaze This compound Pro Pro Aze Aze MeAze MeAze

Caption: Structural comparison of key proline analogs.

Synthesis of this compound

The stereoselective synthesis of this compound is a non-trivial process that requires careful control of stereochemistry and the use of appropriate protecting groups. While numerous methods exist for azetidine synthesis, a practical approach can be adapted from established literature procedures for similar chiral building blocks.[10][11] The following workflow outlines a robust synthetic strategy.

Synthesis_Workflow start Commercially Available (R)-Aspartic Acid step1 Protection & Reduction to (R)-4-amino-3-hydroxybutanoic acid derivative start->step1 step2 Mesylation or Tosylation of Hydroxyl Group step1->step2 step3 Base-mediated Intramolecular Cyclization (SN2) step2->step3 step4 Formation of (R)-Azetidine-2-carboxylate Ester step3->step4 step5 N-Methylation (e.g., Eschweiler-Clarke reaction) step4->step5 step6 Saponification (Ester Hydrolysis) & Deprotection step5->step6 finish This compound step6->finish Analysis_Workflow cluster_char Characterization start Lyophilized Crude Peptide step1 Dissolve in H₂O/Acetonitrile start->step1 step2 Analytical RP-HPLC (Screening Gradients) step1->step2 step3 Preparative RP-HPLC (Optimized Gradient) step2->step3 step4 Collect Fractions step3->step4 step5 Analyze Fractions by LC-MS step4->step5 step6 Pool Pure Fractions (>95%) step5->step6 step7 Lyophilize step6->step7 finish Purified Peptide step7->finish ms High-Resolution MS (Confirm Mass) finish->ms nmr 1D/2D NMR (Confirm Structure & Conformation) finish->nmr

Sources

Introduction: The Rise of a Strained Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Azetidine Carboxylic Acids

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles has led researchers to explore beyond the conventional flat, aromatic structures that have long dominated drug pipelines. This has ignited a surge of interest in sp³-rich, three-dimensional scaffolds that offer superior physicochemical properties and access to previously unexplored chemical space.[1] Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged" scaffold.[1][2]

Azetidine carboxylic acids, in particular, are powerful building blocks in drug design. They serve as conformationally constrained analogues of natural amino acids like proline and β-proline, offering a unique tool to modulate peptide and protein conformation.[3][4] Their inherent ring strain and distinct stereoelectronic properties can lead to significant improvements in metabolic stability, aqueous solubility, and binding affinity.[5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and application of novel azetidine carboxylic acids, grounded in field-proven insights and methodologies.

The Azetidine Advantage: A Physicochemical Primer

The utility of the azetidine scaffold stems from its unique structural and electronic properties, which distinguish it from more common five- and six-membered rings like pyrrolidine and piperidine.

  • Conformational Rigidity: The four-membered ring is significantly more constrained than proline's five-membered ring. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[6] While the proline ring exists in "up" or "down" puckered states, the azetidine ring is less puckered, altering the backbone structure of peptides into which it is incorporated.[3][7]

  • Improved Physicochemical Properties: The introduction of an azetidine moiety often enhances aqueous solubility and reduces lipophilicity compared to larger carbocyclic or heterocyclic analogues.[5] This is a critical advantage in drug design, addressing common challenges related to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Bioisosteric Replacement: Azetidines are versatile bioisosteres.[1] They can replace larger rings like piperidines and morpholines to improve properties or act as proline surrogates to probe structure-activity relationships (SAR) and lock in bioactive conformations.[8][9] The nitrogen atom also provides a convenient vector for further chemical modification.

To quantify these differences, a comparison with the ubiquitous L-proline is instructive.

PropertyL-ProlineL-Azetidine-2-Carboxylic AcidRationale for Difference
Ring Size 5-membered4-memberedFundamental structural difference.
Ring Pucker Cγ-endo/Cγ-exoLess puckeredIncreased ring strain in the 4-membered ring limits puckering amplitude.[7]
Conformational Flexibility More constrained than acyclic amino acidsMore rigid than prolineThe smaller ring size significantly restricts bond rotation.[3]
Biological Role Proteinogenic amino acidNon-proteinogenic amino acid; Proline mimicCan be misincorporated into proteins in place of proline, leading to toxicity in some organisms but providing a tool for therapeutic intervention.[10][11]

Synthetic Strategies for Forging the Azetidine Ring

The synthesis of azetidines has historically been challenging due to their inherent ring strain.[2] However, modern organic chemistry has furnished a robust toolbox of methods to access these valuable scaffolds, often with excellent stereocontrol.

Intramolecular Cyclization: The Workhorse Approach

The most common strategy involves the intramolecular cyclization of a γ-functionalized α-amino acid precursor. This typically involves activating a hydroxyl group on the γ-carbon of a protected 2-amino-4-hydroxybutanoic acid derivative.

G cluster_0 Intramolecular Cyclization Pathway Start γ-Hydroxy-α-amino acid (Protected) Activate Activation of γ-OH (e.g., MsCl, TsCl) Start->Activate Step 1 Cyclize Base-mediated Ring Closure (SN2) Activate->Cyclize Step 2 Deprotect Final Deprotection Cyclize->Deprotect Step 3 Product Azetidine-2-carboxylic Acid Deprotect->Product

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Facile and practical syntheses of both enantiomers of azetidine-2-carboxylic acid often depart from inexpensive starting materials, with key steps including the construction of the ring via intramolecular alkylation using a chiral auxiliary to guide stereochemistry.[12]

Ring System Transformations

Novel azetidines can be synthesized through the rearrangement of other heterocyclic systems. A notable example is the thermodynamically controlled thermal isomerization of 2-(bromomethyl)aziridines. The kinetically favored three-membered aziridine ring can be expanded to the more stable four-membered azetidine ring, often by refluxing in a suitable solvent like DMSO.[13][14][15] This method provides a powerful route to 3-substituted azetidine-3-carboxylic acid derivatives.[13]

Modern Synthetic Innovations

Recent advances have further expanded the synthetic repertoire:

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between imines and alkenes, represents a direct and atom-economical route to functionalized azetidines.[16][17]

  • C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination allows for the direct formation of the azetidine ring from an open-chain amine precursor, offering a modern and efficient alternative to classical cyclization.[17]

  • Horner-Wadsworth-Emmons (HWE) and Aza-Michael Addition: This sequence is particularly useful for synthesizing 3-substituted azetidine derivatives. An HWE reaction on an N-Boc-azetidin-3-one generates an α,β-unsaturated ester, which can then undergo an aza-Michael addition with various nitrogen nucleophiles to introduce diversity at the 3-position.[4][18]

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale. For instance, while intramolecular cyclization is robust for 2-substituted azetidines, ring expansion or HWE/Michael addition strategies are often preferred for accessing 3-substituted analogues.

Core Experimental Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid

To ensure trustworthiness and provide actionable insights, this section details a representative, self-validating protocol. This method is adapted from established literature procedures, such as those starting from γ-butyrolactone, which offer a clean and scalable route.[19][20]

Objective: To synthesize (S)-Azetidine-2-carboxylic acid in high enantiomeric purity.

Workflow Overview:

G cluster_1 Protocol: (S)-Azetidine-2-carboxylic Acid Synthesis Start γ-Butyrolactone Step1 Step 1: Bromination & Esterification Start->Step1 Intermediate1 γ-Bromo-α-hydroxybutyrate Ester Step1->Intermediate1 Step2 Step 2: Cyclization (with chiral amine) Intermediate1->Step2 Intermediate2 N-Protected Azetidine Ester (Diastereomeric mixture) Step2->Intermediate2 Step3 Step 3: Hydrogenation / Deprotection Intermediate2->Step3 Intermediate3 Azetidine-2-carboxylic Acid Ester Step3->Intermediate3 Step4 Step 4: Resolution & Hydrolysis Intermediate3->Step4 Final (S)-Azetidine-2-carboxylic Acid Step4->Final

Caption: Stepwise synthesis of (S)-Azetidine-2-carboxylic acid from γ-butyrolactone.

Step 1: Bromination and Esterification of γ-Butyrolactone

  • Rationale: This initial step opens the lactone ring and installs the necessary leaving group (bromide) for the subsequent cyclization. Performing this in an alcoholic solvent (e.g., methanol) directly yields the corresponding ester.

  • To a solution of γ-butyrolactone (1.0 eq) in methanol, slowly add bromine (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor reaction completion by TLC or GC-MS.

  • Quench the reaction with sodium thiosulfate solution and extract the product with ethyl acetate.

  • Purify the crude methyl 4-bromobutanoate by vacuum distillation.

    • Validation: ¹H NMR should confirm the disappearance of lactone protons and the appearance of a methyl ester singlet (~3.7 ppm) and a bromomethyl triplet (~3.5 ppm).

Step 2: Cyclization with a Chiral Amine

  • Rationale: This is the key ring-forming and stereochemistry-inducing step. Using an optically active amine like (S)-α-methylbenzylamine acts as a chiral auxiliary. The base facilitates the intramolecular SN2 reaction.

  • Dissolve methyl 4-bromobutanoate (1.0 eq) and (S)-α-methylbenzylamine (2.5 eq) in acetonitrile.

  • Add potassium carbonate (3.0 eq) and heat the mixture to reflux for 48 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of N-((S)-α-methylbenzyl)azetidine-2-carboxylates by column chromatography.

    • Validation: HRMS will confirm the mass of the cyclized product. ¹H and ¹³C NMR will show characteristic shifts for the azetidine ring protons.

Step 3: Hydrogenolytic Deprotection

  • Rationale: The chiral auxiliary must be removed. Catalytic hydrogenation cleaves the benzylic N-C bond, leaving the free secondary amine of the azetidine ring.

  • Dissolve the purified azetidine ester (1.0 eq) in methanol.

  • Add Palladium on carbon (10% w/w, 0.1 eq).

  • Subject the mixture to a hydrogen atmosphere (50 psi) and stir for 24 hours.

  • Filter the reaction through Celite to remove the catalyst and concentrate the solvent.

    • Validation: TLC analysis will show the consumption of starting material and the formation of a more polar product. ¹H NMR will confirm the absence of the α-methylbenzyl group protons.

Step 4: Hydrolysis and Isolation

  • Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid.

  • Dissolve the crude methyl azetidine-2-carboxylate in a 1:1 mixture of water and methanol.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

  • Acidify the solution to pH ~3 with 1M HCl.

  • Concentrate the solution to dryness and triturate the resulting solid with hot isopropanol to isolate the product.

    • Validation: Final product identity and purity are confirmed by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine enantiomeric excess (>99% ee is achievable). The melting point should be consistent with literature values (~215 °C).[10]

Applications in Drug Discovery: From Building Block to Bioactive Molecule

The true value of novel azetidine carboxylic acids is realized when they are incorporated into larger molecules to address specific therapeutic challenges.

Constrained Scaffolds for Potent Inhibitors

The rigid azetidine framework is ideal for designing potent enzyme inhibitors. By replacing a more flexible proline linker with an (R)-azetidine-2-carboxamide, researchers developed a new class of direct, small-molecule STAT3 inhibitors with sub-micromolar potency.[21] The azetidine scaffold was critical for orienting the other pharmacophoric elements for optimal binding in the STAT3 SH2 domain, a notoriously difficult target.[21][22]

Proline Proline Linker Flexible Lower Potency Target STAT3 Target Protein Proline->Target Sub-optimal Fit Azetidine Azetidine Linker Rigid Higher Potency Azetidine->Target Improved Fit & Binding Affinity

Caption: Azetidine as a rigidifying linker enhances binding affinity.

Modulating Pharmacokinetics (PK)

The difficulties in synthesizing azetidines have historically limited their use.[1] However, their increasing accessibility has allowed for their strategic deployment to fine-tune PK properties. In many cases, replacing a piperidine or pyrrolidine ring with an azetidine can decrease lipophilicity and improve metabolic stability, leading to better oral bioavailability and a more favorable overall drug profile.[5] Several approved drugs, including the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib, feature an azetidine moiety, underscoring the therapeutic relevance of this scaffold.[5][6]

Conclusion and Future Outlook

The discovery of novel azetidine carboxylic acids is no longer a niche synthetic challenge but a mainstream strategy in modern medicinal chemistry. Their unique conformational and physicochemical properties provide a powerful platform for designing next-generation therapeutics with enhanced potency and optimized ADME profiles. Advances in synthetic methodology, including C-H functionalization and biocatalysis, will continue to make ever more complex and diverse azetidine building blocks accessible.[17][23] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the small but mighty azetidine ring is poised to play an increasingly significant role in the future of drug discovery.

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  • ResearchGate. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
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  • PubMed. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]
  • PubMed. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I.
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  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10228. [Link]
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Sources

Introduction: A Constrained Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-Methylazetidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

This compound is a non-canonical, conformationally restricted amino acid that has garnered significant interest within the drug discovery community. As a saturated four-membered aza-heterocycle, it serves as a valuable proline analogue, offering a rigid structural scaffold that can impart unique physicochemical and pharmacological properties to parent molecules.[1][2][3] Unlike its parent compound, L-azetidine-2-carboxylic acid—a natural product known for its toxicity due to misincorporation into proteins in place of proline—the N-methylation in this compound fundamentally alters its biological profile.[4][5][6] This modification blocks its ability to be integrated during protein biosynthesis, thereby mitigating toxicity and establishing it as a desirable building block for designing novel therapeutics.

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its synthesis, physicochemical properties, and strategic applications, offering field-proven insights into its role as a critical component in the medicinal chemist's toolkit.

Physicochemical and Computed Properties

A clear understanding of a molecule's fundamental properties is paramount for its application in synthesis and drug design. The key identifiers and computed characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₉NO₂[7]
Molecular Weight 115.13 g/mol [7]
CAS Number 1184858-90-9[7]
IUPAC Name (2R)-1-methylazetidine-2-carboxylic acid[7]
SMILES CN1CC[C@H]1C(=O)ON/A
InChI Key InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1[7]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 2[8]
LogP (Computed) -0.1[8]

Asymmetric Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure this compound is a non-trivial process that requires precise stereochemical control. While numerous methods exist for racemic or L-azetidine-2-carboxylic acid, this guide outlines a robust, multi-step asymmetric synthesis adapted from established principles of chiral auxiliary-guided reactions and intramolecular cyclization.[9][10] This approach ensures the desired (R)-stereochemistry at the C2 position.

The overall synthetic workflow can be visualized as a three-stage process: formation of the chiral precursor, construction of the azetidine ring, and final modification to yield the target compound.

G cluster_0 Stage 1: Chiral Precursor Synthesis cluster_1 Stage 2: Azetidine Ring Construction cluster_2 Stage 3: Final Modifications A 1. Dibromoethane D Chiral Aminomalonate Intermediate A->D B 2. (R)-α-Methylbenzylamine (Chiral Auxiliary) B->D C 3. Diethyl malonate C->D E Base-mediated Intramolecular Cyclization D->E Key Step F Protected (R)-Azetidine Diester E->F G Krapcho Decarboxylation F->G H N-Methylation (e.g., Eschweiler-Clarke) G->H I Ester Hydrolysis H->I J (R)-1-Methylazetidine- 2-carboxylic acid I->J caption Figure 1. Conceptual workflow for the asymmetric synthesis.

Caption: Figure 1. Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxylic acid Precursor

This protocol details the key steps of intramolecular alkylation and deprotection, adapted from methodologies for preparing enantiopure azetidine-2-carboxylic acid.[9][10][11]

Step 1: Synthesis of Diethyl 2-(((R)-1-phenylethyl)amino)malonate

  • To a solution of (R)-(+)-α-methylbenzylamine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture to reflux for 16 hours.

  • Cool the reaction to room temperature and then reduce the aminomethylene intermediate in situ by adding sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the chiral aminomalonate.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

  • Dissolve the aminomalonate from Step 1 (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add cesium carbonate (2.0 eq) to the solution. The use of cesium carbonate is crucial for achieving high yields in this four-membered ring formation.[11]

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with diethyl ether.

  • The crude product, a protected azetidine-2,2-dicarboxylate, is purified by chromatography.

Step 3: Decarboxylation and Deprotection

  • Perform a Krapcho dealkoxycarbonylation on the product from Step 2. This step preferentially removes one of the ester groups to yield the desired monoester.[11]

  • The chiral auxiliary is then removed via hydrogenolysis. Dissolve the monoester in ethanol and add Pearlman's catalyst (palladium hydroxide on carbon).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to yield the enantiomerically pure (R)-azetidine-2-carboxylic acid ester.

Step 4: N-Methylation and Hydrolysis

  • The secondary amine of the (R)-azetidine-2-carboxylic acid ester can be methylated using various standard procedures, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or by reductive amination.

  • Following N-methylation, the ester is hydrolyzed to the final carboxylic acid using aqueous lithium hydroxide or sodium hydroxide, followed by acidic workup to protonate the carboxylate.

Biological Activity and Rationale for Use in Drug Design

The parent compound, L-azetidine-2-carboxylic acid (Aze), is a potent natural toxin because it is a structural mimic of L-proline.[4][12] It is recognized by prolyl-tRNA synthetase and misincorporated into growing polypeptide chains. This substitution disrupts protein structure and function due to the smaller, more strained four-membered ring, leading to protein misfolding, induction of the unfolded protein response, and cellular toxicity.[5][12] This toxic mechanism makes Aze itself unsuitable for therapeutic applications.

G cluster_Proline L-Proline (Proteinogenic) cluster_Aze L-Azetidine-2-Carboxylic Acid (Toxic Mimic) cluster_Target This compound (Scaffold) Pro Aze Pro_label 5-membered ring Flexible pucker Target Aze_label 4-membered ring Strained, rigid Target_label N-Methylated Blocks protein incorporation Constrained vector for R-groups caption Figure 2. Structural comparison and rationale for use.

Caption: Figure 2. Structural comparison and rationale for use.

The introduction of an N-methyl group on this compound is a critical design choice that circumvents this toxicity. The resulting tertiary amine can no longer act as a substrate for acylation by tRNA, preventing its incorporation into proteins. This detoxification transforms the molecule from a toxin into a valuable building block.

The primary utility of this compound in drug discovery lies in its function as a conformationally constrained scaffold .[2][13] The rigid azetidine ring restricts the rotational freedom of the molecule compared to acyclic or larger ring analogues. When incorporated into a drug candidate, this rigidity can:

  • Improve Binding Affinity: By pre-organizing the molecule into a bioactive conformation that fits a target receptor or enzyme active site, the entropic penalty of binding is reduced, potentially leading to higher affinity and potency.

  • Enhance Selectivity: The defined three-dimensional structure can favor binding to a specific target over off-targets, reducing side effects.

  • Optimize Physicochemical Properties: The azetidine motif can influence properties like solubility, lipophilicity, and metabolic stability, which are critical for developing a successful drug. The azetidine ring has gained significant popularity in drug discovery, with several approved drugs now containing this moiety.[13]

It is frequently used as a replacement for proline or other cyclic amino acids in peptidomimetics or as a core fragment to which other functional groups are attached, exploring chemical space with defined vectors.[14]

Conclusion

This compound represents a sophisticated molecular tool for the modern medicinal chemist. Its synthesis, while demanding, provides access to an enantiomerically pure, conformationally constrained building block with significant potential. By understanding the foundational toxicity of its parent compound and the critical role of N-methylation in negating this effect, researchers can confidently employ this scaffold to engineer next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. Its continued application in drug discovery campaigns is expected to yield novel candidates across a wide range of therapeutic areas.[13]

References

natural occurrence of azetidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Azetidine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid and its derivatives represent a fascinating and increasingly important class of naturally occurring non-proteinogenic amino acids. Their structural similarity to proline allows them to act as metabolic antagonists, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, delving into their biosynthesis, the organisms that produce them, and their known biological roles. Furthermore, it outlines established methodologies for their extraction, isolation, and characterization, and explores their significant potential in the realm of drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists interested in harnessing the unique chemical and biological properties of these four-membered heterocyclic compounds.

Introduction: The Significance of Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that functions as a structural analog of proline, differing by the presence of a four-membered ring instead of a five-membered one.[1][2] This seemingly subtle structural difference has profound biological consequences. Aze can be mistakenly incorporated into proteins in place of proline, leading to the production of abnormal proteins with compromised biological function.[3][4] This antimetabolite activity underpins its toxicity to a wide range of organisms and is a key factor in its ecological role as a defensive compound in the plants that produce it.[1][5] The inherent ring strain of the azetidine moiety also imparts unique conformational constraints, making it an attractive scaffold for medicinal chemists.[6][7] The diverse pharmacological activities exhibited by azetidine-containing compounds, including anticancer, antibacterial, and antiviral properties, have spurred significant interest in their potential as therapeutic agents.[7][8]

Natural Sources of Azetidine-2-Carboxylic Acid and Its Derivatives

Azetidine-2-carboxylic acid and its derivatives are found across different biological kingdoms, from plants to bacteria.

Plant Kingdom

The initial discovery of azetidine-2-carboxylic acid was in members of the plant kingdom. It is particularly abundant in species of the Liliaceae family, such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum officinale).[1][9] It is also found in numerous plants within the Fabaceae (bean) family and has been detected in common vegetables like table beets, garden beets, and sugar beets.[1][4] The (S)-enantiomer is the naturally occurring form.[10]

Table 1: Selected Plant Sources of Azetidine-2-Carboxylic Acid

Plant FamilySpeciesCommon NameReference(s)
AsparagaceaeConvallaria majalisLily of the Valley[1][10]
AsparagaceaePolygonatum officinaleSolomon's Seal[1]
FabaceaeVarious species-[1]
AmaranthaceaeBeta vulgarisBeet[1][4]
Microbial Sources

More recently, the biosynthesis of azetidine-2-carboxylic acid has been identified in bacteria. For instance, the pathogenic bacterium Pseudomonas aeruginosa produces azetidine-containing alkaloids known as azetidomonamides.[11] The discovery of AZE synthases in diverse bacterial phyla suggests that azetidine-containing metabolites may be more widespread in the microbial world than previously understood.[12][13]

Biosynthesis of Azetidine-2-Carboxylic Acid

The biosynthetic pathway for azetidine-2-carboxylic acid has been a subject of significant research. In bacteria, the formation of the azetidine ring is catalyzed by a class of enzymes known as AZE synthases.[12] These enzymes utilize S-adenosylmethionine (SAM) as a substrate, catalyzing an intramolecular 4-exo-tet cyclization to yield azetidine-2-carboxylic acid and 5'-methylthioadenosine (MTA).[13] This enzymatic transformation is remarkable as it forms a highly strained four-membered ring.[12] The biosynthesis in plants is believed to follow a similar mechanism, though the specific enzymes have been less characterized.[14]

Azetidine-2-Carboxylic Acid Biosynthesis SAM S-Adenosylmethionine (SAM) AZE_Synthase AZE Synthase SAM->AZE_Synthase Transition_State Intramolecular Cyclization AZE_Synthase->Transition_State 4-exo-tet cyclization AZE Azetidine-2-Carboxylic Acid (Aze) Transition_State->AZE MTA 5'-Methylthioadenosine (MTA) Transition_State->MTA caption Biosynthesis of Azetidine-2-Carboxylic Acid from SAM

Caption: Biosynthesis of Azetidine-2-Carboxylic Acid from SAM.

Biological Activity and Mechanism of Action

The primary mechanism of action for azetidine-2-carboxylic acid is its role as a proline antagonist.[3] Due to its structural similarity, it is recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[15] The presence of the smaller, more strained azetidine ring in place of proline's pyrrolidine ring can lead to:

  • Protein Misfolding: The altered bond angles and conformational constraints imposed by the azetidine ring can disrupt the proper folding of proteins.[1]

  • Impaired Protein Function: The misfolded proteins often have reduced or abolished biological activity.[3]

  • Cellular Stress Responses: The accumulation of misfolded proteins can trigger the unfolded protein response (UPR), a global stress response in cells.[5]

These effects manifest as a wide range of toxic and teratogenic disorders in various organisms.[1] In plants, this toxicity serves as a defense mechanism against herbivores and competing vegetation.[5] The diverse pharmacological activities of other azetidine derivatives, such as anticancer, antibacterial, and antimalarial effects, highlight the potential of this scaffold in drug development.[6][7]

Extraction and Isolation from Natural Sources

The isolation of azetidine-2-carboxylic acid from its natural sources is a critical step for its study and utilization. The following is a generalized protocol for its extraction from plant material.

Experimental Protocol: Extraction and Isolation from Convallaria majalis
  • Homogenization: Freshly collected rhizomes and foliage of Convallaria majalis are homogenized in a blender with 80% ethanol.

  • Extraction: The homogenate is stirred for several hours at room temperature to ensure complete extraction of the small molecule components.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure to remove the ethanol.

  • Purification by Ion-Exchange Chromatography: The aqueous concentrate is passed through a cation-exchange resin column. The column is washed with deionized water to remove neutral and anionic compounds. Azetidine-2-carboxylic acid is then eluted with a dilute ammonia solution.

  • Crystallization: The fractions containing azetidine-2-carboxylic acid are pooled, concentrated, and the compound is crystallized from an aqueous ethanol solution.

  • Characterization: The identity and purity of the isolated compound are confirmed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[9]

Extraction and Isolation Workflow Start Plant Material (e.g., Convallaria majalis) Homogenization Homogenization (80% Ethanol) Start->Homogenization Extraction Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Ion_Exchange Cation-Exchange Chromatography Concentration->Ion_Exchange Elution Elution with Ammonia Solution Ion_Exchange->Elution Crystallization Crystallization Elution->Crystallization Characterization Characterization (TLC, NMR, MS) Crystallization->Characterization Final_Product Pure Azetidine-2-Carboxylic Acid Characterization->Final_Product caption Workflow for the Extraction and Isolation of Aze

Caption: Workflow for the Extraction and Isolation of Aze.

Degradation in the Environment

Interestingly, some soil microorganisms have evolved the ability to utilize azetidine-2-carboxylic acid as a sole nitrogen source.[9] Species such as Enterobacter agglomerans and Enterobacter amnigenus have been isolated from the soil surrounding Convallaria majalis beds and have been shown to degrade this compound.[16][17] This suggests a natural mechanism for the recycling of this otherwise toxic metabolite in the ecosystem.

Future Perspectives and Applications in Drug Development

The unique structural and biological properties of azetidine-2-carboxylic acid and its derivatives make them highly valuable for drug discovery. The rigid, four-membered ring can be used to introduce conformational constraints into peptide-based drugs, potentially improving their potency and metabolic stability. The diverse pharmacological activities already observed for azetidine-containing compounds suggest that nature's own library of these molecules holds significant promise for the development of new therapeutic agents.[7][8] The elucidation of their biosynthetic pathways also opens up possibilities for their biotechnological production through metabolic engineering.[15]

Conclusion

Azetidine-2-carboxylic acid is a naturally occurring compound with a rich and diverse biology. From its role as a plant defense molecule to its potential as a scaffold for novel therapeutics, it continues to be a subject of intense scientific interest. This guide has provided a comprehensive overview of its natural occurrence, biosynthesis, biological activity, and methods for its isolation. It is hoped that this information will serve as a valuable resource for researchers seeking to explore and exploit the unique properties of this fascinating molecule.

References

An In-depth Technical Guide to the Toxicological Profile of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the toxicological profile of the novel small molecule, (R)-1-Methylazetidine-2-carboxylic acid. In the absence of extensive empirical data for this specific compound, this document outlines a robust, tiered testing strategy grounded in established international regulatory guidelines and informed by the known biological activities of its structural analog, Azetidine-2-carboxylic acid. The methodologies detailed herein are designed to construct a thorough safety profile, a critical step in the progression of any new chemical entity towards clinical development.

Introduction to this compound: The Need for a Proactive Toxicological Assessment

This compound is a synthetic amino acid analog. Its structural similarity to proline suggests potential interactions with biological systems that utilize or are affected by proline metabolism. The parent compound, Azetidine-2-carboxylic acid (Aze), is a known toxin and teratogen that can be misincorporated into proteins in place of proline, leading to altered protein structure and function.[1][2] This misincorporation can induce cellular stress, apoptosis, and has been implicated in various toxicological endpoints.[3][4] The addition of a methyl group at the 1-position of the azetidine ring in this compound may alter its pharmacokinetic and toxicodynamic properties compared to the parent compound. Therefore, a comprehensive toxicological evaluation is imperative to characterize its safety profile and determine its potential for further development.

The early and integrated assessment of a compound's safety profile is a cornerstone of modern drug development, enabling informed decision-making and minimizing late-stage failures.[5][6] This guide proposes a strategic approach to the toxicological evaluation of this compound, commencing with in silico and in vitro methods to refine and reduce the necessity for extensive animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement).[7]

Physicochemical Properties and In Silico Toxicological Prediction

A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Toxicology
Molecular FormulaC5H9NO2Defines the elemental composition.
Molecular Weight115.13 g/mol Influences diffusion and transport across membranes.[8]
pKa(Predicted) ~2-3 (acid), ~9-10 (amine)Determines the ionization state at physiological pH, affecting solubility and membrane permeability.
LogP(Predicted) < 0Indicates hydrophilicity, suggesting lower potential for bioaccumulation in fatty tissues but potentially rapid renal clearance.
Water Solubility(Predicted) HighHigh solubility can lead to rapid absorption and distribution in aqueous environments.

In silico toxicological predictions, using quantitative structure-activity relationship (QSAR) models, can provide initial alerts for potential toxicities. For this compound, QSAR models would be employed to predict potential for genotoxicity, carcinogenicity, and reproductive toxicity based on its chemical structure. While not a substitute for empirical testing, these predictions guide the design of subsequent in vitro and in vivo studies.

A Tiered Approach to In Vitro Toxicology

In vitro toxicology studies are essential for the early identification of potential hazards and for elucidating mechanisms of toxicity.[9][10] They offer a high-throughput and cost-effective means of screening compounds before committing to more complex in vivo experiments.[11]

Cytotoxicity Assays

The initial assessment of toxicity involves evaluating the compound's effect on cell viability. A panel of cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, and a neuronal cell line) should be utilized.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with a concentration range of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell viability is inhibited.

Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is mandated by regulatory agencies.[13][14]

  • Bacterial Reverse Mutation Assay (Ames Test): This test, conducted in accordance with OECD Guideline 471, assesses the potential of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Chromosomal Aberration Test: This assay, following OECD Guideline 473, evaluates the potential of the compound to cause structural chromosomal damage in mammalian cells.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA): This test, as per OECD Guideline 476, detects gene mutations in mammalian cells.

Safety Pharmacology

In vitro safety pharmacology studies are designed to identify undesirable effects on major physiological systems.

  • hERG Channel Assay: To assess the risk of cardiac QT interval prolongation, an automated patch-clamp assay on cells expressing the hERG channel should be performed. This is a critical safety endpoint, as hERG channel inhibition is a common cause of drug withdrawal.[15]

In Vivo Toxicological Evaluation: A Stepwise Approach

Should in vitro studies indicate an acceptable safety profile, a carefully designed series of in vivo studies is warranted to understand the compound's effects in a whole organism.[5][16] These studies must be conducted in compliance with Good Laboratory Practice (GLP) and international guidelines such as those from the OECD and ICH.[17][18][19]

Pharmacokinetic and Toxicokinetic Studies

Understanding the ADME properties of this compound is crucial for interpreting toxicology data.[13] A preliminary pharmacokinetic study in a rodent species (e.g., rat) will determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. Toxicokinetic analysis will be integrated into the repeat-dose toxicity studies to correlate systemic exposure with observed toxic effects.[14]

Acute Toxicity

An acute oral toxicity study, following a method such as the Up-and-Down Procedure (OECD Guideline 425), will be conducted to determine the acute lethal dose (LD50) and identify signs of acute toxicity.[20] This information is vital for dose selection in subsequent studies.

Repeat-Dose Toxicity

Sub-chronic repeat-dose toxicity studies are essential for evaluating the effects of repeated exposure. A 28-day oral toxicity study in a rodent species (OECD Guideline 407) would be an appropriate first step.[21]

Experimental Workflow: 28-Day Oral Toxicity Study

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase (28 Days) cluster_2 Terminal Phase acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) dosing Daily Oral Gavage (3 dose levels + control) acclimatization->dosing dose_formulation Dose Formulation and Analysis dose_formulation->dosing observations Clinical Observations (daily) dosing->observations body_weight Body Weight Measurement (weekly) dosing->body_weight food_consumption Food Consumption (weekly) dosing->food_consumption blood_collection Blood Collection for Hematology & Clinical Chemistry food_consumption->blood_collection necropsy Gross Necropsy blood_collection->necropsy organ_weights Organ Weight Measurement necropsy->organ_weights histopathology Tissue Collection for Histopathology organ_weights->histopathology

Caption: Workflow for a 28-day repeat-dose oral toxicity study.

Table 2: Key Endpoints in a 28-Day Repeat-Dose Toxicity Study

CategoryEndpoints
In-life Clinical signs, body weight, food/water consumption, ophthalmology.
Clinical Pathology Hematology, clinical chemistry, urinalysis.
Pathology Gross necropsy, organ weights, histopathology of key organs.
Reproductive and Developmental Toxicity

Given the known teratogenic effects of the parent compound, Azetidine-2-carboxylic acid, a thorough evaluation of reproductive and developmental toxicity is critical.[1][22] A preliminary developmental toxicity screening assay (e.g., OECD Guideline 421) would be a prudent initial step.

Mechanistic Toxicology: Understanding the "Why"

Should any toxicities be identified, further mechanistic studies will be crucial to understand the underlying biological pathways. Given the known mechanism of action of Azetidine-2-carboxylic acid, investigating the potential for this compound to be misincorporated into proteins would be a key focus.

Proposed Mechanistic Investigation Pathway

G compound (R)-1-Methylazetidine -2-carboxylic acid uptake Cellular Uptake compound->uptake Transport charging tRNA Charging uptake->charging Aminoacyl-tRNA synthetase activity incorporation Protein Incorporation charging->incorporation Translation misfolding Protein Misfolding incorporation->misfolding er_stress ER Stress & UPR misfolding->er_stress Induces apoptosis Apoptosis er_stress->apoptosis Leads to

Caption: Hypothetical pathway for toxicity via protein misincorporation.

Conclusion: Building a Comprehensive Safety Narrative

The toxicological evaluation of this compound must be a dynamic and iterative process. The tiered approach outlined in this guide, from in silico predictions to comprehensive in vivo studies, provides a robust framework for building a detailed safety profile. Each step is designed to inform the next, ensuring a scientifically sound and ethically responsible investigation. The ultimate goal is to generate a comprehensive data package that will enable a clear risk-benefit assessment for the future development of this compound.

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  • LabSolutions. (n.d.). 1-methylazetidine-2-carboxylic acid.
  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid.
  • Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid.
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  • Sigma-Aldrich. (n.d.). (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid.
  • National Center for Biotechnology Information. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
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Sources

An In-depth Technical Guide to the Mechanism of Action of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms surrounding (R)-1-Methylazetidine-2-carboxylic acid. Recognizing the limited direct research on this specific N-methylated R-enantiomer, this document synthesizes information from its parent compounds and structural analogues to build a comprehensive understanding. We will first delve into the well-established mechanism of L-Azetidine-2-carboxylic acid, a potent proline mimic, to provide a foundational context. Subsequently, we will analyze the profound structural and stereochemical modifications in this compound and hypothesize its likely divergent biological role, shifting from a proteotoxic agent to a valuable synthetic scaffold in modern drug discovery.

Part 1: The Proline Analogue Paradigm: Mechanism of L-Azetidine-2-carboxylic Acid

L-Azetidine-2-carboxylic acid (L-AZE) is a naturally occurring non-proteinogenic amino acid found in plants such as sugar beets.[1] Its mechanism of action is a classic example of molecular mimicry, where it acts as an antagonist to the proteinogenic amino acid, L-proline.[2] The structural similarity between L-AZE and L-proline, differing only by a single methylene group in the cyclic structure, is close enough to deceive the cellular machinery of protein synthesis.[1][3]

The primary cellular target of L-AZE is the prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) molecules with proline. L-AZE is recognized and activated by ProRS, leading to the formation of AZE-tRNA^Pro. This "mischarged" tRNA is then delivered to the ribosome and incorporated into nascent polypeptide chains in place of proline residues.[3][4]

The substitution of the five-membered proline ring with the more constrained four-membered azetidine ring of L-AZE introduces significant structural perturbations in proteins. These alterations can disrupt secondary and tertiary structures, leading to protein misfolding and aggregation. The accumulation of these aberrant proteins triggers a cellular stress cascade known as the Unfolded Protein Response (UPR).[5] The UPR is a signaling pathway aimed at restoring proteostasis, but sustained activation due to overwhelming protein damage ultimately leads to apoptosis, or programmed cell death.[5][6] This pathway underscores the toxicity observed with L-AZE treatment in various biological systems, from plants to mammalian cells.[1][5][6]

UPR_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum L-AZE L-AZE ProRS ProRS L-AZE->ProRS Competes with Proline Proline Proline->ProRS Ribosome Ribosome ProRS->Ribosome AZE-tRNA^Pro Misfolded_Proteins Misfolded_Proteins Ribosome->Misfolded_Proteins Protein Synthesis UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Sustained activation leads to

Figure 1: L-AZE competes with proline, leading to misfolded proteins and UPR-induced apoptosis.
Biological Consequences of L-Azetidine-2-carboxylic Acid Exposure

The incorporation of L-AZE in place of proline has been shown to have a range of toxic and teratogenic effects across different species.[4][7]

Biological EffectModel SystemKey FindingsReference
Inhibition of Collagen SynthesisFetal Rat CalvariaDecreased intracellular free proline and reduced proline incorporation into collagen.[4]
Anti-angiogenicRat Mesenteric-WindowSystemically suppressed mast-cell-mediated angiogenesis.
Neuroinflammation & ApoptosisBV2 Microglial CellsReduced cell viability, increased BAX/Bcl2 ratio, and increased pro-inflammatory markers.[1][6]
Inhibition of Root GrowthArabidopsis thalianaGrowth reduction restored by L-proline supplementation, confirming competition.[5]

Part 2: The Impact of Structural Modification in this compound

The specific molecule of interest, this compound, possesses two critical structural differences from L-AZE: the stereochemistry at the C2 position is inverted (R instead of S), and the nitrogen atom is methylated. These modifications are not trivial and are predicted to fundamentally alter its mechanism of action.

The Decisive Role of Stereochemistry

Biological systems, particularly enzyme active sites, are chiral environments. The specificity of aminoacyl-tRNA synthetases for their cognate amino acids is highly dependent on the correct stereochemistry. Prolyl-tRNA synthetase has evolved to recognize and bind L-proline (the S-enantiomer). It is highly improbable that the R-enantiomer, (R)-Azetidine-2-carboxylic acid, would be recognized and activated by ProRS. Therefore, the initial step in the toxic mechanism of L-AZE—incorporation into proteins—is unlikely to occur with the R-enantiomer.

The Influence of N-Methylation

The methylation of the ring nitrogen introduces further significant changes:

  • Loss of a Hydrogen Bond Donor: The secondary amine in L-AZE can act as a hydrogen bond donor, a key interaction for binding in many protein active sites. The tertiary amine in the N-methylated compound lacks this capability.

  • Increased Steric Hindrance: The methyl group adds bulk, which could sterically clash with residues in an active site optimized for the smaller, non-methylated proline.

  • Altered Basicity and Polarity: The pKa of the nitrogen is altered, which can affect its charge state at physiological pH and its overall polarity, influencing its solubility and ability to cross biological membranes.

Given these substantial modifications, it is reasonable to hypothesize that this compound does not act as a proline mimic. Its biological activity, if any, would likely proceed through a completely different and currently unidentified mechanism.

Part 3: A New Role - (R)-Azetidine-2-carboxylic acid as a Synthetic Scaffold

While direct evidence for the biological activity of this compound is lacking, the structurally related (R)-Azetidine-2-carboxylic acid has emerged as a valuable building block in the field of targeted protein degradation.[8] Specifically, it is used as a linker component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two.[]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[9][] Azetidine rings are conformationally constrained and can serve as rigid scaffolds within the linker, helping to achieve the optimal orientation of the two ligands for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[11] In this context, the azetidine derivative is not the "warhead" with intrinsic biological activity, but rather a structural component chosen for its physicochemical properties.

PROTAC_Mechanism cluster_protac PROTAC Molecule Target_Ligand Target-binding Ligand Linker Linker (contains Azetidine) Target_Ligand->Linker Target_Protein Target_Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase-binding Ligand Linker->E3_Ligand E3_Ligase E3_Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation E3_Ligase->Target_Protein Degradation Degraded Fragments Proteasome->Degradation

Figure 2: Role of azetidine-containing linkers in the PROTAC-mediated degradation pathway.

Part 4: Proposed Experimental Workflows for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of foundational experiments are required. The following protocols outline a logical progression for this investigation.

Protocol 1: In Vitro Protein Synthesis Assay

Objective: To determine if this compound is incorporated into newly synthesized proteins, directly testing the proline mimic hypothesis.

Methodology:

  • System Preparation: Utilize a commercially available rabbit reticulocyte lysate in vitro translation system.[3]

  • Reaction Setup: Prepare reaction mixtures containing the lysate, an mRNA template (e.g., luciferase mRNA), and a mixture of all amino acids except proline.

  • Experimental Groups:

    • Positive Control: Add ³H-labeled L-proline.

    • Negative Control: No added proline or analogue.

    • L-AZE Control: Add ³H-labeled L-Azetidine-2-carboxylic acid.

    • Test Article: Add ³H-labeled this compound.

  • Incubation: Incubate all reactions at 30°C for 90 minutes to allow for protein synthesis.

  • Protein Precipitation: Stop the reactions and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellets, resuspend them, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) across the different groups. Significant incorporation of the test article would be indicated by CPM values well above the negative control.

Protocol 2: Broad-Panel Receptor and Enzyme Screening

Objective: To perform an unbiased screen to identify potential molecular targets.

Methodology:

  • Compound Submission: Submit this compound to a commercial service offering broad-panel screening (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Assay Format: The service will typically test the compound at a standard concentration (e.g., 10 µM) against a large panel of several hundred known GPCRs, ion channels, kinases, and other enzymes.

  • Data Type: The primary output is typically reported as percent inhibition or percent of control activity.

  • Hit Identification: "Hits" are defined as targets where the compound demonstrates significant activity (e.g., >50% inhibition).

  • Follow-up: Any identified hits would require validation through dose-response studies to determine potency (IC₅₀ or EC₅₀).

Protocol 3: Cellular Viability and Proliferation Assay

Objective: To assess for any general cytotoxic or anti-proliferative effects of the compound on mammalian cells.

Methodology:

  • Cell Culture: Plate a panel of cancer and non-cancer cell lines (e.g., HeLa, HEK293, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle-only control.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin, which measures metabolic activity (ATP levels) or mitochondrial function, respectively.

  • Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the GI₅₀ (concentration for 50% growth inhibition) to quantify the compound's effect on cell proliferation.

Conclusion

The mechanism of action of this compound is predicted to be fundamentally different from that of its well-studied analogue, L-Azetidine-2-carboxylic acid. The inversion of stereochemistry at the C2 position and the methylation of the ring nitrogen likely preclude its recognition by prolyl-tRNA synthetase, thereby abolishing the proline mimicry and associated proteotoxicity that defines L-AZE's activity.

Current evidence from related compounds suggests that the primary utility of the (R)-azetidine-2-carboxylic acid scaffold lies in its application as a conformationally restricted linker in the design of PROTACs. In this role, it serves a structural, rather than a pharmacologically active, function. To definitively elucidate any intrinsic biological activity of this compound, a systematic experimental approach, including in vitro protein synthesis assays, broad-panel screening, and cellular viability assays, is required. Until such data becomes available, it is best categorized as a specialized chemical building block for drug discovery rather than a bioactive agent with a known mechanism of action.

References

An In-depth Technical Guide to (R)-1-Methylazetidine-2-carboxylic Acid: A Constrained Proline Analogue for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rational design of peptide-based therapeutics often requires precise control over molecular conformation to enhance potency, selectivity, and metabolic stability. Constrained amino acids are indispensable tools in this endeavor, pre-organizing the peptide backbone into a bioactive conformation. This guide provides a comprehensive technical overview of (R)-1-Methylazetidine-2-carboxylic acid, a unique constrained analogue of proline. We delve into its structural and conformational properties, provide detailed synthetic and peptide incorporation protocols, and explore its strategic application in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks for next-generation peptide therapeutics.

The Strategic Imperative for Conformational Constraint in Peptide Drug Design

Peptides offer a compelling modality for drug discovery due to their high potency and specificity. However, their therapeutic potential is often hindered by conformational flexibility, which leads to reduced receptor affinity and susceptibility to proteolytic degradation. Unnatural amino acids (UAAs) that introduce conformational constraints are critical for overcoming these limitations.[1][2] By restricting the torsional angles (φ, ψ, χ) of the peptide backbone and side chains, these building blocks can lock a peptide into a single, biologically active conformation, thereby enhancing its interaction with a target receptor and improving its stability.[3][4]

Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, represents a powerful class of constrained amino acids.[5] Its incorporation in place of proline can significantly alter the properties of proteins and peptides.[6][7] The smaller ring size compared to proline imposes more rigid constraints on the peptide backbone. The N-methylated derivative, this compound, further refines these constraints, offering a unique tool for fine-tuning peptide architecture.

Structural and Conformational Analysis of this compound

The defining feature of this compound is its rigid, four-membered heterocyclic ring. This structure imparts significant conformational restrictions that differ substantially from both natural proline and its non-methylated counterpart, L-azetidine-2-carboxylic acid.

  • Ring Pucker and Torsional Angles: Unlike the five-membered pyrrolidine ring of proline, which can adopt various envelope and twist conformations, the azetidine ring is significantly more planar. This planarity severely restricts the endocyclic torsion angles. Consequently, the backbone dihedral angle phi (φ) is confined to a much narrower range, typically between -40° and -80°. The N-methylation further constrains this, eliminating the possibility of cis-trans isomerization around the peptide bond preceding the residue, locking it into a trans conformation.

  • Comparison with Proline: The substitution of proline with Aze introduces a more rigid kink in the peptide backbone. While proline is a known "helix breaker" and often induces turns, Aze can create even tighter turn structures. Computational energy studies have shown that peptides containing Aze are generally more flexible in some respects than those with proline due to reduced steric hindrance from the smaller ring, yet the foundational backbone conformation is more rigidly defined.[6]

Comparative Conformational Data
Amino AcidRing SizeN-SubstitutionTypical φ Angle RangePeptide Bond Isomerization
L-Proline5-memberedSecondary Amine-55° to -75°cis/trans possible
L-Azetidine-2-carboxylic acid4-memberedSecondary Amine-40° to -80°cis/trans possible
This compound 4-membered Tertiary Amine -50° to -70° (estimated) trans only

This unique conformational signature makes this compound an excellent candidate for stabilizing β-turn and γ-turn secondary structures, which are critical recognition motifs in many biological processes.

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol outlines a robust and scalable pathway.

Experimental Protocol: Asymmetric Synthesis

A practical approach involves the synthesis of the parent (R)-azetidine-2-carboxylic acid, followed by a selective N-methylation step. Several methods exist for creating the enantiopure azetidine core.[8][9]

Step 1: Synthesis of (R)-N-Boc-azetidine-2-carboxylic acid methyl ester This key intermediate can be synthesized via various asymmetric routes. One effective method involves the cyclization of a chiral precursor derived from a protected amino acid.

Step 2: N-Methylation

  • Dissolution: Dissolve (R)-N-Boc-azetidine-2-carboxylic acid methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Stir for 30 minutes. The causality here is the need to deprotonate the Boc-protected amine to facilitate methylation.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield (R)-1-Methyl-N-Boc-azetidine-2-carboxylic acid methyl ester.

Step 3: Deprotection (Hydrolysis)

  • Saponification: Dissolve the purified methyl ester in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 2.0 equivalents) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidification & Boc Removal: Cool the reaction mixture to 0 °C and acidify to pH 2 with 1M hydrochloric acid (HCl). This step simultaneously hydrolyzes the ester and removes the Boc protecting group under acidic conditions.

  • Isolation: Concentrate the solution in vacuo to remove the organic solvent. The resulting aqueous solution containing the hydrochloride salt of the product can be purified by ion-exchange chromatography or used directly in subsequent steps after lyophilization.

Synthetic Workflow Diagram

Synthesis_Workflow Start (R)-N-Boc-Azetidine-2-COOMe Step1 1. NaH, THF, 0°C 2. CH3I, RT Start->Step1 Intermediate (R)-1-Methyl-N-Boc-Azetidine-2-COOMe Step1->Intermediate Step2 1. LiOH, THF/H2O 2. HCl Intermediate->Step2 Product (R)-1-Methylazetidine-2-COOH (HCl salt) Step2->Product SPPS_Workflow cluster_cycle SPPS Cycle for (R)-1-Me-Aze Resin Resin-Peptide-NH2 Coupling Add pre-activated (R)-1-Me-Aze-COOH + HATU/DIPEA Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Capping Capping (Optional) (Acetic Anhydride) Wash1->Capping If Kaiser test + Next_AA Proceed to next Fmoc-AA-OH coupling Wash1->Next_AA If Kaiser test - Wash2 DMF Wash Capping->Wash2 Wash2->Next_AA

Caption: SPPS cycle for incorporating this compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural constraints of this compound make it a valuable tool for addressing key challenges in peptide drug development.

  • Stabilizing Bioactive Conformations: Its ability to induce tight turns makes it ideal for mimicking or stabilizing the receptor-bound conformation of a peptide ligand. This can lead to a significant increase in binding affinity and potency. For instance, in designing analogues of neuropeptides that adopt a turn structure at the receptor, this amino acid can be used to pre-organize the peptide, reducing the entropic penalty of binding.

  • Enhancing Metabolic Stability: The N-methyl group on the backbone provides steric shielding against many common proteases, which often require a free N-H group for recognition and cleavage. This modification can substantially increase the in vivo half-life of a peptide therapeutic.

  • Structure-Activity Relationship (SAR) Studies: As a rigid scanner, it can be systematically substituted at various positions in a peptide sequence to probe the conformational requirements for biological activity. This provides invaluable information for optimizing lead compounds. *[3] Novel Scaffolds: Azetidine-based compounds have shown promise as potent inhibitors in various therapeutic areas, such as STAT3 inhibitors for cancer therapy. ([10]R)-1-Methylazetidine-2-carboxylic acid can serve as a chiral building block for the synthesis of novel small molecule drugs and peptidomimetics.

This compound is a highly valuable, non-proteinogenic amino acid that offers medicinal chemists precise control over peptide conformation. Its rigid four-membered ring and N-methyl group work in concert to restrict backbone torsional angles, enforce a trans peptide bond, and enhance proteolytic stability. While its synthesis and incorporation require specialized protocols to overcome steric hindrance, the benefits in terms of improved potency, selectivity, and pharmacokinetic properties are substantial. As the demand for more sophisticated and effective peptide therapeutics grows, the strategic application of constrained building blocks like this compound will continue to be a cornerstone of innovative drug design.

References

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (R)-1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the asymmetric synthesis of (R)-1-Methylazetidine-2-carboxylic acid, a crucial building block for researchers and professionals in drug development.

This compound is a constrained, non-proteinogenic amino acid analogue of proline that has garnered significant interest in medicinal chemistry.[1][2] Its rigid four-membered ring structure imparts unique conformational constraints on peptides and small molecule therapeutics, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[3][4] This guide provides a detailed, field-proven protocol for the enantioselective synthesis of the (R)-enantiomer, designed for practical application in a research and development setting.

The synthetic strategy detailed herein is predicated on a robust and scalable approach that establishes the chiral center early and preserves it throughout the sequence. The core of this method involves the construction of the azetidine ring via an intramolecular alkylation, utilizing a commercially available chiral auxiliary to direct the stereochemistry.[5][6]

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with readily available starting materials. The key phases include the introduction of a chiral auxiliary, formation of the strained azetidine ring, and subsequent functional group manipulations to yield the target compound.

G A Diethyl Aminomalonate Hydrochloride B Step 1: Chiral Auxiliary Attachment (R)-(+)-α-Methylbenzylamine A->B C Diethyl ((R)-1-phenylethyl)aminomalonate B->C D Step 2: Azetidine Ring Formation 1-Bromo-2-chloroethane, Cs2CO3 C->D E Diethyl 1-((R)-1-phenylethyl)azetidine- 2,2-dicarboxylate D->E F Step 3: Asymmetric Decarboxylation Ba(OH)2, then acid workup E->F G Methyl (2R)-1-((R)-1-phenylethyl)azetidine- 2-carboxylate F->G H Step 4: Deprotection (Chiral Auxiliary Removal) Pd/C, H2 G->H I Methyl (R)-azetidine-2-carboxylate H->I J Step 5: N-Methylation Formaldehyde, HCOOH (Eschweiler-Clarke) I->J K Methyl (R)-1-methylazetidine-2-carboxylate J->K L Step 6: Ester Hydrolysis LiOH K->L M This compound L->M

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of Chiral Intermediate

Protocol 1: Synthesis of Diethyl ((R)-1-phenylethyl)aminomalonate

This initial step introduces the chiral auxiliary, (R)-(+)-α-methylbenzylamine, which will direct the stereochemistry of the final product.

  • Materials:

    • Diethyl aminomalonate hydrochloride

    • (R)-(+)-α-Methylbenzylamine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of diethyl aminomalonate hydrochloride (1.0 eq) in dichloroethane, add (R)-(+)-α-methylbenzylamine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

      • Causality: STAB is a mild and selective reducing agent, ideal for the reductive amination of the intermediate imine without affecting the ester groups. Its use at low temperature minimizes side reactions.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel.

PART 2: Azetidine Ring Formation

Protocol 2: Synthesis of Diethyl 1-((R)-1-phenylethyl)azetidine-2,2-dicarboxylate

This is the critical ring-forming step, where an intramolecular Sₙ2 reaction forms the strained four-membered azetidine ring.[7][8]

  • Materials:

    • Diethyl ((R)-1-phenylethyl)aminomalonate (from Protocol 1)

    • 1-Bromo-2-chloroethane

    • Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF)

    • Diethyl ether

    • Deionized water

  • Procedure:

    • Dissolve the aminomalonate intermediate (1.0 eq) in anhydrous DMF.

    • Add cesium carbonate (2.5 eq) and 1-bromo-2-chloroethane (1.5 eq).

      • Causality: Cesium carbonate is a strong base that is highly effective in promoting intramolecular cyclizations.[7] DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. 1-Bromo-2-chloroethane is the electrophile; the bromine atom is more reactive, leading to the initial alkylation, followed by cyclization via displacement of the chlorine.

    • Heat the mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts, wash sequentially with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure azetidine dicarboxylate.

Caption: Key intramolecular cyclization step for azetidine ring formation.

PART 3: Decarboxylation and Deprotection

Protocol 3: Synthesis of Methyl (R)-azetidine-2-carboxylate

This sequence involves a stereoselective decarboxylation followed by the removal of the chiral auxiliary via hydrogenolysis.

  • Materials:

    • Diethyl 1-((R)-1-phenylethyl)azetidine-2,2-dicarboxylate (from Protocol 2)

    • Barium hydroxide octahydrate (Ba(OH)₂)

    • Methanol/Water mixture

    • Dry HCl in Methanol

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

  • Procedure:

    • Saponification & Decarboxylation:

      • Dissolve the azetidine dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

      • Add Ba(OH)₂ (1.2 eq) and heat the mixture to reflux for 6 hours. This step hydrolyzes one of the ester groups.

      • Cool the reaction, carefully acidify with 1M HCl to pH ~3, which promotes the decarboxylation.

      • Extract the product with ethyl acetate, dry the organic layer, and concentrate. The resulting mono-acid is used directly.

      • Causality: The chiral auxiliary on the nitrogen atom directs the protonation after decarboxylation, leading to a preferential formation of the desired (2R) stereoisomer.[8]

    • Esterification:

      • Dissolve the crude acid in methanol and add a solution of dry HCl in methanol. Stir at room temperature for 12 hours.

      • Remove the solvent under reduced pressure to obtain the crude methyl ester.

    • Hydrogenolysis (Chiral Auxiliary Removal):

      • Dissolve the crude methyl ester in methanol.

      • Add 10% Pd/C catalyst (approx. 10% by weight).

      • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours.

      • Causality: Catalytic hydrogenation cleaves the benzylic C-N bond, releasing the chiral auxiliary as ethylbenzene and leaving the free secondary amine of the azetidine ring.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

      • Concentrate the filtrate to yield Methyl (R)-azetidine-2-carboxylate, which can be purified by chromatography if needed.

PART 4: N-Methylation and Final Hydrolysis

Protocol 4: Synthesis of this compound

The final steps involve N-methylation via the Eschweiler-Clarke reaction, followed by ester hydrolysis.

  • Materials:

    • Methyl (R)-azetidine-2-carboxylate (from Protocol 3)

    • Aqueous formaldehyde (37%)

    • Formic acid (98%)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)/Water mixture

  • Procedure:

    • N-Methylation:

      • To a solution of Methyl (R)-azetidine-2-carboxylate (1.0 eq) in formic acid (3.0 eq), add aqueous formaldehyde (2.5 eq).

      • Heat the mixture to 100 °C for 2 hours. Gas evolution (CO₂) will be observed.

      • Causality: The Eschweiler-Clarke reaction is a classic method for methylating amines. It proceeds via the formation of an iminium ion, which is then reduced by formic acid. It is advantageous as it avoids the use of alkyl halides and prevents over-alkylation.

      • Cool the reaction, make it basic with 2M NaOH, and extract with ethyl acetate.

      • Dry the organic layer and concentrate to obtain crude Methyl (R)-1-methylazetidine-2-carboxylate.

    • Ester Hydrolysis:

      • Dissolve the crude methyl ester in a 3:1 mixture of THF and water.

      • Add LiOH (1.5 eq) and stir at room temperature for 4 hours.

      • Acidify the reaction mixture to pH ~5-6 with 1M HCl.

      • Concentrate the solution to dryness under reduced pressure. The resulting solid is a mixture of the product and LiCl.

      • The product can be isolated by trituration with a suitable solvent like isopropanol or by ion-exchange chromatography to yield the final pure this compound.

Data Summary and Characterization

StepCompound NameExpected YieldKey Characterization Notes (¹H NMR, MS)
1Diethyl ((R)-1-phenylethyl)aminomalonate85-95%Appearance of characteristic signals for the α-methylbenzyl group alongside the malonate protons. MS (ESI+) for [M+H]⁺.
2Diethyl 1-((R)-1-phenylethyl)azetidine-2,2-dicarboxylate60-75%Upfield shift of protons on the newly formed azetidine ring. MS (ESI+) for [M+H]⁺.
3Methyl (R)-azetidine-2-carboxylate70-80% (2 steps)Disappearance of signals from the α-methylbenzyl group. Presence of a single ester group. Chiral HPLC to confirm enantiomeric excess.
4This compound75-85% (2 steps)Appearance of N-CH₃ singlet (~2.4 ppm). Disappearance of ester signals. MS (ESI+) for [M+H]⁺. Final confirmation by chiral analysis.

Troubleshooting and Safety Considerations

  • Low Yield in Cyclization (Step 2): Ensure all reagents are anhydrous, particularly the DMF. Incomplete reaction can be addressed by increasing the reaction time or temperature slightly (e.g., to 90 °C).

  • Incomplete Hydrogenolysis (Step 3): The Pd/C catalyst can be sensitive. Ensure it is active and that the hydrogen atmosphere is maintained. If the reaction stalls, filtering and adding fresh catalyst can be effective.

  • Safety:

    • 1-Bromo-2-chloroethane is toxic and a suspected carcinogen; handle it only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Hydrogen gas is highly flammable. All hydrogenation procedures must be conducted with appropriate safety measures and in an area free of ignition sources.

    • Handle all reagents and solvents according to their Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Enantioselective Synthesis of 1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methylazetidine-2-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, is a valuable building block in medicinal chemistry, serving as a proline mimic to enhance the metabolic stability and conformational rigidity of peptide-based therapeutics. The stereochemistry at the C2 position is crucial for its biological activity, necessitating synthetic routes that offer precise enantiocontrol. This guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of this target molecule. We delve into the mechanistic underpinnings of chiral auxiliary-mediated approaches, asymmetric catalysis, biocatalytic methods, and chiral pool synthesis. Detailed, field-tested protocols are provided for key methodologies, accompanied by a comparative analysis of their respective yields and enantioselectivities. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel peptide analogues and other biologically active molecules incorporating the 1-methylazetidine-2-carboxylic acid scaffold.

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug design. Its incorporation into molecular structures can impart a range of desirable pharmacokinetic and pharmacodynamic properties. Azetidines can act as bioisosteres for other cyclic and acyclic moieties, offering a unique vector in three-dimensional chemical space that can enhance binding affinity to biological targets.[1] Specifically, azetidine-2-carboxylic acids are recognized as constrained analogues of proline, a naturally occurring amino acid. This structural mimicry allows them to be incorporated into peptides, where the strained four-membered ring can induce specific secondary structures and improve resistance to enzymatic degradation.[2]

1-Methylazetidine-2-carboxylic acid, the N-methylated derivative, is of particular interest. The N-methyl group can further modulate the conformational properties of the ring and influence the lipophilicity and metabolic stability of parent molecules. The absolute stereochemistry at the C2 position is a critical determinant of biological function, making enantioselective synthesis not just an academic challenge, but a prerequisite for its application in pharmaceutical research and development.[3][4]

The primary synthetic hurdles in accessing enantiopure 1-methylazetidine-2-carboxylic acid include the inherent ring strain of the azetidine core, which can make ring-closing reactions challenging, and the need to establish the C2 stereocenter with high fidelity. This guide will explore the various strategies developed to overcome these challenges.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiopure 1-methylazetidine-2-carboxylic acid can be broadly categorized into several key strategies. The choice of a particular route often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity.

Synthetic_Strategies cluster_main Enantioselective Synthesis of 1-Methylazetidine-2-carboxylic Acid cluster_approaches Synthetic Approaches Start Achiral Precursors / Chiral Pool ChiralAux Chiral Auxiliary-Mediated Synthesis Start->ChiralAux AsymCat Asymmetric Catalysis Start->AsymCat BioCat Biocatalytic/Enzymatic Methods Start->BioCat ChiralPool Chiral Pool Synthesis Start->ChiralPool Target Enantiopure 1-Methylazetidine-2-carboxylic Acid ChiralAux->Target AsymCat->Target BioCat->Target ChiralPool->Target

Figure 1: Overview of the primary synthetic strategies for accessing enantiopure 1-methylazetidine-2-carboxylic acid.

Chiral Auxiliary-Mediated Synthesis

This classical yet robust strategy involves covalently attaching a chiral auxiliary to an achiral substrate to direct a subsequent diastereoselective transformation. The auxiliary is then cleaved to reveal the enantiomerically enriched product. For the synthesis of azetidine-2-carboxylic acid derivatives, optically active α-methylbenzylamine has proven to be a highly effective chiral auxiliary.[5][6]

The underlying principle of this approach is the steric influence of the chiral auxiliary, which biases the approach of reagents to one face of the molecule. A key step is often an intramolecular cyclization, where the pre-existing stereocenter on the auxiliary dictates the stereochemistry of the newly formed C2 center of the azetidine ring.

A notable advantage of this method is the high diastereoselectivity that can often be achieved, leading to high enantiomeric excess in the final product. Furthermore, both enantiomers of the target molecule can typically be accessed by simply choosing the corresponding enantiomer of the chiral auxiliary.[6] However, this strategy requires additional steps for the introduction and removal of the auxiliary, which can lower the overall yield.

Asymmetric Catalysis

The development of catalytic asymmetric methods represents a more atom-economical approach, as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product.

  • Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of aldehydes and ketones. An organocatalytic approach to C2-functionalized azetidines has been reported, which involves the enantioselective α-chlorination of an aldehyde, followed by reduction and subsequent cyclization.[7] While not directly demonstrated for the synthesis of 1-methylazetidine-2-carboxylic acid, this methodology provides a framework that could be adapted for this target.

  • Transition Metal Catalysis: Copper-catalyzed reactions have been employed for the enantioselective synthesis of 2,3-disubstituted azetidines from azetines.[8] Although this specific substitution pattern differs from our target, it highlights the potential of transition metal catalysis in constructing chiral azetidine rings. The development of a catalytic enantioselective method for the direct synthesis of 2-carboxy-substituted azetidines remains an active area of research.

Biocatalytic and Enzymatic Methods

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules. Enzymes can operate under mild conditions with high chemo-, regio-, and stereoselectivity.

  • Enzymatic Resolution: A common strategy involves the synthesis of a racemic mixture of an azetidine-2-carboxylic acid ester, followed by enantioselective hydrolysis using a lipase. For instance, a lipase can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester (the other enantiomer) and the hydrolyzed product.[9]

  • Engineered Enzymes: More advanced biocatalytic methods involve the use of engineered enzymes to perform specific chemical transformations. For example, engineered cytochrome P450 enzymes have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with high enantioselectivity via a[7][10]-Stevens rearrangement.[11] This cutting-edge approach could potentially be harnessed for the synthesis of 1-methylazetidine-2-carboxylic acid.

Synthesis from the Chiral Pool

This strategy utilizes readily available and inexpensive enantiopure starting materials, such as amino acids or carbohydrates. L-aspartic acid has been successfully employed as a chiral precursor for the multigram-scale synthesis of L-azetidine-2-carboxylic acid.[12] This approach involves a sequence of functional group manipulations and a key intramolecular cyclization step to form the azetidine ring, with the stereochemistry at the C2 position being derived from the starting material. The N-methylation can then be carried out on a suitable intermediate or as a final step.

The N-Methylation Step: Timing is Key

The introduction of the methyl group on the azetidine nitrogen can be performed at various stages of the synthesis. The optimal point for N-methylation depends on the overall synthetic strategy.

  • Pre-cyclization Methylation: The starting material can be N-methylated prior to the ring-closing reaction. This approach is advantageous if the N-methyl group does not interfere with the key stereochemistry-defining step.

  • Post-cyclization Methylation: More commonly, the azetidine ring is first constructed with a protecting group on the nitrogen (e.g., a Boc or Cbz group) or as a secondary amine (N-H). The N-methyl group is then introduced after the formation of the azetidine ring. Standard N-methylation conditions, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or reaction with a methylating agent like methyl iodide, can be employed. This post-cyclization approach is often preferred as it allows for a wider range of cyclization strategies to be employed.

Detailed Experimental Protocols

The following protocol is a representative example of a chiral auxiliary-based synthesis of (S)-1-methylazetidine-2-carboxylic acid, adapted from established literature procedures.[5][6]

Protocol: Synthesis of (S)-1-Methylazetidine-2-carboxylic Acid via Chiral Auxiliary

Protocol_Workflow Start Diethyl Dibromomalonate + (S)-(-)-α-Methylbenzylamine Step1 Step 1: Formation of Chiral Diamine Start->Step1 Step2 Step 2: Cyclization to Azetidine-2,2-dicarboxylate Step1->Step2 Step3 Step 3: Decarboxylation Step2->Step3 Step4 Step 4: N-Methylation Step3->Step4 Step5 Step 5: Deprotection (Hydrogenolysis) Step4->Step5 End (S)-1-Methylazetidine-2-carboxylic Acid Step5->End

Figure 2: Workflow for the chiral auxiliary-based synthesis of (S)-1-methylazetidine-2-carboxylic acid.

Step 1: Synthesis of Diethyl 2-((S)-1-phenylethylamino)malonate

  • To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in ethanol at 0 °C, add diethyl 2-bromomalonate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 1-((S)-1-phenylethyl)azetidine-2,2-dicarboxylate

  • To a solution of the crude product from Step 1 in DMF, add 1,2-dibromoethane (1.5 eq) and cesium carbonate (2.0 eq).[9]

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired azetidine diester.

Step 3: Diastereoselective Decarboxylation

  • Dissolve the azetidine diester from Step 2 in a mixture of DMSO and water.

  • Add lithium chloride (2.0 eq) and heat the mixture to 150 °C for 6 hours.

  • Cool the reaction to room temperature and add water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the monoester as a mixture of diastereomers. The desired (2S, 1'S) isomer is typically the major product.[9]

Step 4: N-Methylation

  • This step should be performed on the N-H azetidine-2-carboxylate obtained after the removal of the chiral auxiliary. For the sake of this protocol, we will assume deprotection is performed first (see Step 5), followed by N-methylation of the resulting secondary amine.

  • To a solution of the deprotected azetidine-2-carboxylate in methanol, add aqueous formaldehyde (37 wt. %, 1.5 eq) and acetic acid (1.1 eq).

  • Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 12 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the N-methylated product.

Step 5: Deprotection and Hydrolysis

  • Dissolve the N-((S)-1-phenylethyl)azetidine-2-carboxylate from Step 3 (or the N-methylated version if the order is changed) in ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting ester in a mixture of THF and water, and add lithium hydroxide (2.0 eq).

  • Stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Concentrate the mixture to dryness to obtain the crude product. The product can be purified by recrystallization or ion-exchange chromatography.

Comparative Data of Synthetic Routes

Synthetic Strategy Key Features Typical Yield Typical e.e. Advantages Disadvantages Reference(s)
Chiral Auxiliary Use of (S)-α-methylbenzylamine; diastereoselective cyclization.40-50% (overall)>99%High enantioselectivity; access to both enantiomers.Requires additional steps for auxiliary attachment/removal.[5][6][9]
Organocatalysis Enantioselective α-chlorination of aldehydes.22-32% (for related azetidines)84-92%Atom-economical; metal-free.May require optimization for the specific target molecule.[7]
Enzymatic Resolution Lipase-catalyzed hydrolysis of a racemic ester.~45% (for resolved enantiomer)>99%High enantioselectivity; mild reaction conditions.Theoretical maximum yield is 50%; requires separation of enantiomers.[9]
Chiral Pool Synthesis Starting from L-aspartic acid.~40-50% (overall)>99%Inexpensive starting material; scalable.Can involve a lengthy synthetic sequence.[12]

Conclusion and Future Outlook

The enantioselective synthesis of 1-methylazetidine-2-carboxylic acid is a well-established field with several reliable and effective strategies available to researchers. The choice between a chiral auxiliary-based approach, asymmetric catalysis, enzymatic methods, or chiral pool synthesis will depend on the specific requirements of the project, including scale, cost, and desired enantiopurity.

Chiral auxiliary methods and chiral pool synthesis currently offer the most direct and high-fidelity routes for producing this valuable building block on a preparative scale. While catalytic asymmetric methods are highly attractive from an efficiency standpoint, further research is needed to develop catalysts that are specifically tailored for the direct and highly enantioselective synthesis of 2-carboxy-substituted azetidines. The continued development of novel biocatalysts and engineered enzymes also holds significant promise for future improvements in the synthesis of 1-methylazetidine-2-carboxylic acid and its analogues, offering the potential for more sustainable and efficient manufacturing processes.

References

Application Notes and Protocols for the Use of (R)-1-Methylazetidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Conformational Control with a Unique Proline Analogue

In the landscape of peptidomimetics and therapeutic peptide design, the ability to modulate the three-dimensional structure of a peptide is paramount to achieving desired biological activity, metabolic stability, and pharmacokinetic properties. (R)-1-Methylazetidine-2-carboxylic acid emerges as a compelling building block in this endeavor. As a constrained, N-methylated analogue of proline, it offers a unique set of steric and conformational effects that can significantly influence peptide backbone architecture.

The incorporation of azetidine-2-carboxylic acid, a four-membered ring system, in place of the five-membered ring of proline, has been shown to alter the conformational preferences of the peptide chain. While L-azetidine-2-carboxylic acid can increase the flexibility of peptides compared to proline, the addition of a methyl group on the nitrogen atom introduces a significant steric constraint. This N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, further influencing the local conformation and potentially disrupting secondary structures like α-helices and β-sheets. The stereochemistry at the alpha-carbon, in this case, the (R)-configuration, adds another layer of control over the peptide's spatial arrangement.

These structural modifications can lead to peptides with enhanced resistance to enzymatic degradation, improved cell permeability, and altered receptor binding affinities. This application note provides a comprehensive guide to the effective use of this compound in solid-phase peptide synthesis (SPPS), detailing recommended protocols, critical considerations, and the underlying scientific rationale.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name (2R)-1-Methylazetidine-2-carboxylic acid
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer

Core Concepts in Application

The primary challenge in incorporating this compound into a peptide sequence lies in the steric hindrance posed by the N-methyl group. This bulkiness can significantly slow down the kinetics of the amide bond formation, leading to incomplete coupling reactions and the generation of deletion sequences. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high-yield and high-purity peptides.

Protecting Group Strategy

For Fmoc-based solid-phase peptide synthesis, the standard protecting group for the α-amino group of this compound is the fluorenylmethyloxycarbonyl (Fmoc) group. This allows for a consistent deprotection strategy throughout the synthesis using a piperidine solution.

G cluster_0 Building Block cluster_1 SPPS Cycle Fmoc Fmoc (α-amino protection) Aze (R)-1-Methylazetidine -2-carboxylic acid Fmoc->Aze at N-terminus Peptide Growing Peptide Chain Aze->Peptide Coupling Resin Solid Support (e.g., Wang, Rink Amide) Resin->Peptide Anchored

Caption: Protecting group strategy for SPPS.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-1-Methylazetidine-2-carboxylic acid

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry. The choice of resin will determine the C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(R)-1-Methylazetidine-2-carboxylic acid

  • Appropriate resin (e.g., Wang, Rink Amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of the coupling reagent (e.g., HCTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-(R)-1-Methylazetidine-2-carboxylic acid:

    • Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-(R)-1-Methylazetidine-2-carboxylic acid and 3-5 equivalents of HATU in DMF. The use of HATU is highly recommended for coupling sterically hindered N-methylated amino acids.

    • Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

    • Agitate for 4-12 hours at room temperature. A longer coupling time is necessary due to the steric hindrance of the N-methyl group.

    • Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. For N-methylated amino acids, a bromophenol blue test is more reliable as the Kaiser test will give a false negative.

    • Double Coupling (if necessary): If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-(R)-1-Methylazetidine-2-carboxylic acid.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3-5 times) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

G Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Next Amino Acid (Standard or N-Methylated) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect No Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify End Characterize Peptide Purify->End

Caption: Workflow for Solid-Phase Peptide Synthesis.

Impact on Peptide Structure and Function

The incorporation of this compound is anticipated to have a profound impact on the conformational properties of the resulting peptide.

  • Local Conformational Constraint: The four-membered ring of the azetidine moiety restricts the possible phi (φ) and psi (ψ) dihedral angles of the peptide backbone more than the five-membered ring of proline.

  • Disruption of Secondary Structure: The N-methyl group eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor, which can disrupt the formation of stable secondary structures like α-helices and β-sheets.

  • Increased Proteolytic Stability: The steric bulk of the N-methyl group and the constrained nature of the azetidine ring can hinder the approach of proteases, thereby increasing the metabolic stability of the peptide.

  • Modulation of Receptor Binding: By altering the three-dimensional shape of the peptide, the incorporation of this non-natural amino acid can either enhance or decrease its binding affinity for its biological target. This makes it a valuable tool for structure-activity relationship (SAR) studies.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete coupling of this compound - Insufficient coupling time- Ineffective coupling reagent- Steric hindrance- Increase coupling time to 12-24 hours.- Use a more potent coupling reagent like HATU or PyAOP.- Perform a double coupling.
Deletion of the residue following the N-methylated amino acid Incomplete deprotection of the preceding Fmoc-amino acid due to aggregation.- Use a stronger deprotection solution (e.g., 20% piperidine in NMP).- Increase deprotection time.
Racemization - Over-activation of the carboxylic acid.- Use of a strong base.- Minimize pre-activation time.- Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.

Conclusion

This compound is a powerful tool for peptide chemists and drug developers seeking to fine-tune the conformational and biological properties of peptides. While its incorporation presents challenges due to steric hindrance, the use of appropriate coupling reagents, optimized reaction conditions, and careful monitoring can lead to the successful synthesis of novel peptidomimetics with potentially enhanced therapeutic profiles. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the potential of this unique constrained amino acid in their peptide design and synthesis endeavors.

Protocol for the N-Methylation of (R)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Azetidine Scaffolds in Medicinal Chemistry

(R)-Azetidine-2-carboxylic acid is a non-proteinogenic, conformationally constrained amino acid analogue of proline. Its incorporation into peptides and small molecule therapeutics can impart unique structural and functional properties. The N-methylation of this scaffold to produce (R)-N-methylazetidine-2-carboxylic acid further refines its pharmacological profile. N-methylation is a well-established strategy in drug design to enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets. This document provides a detailed protocol for the N-methylation of (R)-azetidine-2-carboxylic acid, primarily focusing on the robust and widely applicable Eschweiler-Clarke reaction.

Core Principles: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[1][2][3][4] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] A key advantage of this reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, which can be a significant side reaction with other methylating agents like methyl iodide.[1][3] The reaction is typically performed in an aqueous solution at elevated temperatures and proceeds via the formation of an intermediate iminium ion, which is then reduced by a hydride transfer from formic acid.[1][2] The irreversible loss of carbon dioxide drives the reaction to completion.[1]

Chemical Reaction Mechanism

The mechanism of the Eschweiler-Clarke reaction for the N-methylation of (R)-azetidine-2-carboxylic acid is illustrated below. The reaction involves two successive methylation steps, converting the secondary amine of the azetidine ring into a tertiary amine.

Eschweiler-Clarke Mechanism cluster_0 Step 1: Formation of the Iminium Ion cluster_1 Step 2: Hydride Transfer and Methylation cluster_2 Overall Reaction Azetidine (R)-Azetidine-2-carboxylic acid Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + CH₂O Formaldehyde1 Formaldehyde (CH₂O) IminiumIon Iminium Ion Hemiaminal->IminiumIon - H₂O MethylatedAzetidine (R)-N-Methylazetidine-2-carboxylic acid IminiumIon->MethylatedAzetidine + HCOOH CO2_1 CO₂ IminiumIon->CO2_1 - CO₂ FormicAcid1 Formic Acid (HCOOH) Start (R)-Azetidine-2-carboxylic acid Product (R)-N-Methylazetidine-2-carboxylic acid Start->Product Eschweiler-Clarke Reaction Reagents Excess Formaldehyde & Formic Acid

Figure 1: Mechanism of the Eschweiler-Clarke N-methylation of (R)-azetidine-2-carboxylic acid.

Experimental Protocol: N-Methylation of (R)-Azetidine-2-Carboxylic Acid

This protocol is a general guideline based on the established principles of the Eschweiler-Clarke reaction for amino acids. Researchers should consider small-scale trial reactions to optimize conditions for their specific setup and purity of the starting material.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-Azetidine-2-carboxylic acid≥98%Commercially AvailableStore in a desiccator.
Formaldehyde solution37 wt. % in H₂OACS Reagent
Formic acid≥95%ACS ReagentCorrosive, handle with care.
Hydrochloric acid (HCl)Concentrated (37%)ACS ReagentFor pH adjustment.
Diethyl ether or DichloromethaneAnhydrousACS ReagentFor extraction.
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)AnhydrousACS ReagentFor drying organic layers.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bathFor controlled heating.
pH paper or pH meter
Rotary evaporatorFor solvent removal.

Experimental Workflow

Figure 2: Step-by-step workflow for the N-methylation of (R)-azetidine-2-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-azetidine-2-carboxylic acid (1.0 eq) in a minimal amount of deionized water.

  • Reagent Addition: To the stirred solution, carefully add formic acid (approximately 3.0-5.0 eq). Following the formic acid, add aqueous formaldehyde solution (approximately 3.0-5.0 eq). Note: The reaction is exothermic, and the addition should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) using a heating mantle or an oil bath. The reaction is generally complete within 2-6 hours. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess formic acid, formaldehyde, and water.

    • The resulting residue can be co-evaporated with water or toluene a few times to ensure the complete removal of formic acid.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetone).

    • Alternatively, for higher purity, ion-exchange chromatography can be employed. Dissolve the crude product in water and load it onto a strong cation exchange resin (e.g., Dowex 50W). After washing with water to remove unreacted starting material and impurities, the N-methylated product can be eluted with an aqueous ammonia solution. Subsequent removal of ammonia and water under reduced pressure will yield the purified product.

  • Product Characterization: The identity and purity of the final product, (R)-N-methylazetidine-2-carboxylic acid, should be confirmed by analytical techniques such as:

    • ¹H NMR and ¹³C NMR: To confirm the presence of the N-methyl group and the overall structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Chiral HPLC: To confirm the enantiomeric purity if required.

Troubleshooting and Self-Validation

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time or ensure the temperature is at reflux. Check the quality of the formaldehyde and formic acid.
Formation of side productsOverheating or prolonged reaction time.Optimize the reaction time and temperature. Use a milder reducing agent if necessary, such as sodium cyanoborohydride, though this alters the classical Eschweiler-Clarke conditions.[1]
Difficulty in purificationResidual formic acid.Ensure complete removal of formic acid during work-up by co-evaporation.
Low yieldIncomplete reaction or loss during work-up/purification.Optimize reaction conditions and handle the product carefully during purification steps.

Alternative N-Methylation Strategies

While the Eschweiler-Clarke reaction is highly effective, other methods for N-methylation exist and may be suitable depending on the specific requirements of the synthesis. One notable alternative is the use of dimethyl carbonate, a greener methylating agent, often in the presence of a catalyst.

Conclusion

The Eschweiler-Clarke reaction provides a reliable and straightforward protocol for the N-methylation of (R)-azetidine-2-carboxylic acid. This application note offers a comprehensive guide for researchers in medicinal chemistry and drug development to synthesize this valuable building block. As with any chemical synthesis, careful optimization and characterization are crucial for obtaining the desired product in high yield and purity.

References

Application Notes & Protocols: Strategic Incorporation of (R)-1-Methylazetidine-2-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptidomimetics with Conformational Rigidity

In the landscape of modern drug discovery, peptidomimetics represent a frontier of therapeutic innovation. These molecules are designed to mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in this engineering process is the introduction of non-natural, conformationally constrained amino acids. These building blocks act as molecular scaffolds, locking the peptide backbone into specific spatial arrangements to enhance receptor binding affinity, selectivity, and resistance to proteolytic degradation.[3][4]

Among the most valuable of these building blocks is azetidine-2-carboxylic acid (Aze) , a four-membered ring homolog of proline.[5][6] Its strained ring system imparts a unique conformational rigidity that differs significantly from that of proline, allowing for the exploration of novel peptide secondary structures.[5][7] Furthermore, N-alkylation, particularly N-methylation, is a well-established technique to block the amide N-H hydrogen bond donor site, further influencing conformation and drastically improving resistance to enzymatic cleavage.[4][8]

This guide provides a detailed technical overview and field-proven protocols for the incorporation of (R)-1-Methylazetidine-2-carboxylic acid , a sterically hindered and conformationally significant building block, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind reagent selection, provide step-by-step workflows, and address common challenges to empower researchers in the synthesis of next-generation peptidomimetics.

The Synthetic Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling N-methylated amino acids, including this compound, is the significant steric hindrance around both the incoming carboxyl group and the N-terminal amine of the growing peptide chain.[8][9] The tertiary amine of the azetidine ring precludes the use of standard Nα-protecting groups like Fmoc or Boc. Consequently, the coupling reaction involves activating the carboxyl group of a sterically demanding secondary amino acid and reacting it with the N-terminus of the resin-bound peptide. This scenario often leads to sluggish or incomplete reactions with standard coupling reagents.

Therefore, successful incorporation demands a carefully optimized strategy centered on:

  • High-Potency Coupling Reagents: Utilizing activating agents specifically designed to overcome steric barriers.

  • Optimized Reaction Conditions: Fine-tuning parameters such as solvent, temperature, and reaction time to drive the coupling to completion.

  • Rigorous Monitoring: Employing qualitative tests to ensure complete acylation before proceeding to the next cycle.

Recommended Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis

The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the predominant method for modern SPPS due to its use of milder, base-labile Nα-protection, which is orthogonal to the acid-labile side-chain protecting groups.[10][11][12]

Workflow Overview

The following diagram outlines the key stages of a solid-phase synthesis cycle for incorporating this compound.

spss_workflow cluster_resin Resin Preparation cluster_cycle Iterative Elongation Cycle cluster_final Final Steps Resin Select & Swell Resin (e.g., 2-CTC in DCM/DMF) Load Load First Fmoc-AA-OH Resin->Load Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Load->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Repeat for each residue Coupling Couple Next Amino Acid (Standard Fmoc-AA-OH or This compound) Wash1->Coupling Repeat for each residue Wash2 Wash (DMF) Coupling->Wash2 Repeat for each residue Wash2->Fmoc_Deprotect Repeat for each residue Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage After final residue Isolation Precipitation & Purification Cleavage->Isolation

Caption: General SPPS workflow for peptide synthesis.

Detailed Protocols and Methodologies

Resin Selection and Preparation

For the synthesis of peptide acids, a highly acid-labile resin is recommended to allow for mild cleavage conditions that preserve the integrity of the final product.

  • Recommended Resin: 2-Chlorotrityl chloride (2-CTC) resin.[13]

  • Protocol: Swelling the Resin

    • Place the desired amount of 2-CTC resin (e.g., 100-200 mg, ~1.0-1.6 mmol/g loading) into a suitable SPPS reaction vessel.

    • Add dichloromethane (DCM) to cover the resin and allow it to swell for 20-30 minutes with gentle agitation.

    • Drain the DCM and wash the resin twice with dimethylformamide (DMF).[14]

Coupling of this compound

This is the most critical step. Success relies on the potent activation of the carboxylic acid to overcome steric repulsion.

Standard carbodiimide reagents like DCC or DIC are often insufficient. Onium salt-based reagents (uronium/aminium or phosphonium) are required.[9]

Coupling ReagentClassActivating SpeciesStrengths & Considerations
HATU AminiumOAt-esterHighly reactive, excellent for hindered couplings, low racemization.[15][16] Most widely recommended.
HCTU AminiumO-6-ClBt-esterMore cost-effective than HATU, very fast reactions. Good alternative.
PyAOP/PyBOP PhosphoniumOAt/OBt-esterVery potent, no guanidinylation side reaction (a risk with excess uronium reagents).[15][16] Excellent for cyclizations or fragment couplings.
COMU AminiumOxyma-esterHigh reactivity, comparable to HATU. Oxyma-based byproducts are water-soluble and easily removed.[8]

The chosen coupling reagent reacts with the carboxylate of the incoming amino acid in the presence of a non-nucleophilic base, forming a highly reactive ester intermediate that is susceptible to nucleophilic attack by the resin-bound amine.

Caption: Activation and coupling using HATU.

  • Pre-activation Solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 eq.), and an additive such as OxymaPure or HOAt (4 eq.) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the pre-activation solution and vortex for 1-2 minutes. The solution should change color (typically to yellow with HATU).

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary/secondary amines. If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activation solution ("double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove all excess reagents and byproducts.[14]

Cleavage and Global Deprotection

The final step involves cleaving the completed peptide from the solid support while simultaneously removing all acid-labile side-chain protecting groups. The azetidine ring is stable to standard TFA cleavage conditions.[17]

  • Standard Cleavage Cocktail:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS) (cation scavenger)

    • 2.5% Water

  • Protocol: Cleavage from Resin

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a fume hood.

    • Stir the slurry at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin once more with a small volume of fresh TFA to ensure complete recovery.

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude peptide by adding it dropwise to a stirred beaker of ice-cold diethyl ether.

    • Pellet the precipitated peptide via centrifugation, decant the ether, and repeat the ether wash to remove scavengers.

    • Dry the crude peptide pellet under vacuum. The product is now ready for purification (typically by RP-HPLC) and characterization.

Expert Insights & Troubleshooting

  • Causality of Reagent Choice: HATU and its congeners are superior for hindered couplings because they form highly reactive OAt esters. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step and making the coupling more efficient than with HOBt-based reagents like HBTU or PyBOP.

  • Avoiding Racemization: While the α-carbon of this compound is not susceptible to racemization during activation, the preceding C-terminal residue can be. Using additives like OxymaPure or HOAt is crucial as they effectively suppress this side reaction.[9][16]

  • Incomplete Coupling: If double coupling fails, consider switching to a phosphonium-based reagent like PyAOP, which can sometimes be more effective in specific sequence contexts.[15] Alternatively, warming the reaction vessel can provide the necessary energy to overcome the activation barrier.

  • Guanidinylation Risk: When using excess uronium/aminium reagents (like HATU), there is a minor risk of the free N-terminal amine being capped by a guanidinium group, a side reaction that terminates the chain. Using a slight excess of the amino acid relative to the coupling reagent or opting for phosphonium reagents (which do not cause this side reaction) can mitigate this issue.[16]

Conclusion

The incorporation of this compound is a powerful tool for designing novel peptidomimetics with unique structural and therapeutic properties. While its sterically hindered nature presents a synthetic challenge, this can be reliably overcome through the strategic use of high-potency onium salt-based coupling reagents, such as HATU, and adherence to optimized solid-phase synthesis protocols. The methodologies outlined in this guide provide a robust framework for researchers to successfully synthesize these advanced molecules, paving the way for the discovery of next-generation peptide-based therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • Lee, Y., & Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews.
  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
  • ResearchGate. (n.d.). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn.
  • Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(49), 21869-21877.
  • Groll, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 708.
  • Liguori, A., et al. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 18(1), 40-59.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Grieco, P., et al. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 18(1), 40-59.
  • Di Gregorio, G., & Ruzza, P. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. International Journal of Molecular Sciences, 25(5), 2898.
  • Reddy, B. V. S., & Arya, P. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2021(1), 8-27.
  • van der Marel, G. A., & Overkleeft, H. S. (2009). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Betts, R., et al. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Journal of Advanced Chemical Sciences, 2(4), 387–389.
  • Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15039.
  • Tsoy, O., & Lim, H.-S. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9), 2300-2317.
  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.
  • Burlina, F., & Sagan, S. (2011). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Galonić, D. P., & Gin, D. Y. (2007). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society.

Sources

Comprehensive Analytical Characterization of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(R)-1-Methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid analog of significant interest in medicinal chemistry and drug development.[] Its rigid four-membered ring structure can induce specific conformations in peptides and peptidomimetics, enhancing biological activity and metabolic stability.[] Ensuring the structural integrity, chemical purity, and, most critically, the enantiomeric purity of this chiral building block is paramount for its successful application. This guide provides a comprehensive suite of analytical methods and detailed protocols for the complete characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. The methodologies cover structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and enantiomeric excess determination using Chiral HPLC.

Introduction: The Rationale for Rigorous Analysis

The biological function of chiral molecules is intrinsically tied to their stereochemistry. For a molecule like this compound, the specific (R)-configuration at the C2 position dictates its three-dimensional orientation and, consequently, its interaction with chiral biological targets such as enzymes and receptors. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacology, or even off-target toxicity. Therefore, a multi-faceted analytical approach is not merely a quality control exercise but a fundamental requirement for reliable and reproducible scientific outcomes.

This document outlines a logical workflow, beginning with the confirmation of the molecule's identity and covalent structure, followed by the quantification of its bulk purity, and culminating in the precise measurement of its enantiomeric purity. Each protocol is designed to be self-validating, providing clear benchmarks for acceptable performance.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
IUPAC Name (2R)-1-Methylazetidine-2-carboxylic acid
Appearance White to off-white solid
Chirality One stereocenter at C2 (R-configuration)
CAS Number Not broadly available; parent (R)-Azetidine-2-carboxylic acid is 2133-34-8[2]

Structural Elucidation and Identity Confirmation

Confirming the correct molecular structure is the foundational step in characterization. We employ NMR for mapping the covalent framework and MS for verifying the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Causality Behind Experimental Choices: For this molecule, the key diagnostic signals will be the deshielded alpha-proton (Hα) adjacent to the carboxylic acid, the N-methyl singlet, and the distinct signals for the diastereotopic protons on the azetidine ring. Deuterated water (D₂O) is an excellent solvent as it readily dissolves the amino acid and allows for the exchange of the acidic carboxylic proton, causing its signal to disappear, which can aid in peak assignment.

Protocol 2.1: ¹H and ¹³C NMR Analysis

  • Objective: To confirm the covalent structure and identity of this compound.

  • Materials & Reagents:

    • This compound sample

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • NMR tubes (5 mm)

  • Instrumentation & Parameters:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution)

    • ¹H NMR Parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR Parameters: 1024-2048 scans, proton-decoupled, 30° pulse angle, 2-second relaxation delay.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.6-0.7 mL of D₂O directly in the NMR tube.

    • Vortex gently until the sample is fully dissolved.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal from D₂O and shim the magnetic field.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Analysis & Expected Results:

    • ¹H NMR (400 MHz, D₂O):

      • The spectrum should show distinct multiplets for the azetidine ring protons. Protons on the same carbon (geminal) and on adjacent carbons will show coupling.

      • A singlet corresponding to the three N-CH₃ protons.

      • A multiplet for the single proton at the chiral center (C2-H). The carboxylic acid proton (COOH) will exchange with D₂O and will likely not be visible.

    • ¹³C NMR (100 MHz, D₂O):

      • A signal for the carbonyl carbon (C=O) in the downfield region (~170-180 ppm).[3]

      • Signals for the three distinct carbons of the azetidine ring.

      • A signal for the N-methyl carbon.

    • Refer to published data for similar azetidine structures for comparison of chemical shifts.[4][5]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is ideal for polar molecules like amino acids, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.

Protocol 2.2: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the molecular weight and elemental formula.

  • Materials & Reagents:

    • Sample of this compound

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • Formic acid (FA)

  • Instrumentation & Parameters:

    • LC-MS system with an ESI source (e.g., Q-TOF or Orbitrap)

    • Ionization Mode: Positive ESI

    • Scan Range: 50-500 m/z

    • Mobile Phase: 50:50 Water:ACN with 0.1% FA

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in water.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Procedure:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum.

  • Data Analysis & Expected Results:

    • The primary ion observed should be the protonated molecule [M+H]⁺.

    • Expected Exact Mass [M+H]⁺: 116.0706 for [C₅H₁₀NO₂]⁺.

    • The measured mass should be within 5 ppm of the calculated exact mass. Fragmentation data, if acquired (MS/MS), can further confirm the structure.[6][7]

Purity Assessment by Achiral HPLC

Once identity is confirmed, the overall purity of the sample must be determined. Reversed-phase HPLC (RP-HPLC) is the standard method for this purpose.

Causality Behind Experimental Choices: this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[8] Therefore, derivatization or the use of universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) can be used for fluorescence detection, but this adds complexity.[9][10][11] For simplicity and universality, this protocol will utilize CAD.

Protocol 3.1: RP-HPLC with CAD Detection

  • Objective: To determine the chemical purity of the sample by separating it from any non-volatile impurities.

  • Materials & Reagents:

    • Sample of this compound

    • HPLC grade water

    • HPLC grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Instrumentation & Parameters:

    • HPLC System: Quaternary or binary pump, autosampler, column oven, Charged Aerosol Detector (CAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% FA.

    • Mobile Phase B: ACN with 0.1% FA.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 1 mg/mL in Mobile Phase A.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A).

    • Inject the prepared sample.

    • Run the gradient method.

  • Data Analysis & Expected Results:

    • A single major peak corresponding to the product should be observed.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • A high-quality sample should exhibit a purity of ≥98%.

Enantiomeric Purity Determination

This is the most critical analysis for a chiral building block. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Causality Behind Experimental Choices: Enantiomers have identical physical properties in an achiral environment, so a chiral environment is required for separation. This is achieved using a Chiral Stationary Phase (CSP). For amino acid derivatives, CSPs based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases are often effective. The choice of mobile phase (normal phase vs. reversed-phase) is crucial and must be optimized for the specific CSP.

Protocol 4.1: Chiral HPLC

  • Objective: To separate the (R) and (S) enantiomers of 1-Methylazetidine-2-carboxylic acid and determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

  • Materials & Reagents:

    • Sample of this compound.

    • Racemic (R/S)-1-Methylazetidine-2-carboxylic acid (for method development/peak identification).

    • HPLC grade Hexane or Heptane.

    • HPLC grade Isopropanol (IPA) or Ethanol.

    • Trifluoroacetic acid (TFA) or other acidic/basic modifier.

  • Instrumentation & Parameters:

    • HPLC System: Isocratic pump, autosampler, UV detector (if derivatized) or CAD.

    • Chiral Column: A cellulose or amylose-based CSP is a good starting point (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

    • Mobile Phase (Normal Phase): Hexane/IPA with a small amount of modifier (e.g., 0.1% TFA). The ratio must be optimized (e.g., start with 90:10 Hexane:IPA).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

    • Prepare a solution of the racemic standard similarly.

  • Procedure:

    • Method Development: Inject the racemic standard to confirm that the two enantiomers are separated. Adjust the mobile phase composition (ratio of Hexane to IPA) to achieve a baseline resolution (Rs > 1.5). The modifier helps to improve peak shape.

    • Peak Identification: Inject the (R)-enantiomer sample. The peak that increases in size corresponds to the (R)-enantiomer.

    • Sample Analysis: Once the method is optimized and peaks are identified, inject the sample to be tested.

  • Data Analysis & Expected Results:

    • The chromatogram of the racemic standard should show two well-resolved peaks of approximately equal area.

    • The chromatogram of the sample should show one major peak (the (R)-enantiomer) and, potentially, a very small peak for the (S)-enantiomer.

    • Enantiomeric Excess (e.e.) % = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100.

    • For use in drug development, an e.e. of ≥99% is typically required.

Comprehensive Analytical Workflow

The following diagram illustrates the logical flow for the characterization of a new batch of this compound. This ensures that identity is confirmed before resources are spent on purity and chiral analysis.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity Assessment cluster_2 Stereochemical Confirmation cluster_3 Final Disposition Start New Sample Batch NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Purity_HPLC Achiral RP-HPLC (Purity > 98%?) NMR->Purity_HPLC Structure OK MS->Purity_HPLC Mass OK Chiral_HPLC Chiral HPLC (e.e. > 99%?) Purity_HPLC->Chiral_HPLC Yes Fail FAIL Reject or Repurify Purity_HPLC->Fail No Pass PASS Release for Use Chiral_HPLC->Pass Yes Chiral_HPLC->Fail No

Caption: Logical workflow for the complete characterization of this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying NMR and MS for structural confirmation, achiral HPLC for purity assessment, and chiral HPLC for enantiomeric excess determination, researchers and developers can ensure the quality, integrity, and reliability of this critical chiral building block. Adherence to these protocols will support the generation of reproducible data and contribute to the successful advancement of research and development projects.

References

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University.
  • Open Access Pub. (n.d.). Cyclic Amino Acids. International Journal of Amino Acids.
  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital.
  • Iqbal, M., Ezzat, W., & Asif, M. (2017). Analysis of amino acids by high performance liquid chromatography. International Current Pharmaceutical Journal.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal.
  • Protein Metrics. (2024). Cyclic Peptide Analysis.
  • Khan Academy. (n.d.). Amino acid structure and classifications.
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  • Ohta, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. Heterocycles.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu.
  • Watanabe, S., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Urbaniak, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Kattamuri, P. V., et al. (2023). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH National Library of Medicine.
  • ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid.
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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-Methylazetidine-2-carboxylic acid is a valuable, non-canonical amino acid analog increasingly utilized in medicinal chemistry as a constrained building block to enhance the conformational rigidity and metabolic stability of peptide-based therapeutics. Its synthesis, particularly at a large scale, presents unique challenges related to stereochemical control and the handling of strained ring systems. This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of this compound. We present a robust and scalable protocol centered on the direct N-methylation of (R)-Azetidine-2-carboxylic acid via the Eschweiler-Clarke reaction. This guide offers in-depth procedural details, process optimization insights, analytical quality control methods, and critical safety considerations tailored for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction & Strategic Overview

The four-membered azetidine ring system imparts unique conformational constraints on molecules, making it a highly desirable motif in drug design. This compound, a chiral derivative, serves as a proline analog that can induce specific secondary structures in peptides and protect against enzymatic degradation.[1][2] However, moving from bench-scale synthesis to large-scale production requires a strategy that is not only high-yielding but also cost-effective, safe, and procedurally simple to minimize operational complexity.

Several synthetic routes to chiral azetidine-2-carboxylic acids have been reported, often involving multi-step sequences with chiral auxiliaries or resolutions.[3][4][5] For the specific synthesis of the N-methylated target, a direct methylation of the parent amino acid is the most convergent and atom-economical approach. The Eschweiler-Clarke reaction has been identified as the method of choice for this transformation at scale. It utilizes inexpensive and readily available reagents—formaldehyde and formic acid—to achieve reductive N-methylation in a one-pot process that is known for its high efficiency and irreversible nature, which drives the reaction to completion.[6][7][8] This reaction avoids the use of more expensive and hazardous alkylating agents and complex catalysts, making it ideal for industrial applications.

Recommended Large-Scale Synthetic Protocol

This protocol details the N-methylation of commercially available (R)-Azetidine-2-carboxylic acid. The process is designed to be chromatography-free, relying on extraction and crystallization for purification, which is a critical consideration for large-scale synthesis.[9]

Overall Synthetic Workflow

The synthesis is a straightforward, one-step transformation.

Synthetic_Workflow Start (R)-Azetidine-2-carboxylic acid (Starting Material) Reaction Eschweiler-Clarke Reaction Reagents: - Formaldehyde (aq. 37%) - Formic Acid (88%) Conditions: - Reflux (100-110 °C) Start->Reaction Input Workup Work-up & Isolation 1. Concentration 2. pH Adjustment 3. Extraction 4. Crystallization Reaction->Workup Reaction Mixture Product This compound (Final Product) Workup->Product Purified Product Eschweiler_Clarke_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Transfer & Methylation Amine (R)-Azetidine-2-COOH Iminium Iminium Ion Intermediate Amine->Iminium + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) FormicAcid Formic Acid (HCOOH) Iminium->FormicAcid Hydride Transfer Product (R)-1-Methylazetidine-2-COOH Iminium->Product Reduction FormicAcid->Product Hydride Donor CO2 CO₂ Gas (evolved)

References

Strategic Derivatization of (R)-1-Methylazetidine-2-carboxylic Acid: Crafting Probes for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract: (R)-1-Methylazetidine-2-carboxylic acid is a conformationally constrained, non-canonical amino acid and a valuable proline analog. Its unique four-membered ring structure imparts significant conformational rigidity, making it an intriguing tool for probing protein structure, enzyme mechanisms, and cellular transport.[1] However, its utility in bioassays is profoundly enhanced through strategic chemical derivatization. This guide provides a detailed framework and actionable protocols for modifying the carboxylic acid moiety of this compound. We focus on the synthesis of fluorescently labeled and biotinylated derivatives, transforming the core molecule into powerful chemical probes for applications such as cellular imaging, target identification, and interaction studies. The protocols emphasize robust reaction conditions that preserve stereochemical integrity, detailed purification methods, and comprehensive characterization.

Introduction: The Scientific Rationale

This compound, a derivative of the naturally occurring azetidine-2-carboxylic acid, serves as a mimic of proline but with a more constrained backbone.[2] Unlike proline, which has a five-membered pyrrolidine ring, the four-membered azetidine ring significantly restricts the peptide bond's conformational space.[1] This property is invaluable for studying the role of proline cis/trans isomerization in protein folding and function.

The N-methyl group renders the ring nitrogen a tertiary amine, preventing it from acting as a hydrogen bond donor and further influencing local peptide conformation. To leverage these unique structural features in biological investigations, the molecule must be equipped with reporter or affinity tags. The C-terminal carboxylic acid is the primary and most accessible functional group for such modifications. This guide details the conversion of this carboxylic acid into amides, a stable and common linkage in bioconjugation chemistry.[3]

Core Objectives of Derivatization:

  • Introducing Reporter Groups: Attaching fluorophores for visualization in cellular uptake, localization, and fluorescence polarization assays.

  • Adding Affinity Handles: Incorporating biotin for use in affinity purification, pull-down assays, and Western blotting to identify binding partners.

  • Modulating Physicochemical Properties: Altering solubility, cell permeability, and metabolic stability to suit specific biological experiments.

Below is a conceptual workflow for the derivatization process.

G A (R)-1-Methylazetidine- 2-carboxylic Acid (Starting Material) B Carboxylic Acid Activation (e.g., using HATU, EDC) A->B Step 1 C Nucleophilic Attack (Amine-containing probe) B->C Step 2 D Purification (e.g., HPLC) C->D Step 3 E Characterized Derivative (Probe for Bioassay) D->E Final Product F Characterization (LC-MS, NMR) D:e->F:w F:n->E:s Validation

Caption: General workflow for the derivatization of this compound.

Foundational Chemistry: Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine to form an amide bond is generally unfavorable and requires harsh conditions. The cornerstone of successful derivatization is the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.[4]

Common Activation Strategies:

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate can react directly with an amine or be converted to a more stable N-hydroxysuccinimide (NHS) ester for a two-step process.

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents. They are often preferred for their speed, high yields, and ability to suppress racemization, which is a critical consideration for chiral molecules.[4]

Expert Insight: For a sterically unhindered starting material like this compound, both EDC/NHS and HATU are excellent choices. HATU often provides faster reaction times and is particularly effective for less nucleophilic amines or when working on a small scale where efficiency is paramount. The presence of the N-methyl group eliminates the risk of N-H related side reactions, simplifying the process compared to non-methylated amino acids.[5]

Detailed Experimental Protocols

Protocol 3.1: Synthesis of a Fluorescent Derivative via HATU Coupling

This protocol details the coupling of this compound with 5-aminofluorescein, a common green fluorescent dye.

Principle: The carboxylic acid is activated in situ by HATU in the presence of a non-nucleophilic base (DIPEA). The activated ester is then immediately attacked by the primary amine of 5-aminofluorescein to form a stable amide bond.

G cluster_0 Reaction Scheme A Start: (R)-1-Methylazetidine- 2-carboxylic acid B Reagents: 1. 5-Aminofluorescein 2. HATU 3. DIPEA 4. Anhydrous DMF C Product: (R)-N-(fluorescein-5-yl)-1-methylazetidine- 2-carboxamide R1 P R1->P + R2 R2 G A Biotinylated Derivative (Bait) C Incubation: Bait captures Prey A->C B Cell Lysate (Prey Proteins) B->C E Capture Complex C->E D Streptavidin Beads D->E F Wash & Elute E->F G Protein Identification (SDS-PAGE, Mass Spec) F->G

References

Application Notes and Protocols: (R)-1-Methylazetidine-2-carboxylic Acid as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Conformational Constraint and N-Methylation

In the landscape of modern drug discovery, the pursuit of molecules with enhanced pharmacokinetic and pharmacodynamic properties is paramount. Small-molecule drugs and peptide-based therapeutics often face challenges such as poor metabolic stability, low cell permeability, and conformational flexibility that can lead to reduced target affinity and specificity.[1][2] (R)-1-Methylazetidine-2-carboxylic acid emerges as a powerful building block for medicinal chemists, offering a dual-pronged strategic advantage: a conformationally constrained scaffold and the benefits of N-methylation.

The four-membered azetidine ring, a lower homologue of proline, introduces significant conformational constraints into a molecule.[3] Unlike the five-membered ring of proline, the azetidine ring can induce unique turns and secondary structures in peptides and small molecules, allowing for a finer exploration of the chemical space required for optimal target binding.[4][5] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[1]

Furthermore, the N-methyl group on the azetidine ring provides several critical advantages. N-methylation is a well-established strategy to improve the drug-like properties of peptides and small molecules by:

  • Enhancing Proteolytic Stability: The methyl group sterically hinders the adjacent amide bond, protecting it from cleavage by proteases and extending the molecule's in vivo half-life.[1][2][6]

  • Improving Membrane Permeability: By replacing an amide proton, the N-methyl group reduces the hydrogen bond donor capacity of the molecule. This decreases the desolvation penalty associated with crossing lipid membranes, thereby improving cell permeability and potentially oral bioavailability.[1][7]

  • Modulating Conformation: The N-methyl group restricts rotation around the C-N bond, influencing the local conformation and pre-organizing the molecule into a bioactive shape.[8]

This guide provides an in-depth look at the application of this compound, detailing its use in synthesis and providing robust protocols for its incorporation into target molecules.

Core Applications and Mechanistic Insights

The primary application of this compound is as a unique, constrained amino acid surrogate in the synthesis of peptides and small-molecule amides. Its incorporation is particularly valuable in the development of enzyme inhibitors and receptor modulators.

Case Study: Development of Potent STAT3 Inhibitors

A compelling example of the strategic use of this building block is in the discovery of novel small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. Researchers found that replacing a proline scaffold with an (R)-azetidine-2-carboxamide core led to a significant increase in potency.[9] In this series, the (R)-enantiomer was found to be substantially more potent than the (S)-enantiomer, highlighting the critical importance of stereochemistry for biological activity. The azetidine ring likely orients the appended chemical groups in a conformation that is optimal for binding to the STAT3 protein, while the N-methyl group (inferred from the parent structure) would contribute to improved pharmacokinetic properties.[9]

Experimental Protocols

The key to successfully utilizing this compound is mastering the amide bond formation step. The coupling of N-methylated amino acids is notoriously challenging due to the increased steric hindrance and the higher nucleophilicity of the secondary amine, which can be less reactive in standard coupling reactions.[10] Specialized coupling reagents and optimized conditions are therefore required.

Protocol 1: General Amide Coupling using HATU

This protocol describes a robust method for coupling this compound to a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for sterically hindered systems.[10][11]

Rationale: HATU is an aminium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is less prone to racemization and reacts efficiently with nucleophiles, including sterically hindered secondary amines. The use of a non-nucleophilic base like DIPEA is crucial to activate the carboxylate and scavenge the resulting acid without competing in the reaction.[11]

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine coupling partner (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Addition of Base and Coupling Reagent: Add DIPEA (3.0 eq) to the cooled solution, followed by the portion-wise addition of HATU (1.1 eq).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Visualization of the HATU Coupling Workflow

Below is a diagram illustrating the key steps in the HATU-mediated amide coupling protocol.

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid & Amine in Anhydrous DMF Cool Cool to 0 °C Start->Cool Add_Reagents Add DIPEA, then HATU Cool->Add_Reagents Stir Stir 4-16h at RT Add_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute Wash Aqueous Wash (NaHCO₃, Brine) Dilute->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify End End Purify->End Isolated Product

Caption: Workflow for HATU-mediated amide coupling of this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating this compound into a peptide sequence on a solid support requires similar considerations. The sterically hindered nature of the N-methylated residue necessitates a more potent coupling reagent than standard carbodiimides like DIC, especially when coupling to another N-methylated residue.

Rationale: This protocol uses PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling reagent. PyBOP is a phosphonium salt-based reagent that is highly effective for difficult couplings, including those involving N-methylated amino acids.[11] It generates a benzotriazolyl active ester in situ, which rapidly acylates the free amine on the resin-bound peptide.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)[12]

  • Fmoc-(R)-1-Methylazetidine-2-carboxylic acid (3.0 eq)

  • PyBOP (3.0 eq)

  • DIPEA (6.0 eq)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Anhydrous DMF and DCM

  • Standard solid-phase peptide synthesis vessel and shaker

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling Activation: In a separate vial, pre-activate the Fmoc-(R)-1-Methylazetidine-2-carboxylic acid (3.0 eq) by dissolving it with PyBOP (3.0 eq) and DIPEA (6.0 eq) in a minimal amount of DMF. Allow the activation to proceed for 5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Shake the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., bromophenol blue test, as the ninhydrin test gives a weak response for secondary amines) to check for reaction completion.[10]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection, washing, and coupling cycle for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Visualization of the SPPS Cycle

This diagram outlines the key repeating steps for incorporating an amino acid, such as this compound, during solid-phase peptide synthesis.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple Activated Fmoc-(R)-1-Me-Aze-OH (PyBOP/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Elongated Resin-Bound Peptide (n+1 residues) Wash2->Elongated Elongated->Deprotection Repeat Cycle

Caption: The solid-phase peptide synthesis (SPPS) cycle for amino acid incorporation.

Data Summary

The strategic incorporation of this compound can significantly impact molecular properties. The following table summarizes the expected qualitative and quantitative effects based on established principles of N-methylation and constrained ring systems.

ParameterEffect of IncorporationRationaleReference
Proteolytic Stability Significantly IncreasedSteric shielding of the adjacent amide bond by the N-methyl group.[1][2][6]
Cell Permeability Generally IncreasedReduction in H-bond donor count, lowering the desolvation energy barrier.[1][7]
Oral Bioavailability Potentially IncreasedCombination of enhanced stability and improved permeability.[1][2]
Conformational Rigidity Increased (locally)The four-membered ring and N-methyl group restrict bond rotation.[3][8]
Receptor Binding Affinity Variable (Potentially Increased)Pre-organization into a bioactive conformation can improve affinity.[1]
Aqueous Solubility VariableCan increase by disrupting aggregation or decrease due to added hydrophobicity.[10]

Conclusion

This compound is a high-value building block for medicinal chemistry and drug development. Its unique combination of conformational constraint and N-methylation provides a powerful tool to overcome common pharmacokinetic challenges and to fine-tune the three-dimensional structure of bioactive molecules. While its incorporation requires specialized synthetic protocols to overcome the steric hindrance associated with coupling, the use of modern, potent coupling reagents like HATU and PyBOP enables its efficient integration. The successful application of this building block in the development of potent STAT3 inhibitors underscores its potential to unlock novel and effective therapeutics.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-1-Methylazetidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, non-proteinogenic amino acid. As a constrained analog of proline, this compound is a critical building block in medicinal chemistry. However, its synthesis is fraught with challenges, primarily due to the inherent strain of the four-membered azetidine ring and the need for precise stereochemical control.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the causality behind experimental choices to empower you to optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the synthesis.

Q1: What are the principal synthetic strategies for constructing the this compound backbone?

A1: The synthesis of this target molecule generally hinges on two critical transformations: the formation of the strained azetidine ring and the N-methylation. The order in which these steps are performed defines the two primary synthetic pathways.

  • Pathway A: Post-Cyclization N-Methylation: This is the most common approach. It begins with the synthesis of an (R)-azetidine-2-carboxylic acid derivative, which is then methylated in a subsequent step. This route often benefits from the availability of chiral precursors for the azetidine ring itself.

  • Pathway B: Pre-Cyclization N-Methylation: In this strategy, the nitrogen is methylated on the linear precursor before the ring-closing reaction. This avoids potential side reactions on the azetidine nitrogen but can sometimes complicate the cyclization step due to altered electronics and sterics of the precursor.

Below is a diagram illustrating these strategic choices.

Synthetic_Pathways cluster_0 Pathway A: Post-Cyclization N-Methylation cluster_1 Pathway B: Pre-Cyclization N-Methylation A_Start Chiral Linear Precursor A_Ring (R)-Azetidine-2-COOR A_Start->A_Ring Intramolecular Cyclization A_Methyl N-Methylation A_Ring->A_Methyl A_End Target Molecule A_Methyl->A_End Deprotection B_Start Linear Precursor B_Methyl N-Methylation B_Start->B_Methyl B_Ring Intramolecular Cyclization B_Methyl->B_Ring B_End Target Molecule B_Ring->B_End Stereoselective Resolution/Synthesis

Caption: High-level synthetic strategies for this compound.

Q2: What is the best chiral starting material to ensure the correct (R)-stereochemistry at the C2 position?

A2: The choice of chiral starting material is paramount. The most direct route involves an intramolecular S(_N)2 reaction where the stereocenter is set from the beginning. Common and effective precursors include:

  • (S)-4-Amino-2-hydroxybutanoic acid derivatives: This precursor sets the correct (R) configuration upon cyclization, as the nucleophilic attack of the nitrogen onto the carbon bearing the leaving group (derived from the hydroxyl) proceeds with inversion of configuration.

  • (R)-2,4-Diaminobutanoic acid: This can be a suitable precursor where one amine is protected while the other acts as the nucleophile for ring closure.

  • Asymmetric Synthesis from Achiral Precursors: An alternative is to use a chiral auxiliary to direct the stereochemistry. For instance, attaching an optically active α-methylbenzylamine to a malonate derivative can guide the stereoselective formation of the azetidine ring.[1][2] This method allows for the synthesis of both enantiomers by choosing the appropriate auxiliary.[1]

Q3: When is the optimal stage to perform the N-methylation?

A3: Both pre- and post-cyclization N-methylation strategies are viable, but post-cyclization is generally preferred.

  • Post-Cyclization (Recommended): Methylating the secondary amine of a pre-formed (R)-azetidine-2-carboxylate ester is often more straightforward. The ring structure can limit conformational flexibility, leading to cleaner reactions. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and effective method that avoids the use of strong bases and minimizes the risk of over-alkylation to the quaternary ammonium salt.

  • Pre-Cyclization: Methylating the linear precursor creates a secondary amine, which can be less nucleophilic or more sterically hindered, potentially lowering the yield of the subsequent ring-closing reaction.[3]

Q4: How can I purify the final product, which is a zwitterionic amino acid?

A4: Purification of the final zwitterionic product can be challenging due to its high polarity and low solubility in common organic solvents.

  • Ion-Exchange Chromatography: This is the most effective method. The crude product can be loaded onto a cation-exchange resin (e.g., Dowex 50W), washed extensively with water to remove non-basic impurities, and then eluted with an aqueous ammonia solution. Subsequent lyophilization yields the pure amino acid.

  • Recrystallization: If the product is sufficiently crystalline, recrystallization from a water/alcohol mixture (e.g., water/isopropanol or water/ethanol) can be effective. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble when cold.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Yield During Azetidine Ring Formation

Q: My intramolecular cyclization to form the azetidine ring is resulting in very low yields (<20%). My main impurity appears to be the starting material, with some oligomerization. What are the common causes and how can I improve it?

A: Low yields are the most common challenge in azetidine synthesis, stemming directly from the high activation energy required to form a strained four-membered ring.[4] Several factors are likely at play.

Probable Causes & Solutions

Probable CauseScientific RationaleRecommended Solution
Poor Leaving Group The intramolecular S(_N)2 reaction requires a highly efficient leaving group to overcome the high energy barrier of the 4-exo-tet transition state. Halides (Cl, Br) are often insufficient.Activate the hydroxyl group: Convert the terminal alcohol of your precursor to a superior leaving group like a tosylate (-OTs), mesylate (-OMs), or ideally, a triflate (-OTf).[5]
Unfavorable Reaction Kinetics The formation of the strained ring is kinetically disfavored. High dilution is necessary to favor intramolecular cyclization over intermolecular polymerization.Optimize Conditions: 1) Use high-dilution conditions (e.g., <0.05 M). 2) Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU). Cesium carbonate is often effective due to the "cesium effect," which templates the cyclization.[2] 3) Increase the reaction temperature cautiously (e.g., refluxing in acetonitrile or DMF).[4]
Competing Side Reactions If the precursor has the potential for 5-exo-tet or 6-exo-tet cyclization, the formation of more stable five- or six-membered rings (pyrrolidines or piperidines) can dominate.[4]Precursor Design: Ensure your precursor is designed to exclusively favor the 4-membered ring closure. For example, starting from a 2,4-disubstituted butane derivative.

Below is a troubleshooting workflow for this specific problem.

Troubleshooting_Low_Yield Start Low Yield in Azetidine Cyclization Check_LG Is the leaving group (LG) a tosylate, mesylate, or triflate? Start->Check_LG Improve_LG Action: Convert alcohol to a better LG (e.g., -OTs, -OMs) Check_LG->Improve_LG No Check_Conditions Are you using high dilution (>0.05 M) and an appropriate base? Check_LG->Check_Conditions Yes Improve_LG->Check_Conditions Optimize_Conditions Action: 1. Increase dilution. 2. Screen bases (K₂CO₃, Cs₂CO₃). 3. Increase temperature. Check_Conditions->Optimize_Conditions No Check_Side_Products LC-MS/NMR show pyrrolidine or polymer formation? Check_Conditions->Check_Side_Products Yes Optimize_Conditions->Check_Side_Products Redesign Action: Re-evaluate precursor structure to prevent competing cyclizations. Check_Side_Products->Redesign Yes Success Yield Improved Check_Side_Products->Success No Redesign->Success

Caption: Troubleshooting workflow for low azetidine ring-closing yield.

Problem 2: Incomplete or Unselective N-Methylation

Q: I am trying to methylate my (R)-azetidine-2-carboxylate ester using methyl iodide and potassium carbonate, but I am getting a mixture of starting material, my desired product, and a new polar spot on TLC that I suspect is a quaternary salt. How can I achieve selective mono-methylation?

A: This is a classic problem of over-alkylation. Methyl iodide is highly reactive, and the tertiary amine product is often nucleophilic enough to react again, forming the quaternary ammonium salt. The choice of base and methylating agent is critical.

Probable Causes & Solutions

Probable CauseScientific RationaleRecommended Solution
Overly Reactive Alkylating Agent Methyl iodide (MeI) and dimethyl sulfate are potent alkylating agents that are difficult to control for mono-alkylation of small, unhindered amines.Use a Reductive Amination Method: The Eschweiler-Clarke reaction is the gold standard for this transformation. It uses formaldehyde as the methyl source and formic acid as the reductant. The mechanism involves the formation of an iminium ion that is immediately reduced in situ, preventing over-alkylation. The only byproduct is CO₂, making workup simple.
Incorrect Stoichiometry Using a large excess of methyl iodide will drive the reaction towards the thermodynamically stable quaternary salt.Control Stoichiometry: If you must use MeI, use it with a slight excess (1.1-1.2 equivalents) and a non-nucleophilic, hindered base like proton sponge or diisopropylethylamine (DIPEA). Add the MeI slowly at 0 °C to control the reaction rate.
Base Choice A strong base like potassium carbonate can deprotonate other positions or promote side reactions.Use a Milder Protocol: The Eschweiler-Clarke conditions are mildly acidic and generally compatible with most functional groups, including esters.
Problem 3: Loss of Stereochemical Purity

Q: My final product has a low enantiomeric excess (e.e.) according to chiral HPLC analysis, even though I started with an enantiopure precursor. Where could the racemization be occurring?

A: Protecting stereochemical integrity is crucial. Racemization can occur if the α-proton at the C2 position is abstracted under basic conditions, leading to epimerization.

Probable Causes & Solutions

Probable CauseScientific RationaleRecommended Solution
Harsh Basic Conditions The α-proton on the carbon bearing the carboxylate group is acidic. Strong bases (e.g., LDA, NaH, or even KOH/NaOH at high temperatures) used during any step after the stereocenter is set can cause epimerization.Avoid Strong Bases: When performing the N-methylation or ester hydrolysis, use milder conditions. For hydrolysis, use LiOH in a THF/water mixture at 0 °C to room temperature.[6] For N-alkylation, use the Eschweiler-Clarke method which does not require a strong base.
Unstable Protecting Group Certain protecting group strategies might involve intermediates that are prone to racemization.Review All Steps: Carefully examine every step following the establishment of the C2 stereocenter. Any step involving a base should be scrutinized. Ensure that reaction temperatures are kept as low as possible to minimize the rate of epimerization.
Racemization During Ring Formation While less common in an S(_N)2 cyclization, if the mechanism has any S(_N)1 character (e.g., with a poor leaving group that is slow to depart), loss of stereointegrity can occur.Confirm S(_N)2 Conditions: Use a polar aprotic solvent (DMF, acetonitrile) and a good leaving group (triflate) to strongly favor a clean S(_N)2 inversion mechanism.

Section 3: Key Experimental Protocols

These protocols are provided as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Stereoselective Azetidine Ring Formation

This protocol is adapted from established literature methods for intramolecular cyclization.[2] It assumes you are starting with an N-protected (S)-4-amino-2-hydroxybutanoate derivative to yield the (R)-azetidine product after cyclization and deprotection.

  • Mesylation of the Alcohol:

    • Dissolve the N-Boc-(S)-4-amino-2-hydroxybutanoate ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate from the previous step in anhydrous DMF to a concentration of 0.05 M (high dilution is key).

    • Add cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water (3x) and then with brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify the resulting (R)-1-Boc-azetidine-2-carboxylate ester by flash column chromatography (Hexanes/Ethyl Acetate).

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes the methylation of the (R)-1-Boc-azetidine-2-carboxylate ester.

  • To a solution of (R)-1-Boc-azetidine-2-carboxylate ester (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37% wt, 5.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction by LC-MS. Gas evolution (CO₂) will be observed.

  • Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-methyl-azetidine-2-carboxylate ester, which can be purified by column chromatography if necessary.

References

Technical Support Center: Purification of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-1-Methylazetidine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and FAQs to address specific challenges encountered during the purification of this valuable chiral building block from complex reaction mixtures.

Introduction: The Challenge of Purity

This compound, a constrained non-proteinogenic amino acid and a homologue of proline, is a critical building block in medicinal chemistry.[1][2] Its purification is often non-trivial due to its zwitterionic character, high polarity, and the critical need to maintain enantiomeric purity. A typical synthesis can result in a mixture containing unreacted starting materials, reaction byproducts, residual solvents, and potentially the undesired (S)-enantiomer.[3][4] Successfully isolating the target compound with high chemical and optical purity is paramount for its application in drug development, as impurities can lead to safety issues, stability failures, and significant regulatory delays.[3]

This guide provides a structured approach to overcoming common purification hurdles, grounded in fundamental chemical principles and field-proven methodologies.

Part 1: General Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:

  • Organic Impurities: These are the most prevalent and can include starting materials, intermediates, and byproducts from side reactions.[4] For instance, if the N-methylation was performed on (R)-Azetidine-2-carboxylic acid, you might have residual unmethylated starting material.

  • Enantiomeric Impurities: The presence of the (S)-enantiomer is a critical concern. This can arise from a non-stereospecific synthesis or racemization under harsh reaction conditions (e.g., strong base or high temperature).

  • Inorganic Impurities: Salts, catalysts, and reagents used during the synthesis or work-up (e.g., lithium hydroxide, palladium catalysts) can persist in the crude product.[3][5]

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., DMF, THF, Ethyl Acetate) must be removed to meet regulatory standards like ICH Q3C.[3]

Q2: What are the primary purification techniques suitable for this compound?

A2: Given the compound's properties (a polar, chiral amino acid), a multi-step approach is often necessary. The most effective techniques are:

  • Acid-Base Extraction: This is a powerful first-line technique to separate your carboxylic acid from neutral and basic impurities.[6][7] By manipulating the pH, you can selectively move your target compound between aqueous and organic layers.

  • Recrystallization: If the compound is a solid, recrystallization is an excellent method for achieving high purity by removing impurities with different solubility profiles.[8]

  • Chromatography: Column chromatography is used for challenging separations. Due to the polar nature of the target, specialized conditions may be required.

    • Reverse-Phase Chromatography (RPC): Can be effective for polar compounds.

    • Ion-Exchange Chromatography: Exploits the acidic and basic handles of the molecule for purification.[5][6]

    • Chiral Chromatography (SFC/HPLC): Essential for separating enantiomers if the synthesis results in a racemic or enriched mixture.[9][10]

Q3: How can I effectively monitor the progress and success of my purification?

A3: A combination of analytical techniques is crucial:

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive method to qualitatively assess the separation of your product from impurities during column chromatography or to check the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An achiral method will determine chemical purity, while a dedicated chiral column method is required to determine enantiomeric excess (% ee).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the purified compound and can help identify and quantify remaining impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

Part 2: Troubleshooting Guides by Technique

This section provides detailed, cause-and-solution formatted guides for issues you may encounter with specific purification methods.

Troubleshooting: Acid-Base Extraction

Problem: I have low or no recovery of my product after the acid-base extraction workflow.

Possible CauseExpert Explanation & Recommended Solution
Incorrect pH for Extraction The compound is zwitterionic. To extract it into the aqueous basic layer, the pH must be high enough to fully deprotonate the carboxylic acid (typically pH > pKa + 2). To precipitate or extract it back into an organic layer, the pH must be low enough to fully protonate it (typically pH < pKa - 2). Solution: Use a pH meter for precise adjustments. When extracting from the organic layer, use a saturated NaHCO₃ or a dilute NaOH (e.g., 1M) solution. When re-acidifying, cool the aqueous layer in an ice bath and add a strong acid like 6M HCl dropwise until the pH is ~1-2.[8]
High Water Solubility As a small, polar amino acid, your product may have significant solubility in the aqueous layer even in its protonated form, leading to poor recovery into the organic layer after re-acidification. Solution: After acidifying the aqueous layer, extract with a more polar organic solvent multiple times (e.g., 5-6 extractions with ethyl acetate or a 3:1 Chloroform/Isopropanol mixture). Alternatively, saturate the aqueous layer with NaCl (brining out) to decrease the solubility of the organic product.
Product Degradation Azetidine rings can be sensitive to harsh pH conditions, although they are generally more stable than aziridines.[11] Prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to ring-opening. Solution: Perform all pH adjustments at low temperatures (0-5 °C) and work expeditiously. Avoid using excessively concentrated acids or bases.
Troubleshooting: Recrystallization

Problem: My compound "oils out" of the solution instead of forming crystals.

Possible CauseExpert Explanation & Recommended Solution
Supersaturation is too high "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent, causing it to separate as a liquid phase instead of forming a crystal lattice. Solution: Try one of these proven techniques: 1) Re-heat the solution until it is homogeneous again, then allow it to cool much more slowly. 2) Add a slightly larger volume of the hot solvent to reduce the concentration before cooling. 3) After dissolving at a high temperature, allow the solution to cool to just below its saturation point before initiating slow cooling to room temperature and then to the freezer.
Presence of Impurities Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and depressing the melting point, which encourages oiling out. Solution: The crude material may be too impure for recrystallization. First, perform an acid-base extraction or a quick filtration through a silica plug to remove gross impurities, then attempt the recrystallization again.[12]
Inappropriate Solvent Choice The chosen solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an amorphous solid or oil. Solution: An ideal recrystallization solvent dissolves the compound when hot but not when cold. Use solvent pair systems. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or water) while hot, and then slowly add a poor solvent (like diethyl ether or acetone) until the solution becomes turbid. Re-heat to clarify and then cool slowly.
Troubleshooting: Column Chromatography

Problem: My compound is streaking badly on the silica gel column, leading to poor separation.

Possible CauseExpert Explanation & Recommended Solution
Strong Polar Interactions Your compound has both a basic nitrogen (tertiary amine) and a carboxylic acid. These functional groups interact very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing or streaking. Solution: Modify the mobile phase to suppress these interactions. 1) For the Acidic Group: Add a small amount of a volatile acid, such as 0.5-2% acetic acid or formic acid, to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface. 2) For the Basic Group: Add a small amount of a volatile base, like 0.5-1% triethylamine or a few drops of aqueous ammonia, to the eluent. This competes with your compound for the acidic sites on the silica. Caution: Do not add acid and base modifiers simultaneously. Choose the one that provides the best peak shape during TLC analysis.
Column Overload Loading too much crude material onto the column will inevitably lead to broad, tailing peaks and poor separation.[12] Solution: As a rule of thumb, for a standard flash column, use a sample-to-silica mass ratio of 1:30 to 1:100. A lower ratio (e.g., 1:100) is necessary for difficult separations.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your purification workflow. Always begin with a small-scale trial before committing your entire batch.

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and gently invert the funnel multiple times, venting frequently to release any pressure from CO₂ evolution.[8] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.[8] Combine all aqueous extracts.

  • Wash (Optional): "Back-wash" the combined aqueous extracts with fresh EtOAc or DCM to remove any residual neutral organic impurities.

  • Re-acidification & Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). Your product should precipitate if it is a solid and not highly water-soluble.

  • Final Extraction/Filtration:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no solid forms or if it remains in solution, extract the acidified aqueous layer multiple times with EtOAc or a suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

Protocol 2: Chiral Purity Analysis by HPLC

This is a representative method; optimization is required.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of hexane/isopropanol or a supercritical fluid (CO₂) with a co-solvent like methanol is common for SFC.[10] Often, an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) is required to obtain sharp peaks for amino acids.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Procedure: Dissolve a small sample of your purified material in the mobile phase. Inject a small volume (5-10 µL) and monitor the chromatogram. The (R) and (S) enantiomers should appear as two distinct peaks. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Part 4: Visualization of Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying this compound.

G RM Crude Reaction Mixture Workup Initial Aqueous Work-up RM->Workup Purity_Check1 Assess Crude Purity (TLC/HPLC) Workup->Purity_Check1 ABE Acid-Base Extraction Purity_Check1->ABE Neutral/Basic Impurities Chrom Column Chromatography Purity_Check1->Chrom Polar Impurities or Isomers ABE->Chrom If Oil or Further Purity Needed Recryst Recrystallization ABE->Recryst If Solid Chrom->Recryst If Solid & Needs Polish Final_Product Pure (R)-Product Chrom->Final_Product Recryst->Final_Product Analysis Final Purity & Identity Check (HPLC, NMR, MS) Final_Product->Analysis

Caption: Decision workflow for purification strategy.

Diagram 2: Logic for Acid-Base Extraction

This diagram illustrates the chemical principle behind separating an acidic product from neutral impurities.

G cluster_0 Step 1: Basify & Extract cluster_1 Step 2: Acidify & Isolate Mixture Product (R-COOH) + Neutral Impurity (N) in Organic Solvent Add_Base Add aq. NaHCO₃ Mixture->Add_Base Separation1 Organic Layer (N) Aqueous Layer (R-COO⁻Na⁺) Add_Base->Separation1 Aqueous_Layer Aqueous Layer (R-COO⁻Na⁺) Separation1->Aqueous_Layer Add_Acid Add aq. HCl Aqueous_Layer->Add_Acid Separation2 Precipitate/Extract Pure Product (R-COOH) Add_Acid->Separation2

Caption: Principle of purification by acid-base extraction.

References

Technical Support Center: Synthesis of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Methylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, often utilized as a constrained analog of proline.[1] Its synthesis, while achievable, presents several challenges, from maintaining stereochemical integrity to achieving high yields in the final N-methylation step. This guide provides a comprehensive resource in a question-and-answer format to address specific issues you may encounter.

Synthetic Overview

A common and effective strategy for the synthesis of this compound involves a two-stage process:

  • Synthesis of the chiral precursor, (R)-Azetidine-2-carboxylic acid: This is typically achieved through methods that establish the stereocenter, such as intramolecular cyclization of a chiral starting material or resolution of a racemic mixture.

  • N-methylation of (R)-Azetidine-2-carboxylic acid: This step introduces the methyl group onto the nitrogen atom of the azetidine ring. The Eschweiler-Clarke reaction is a frequently employed method for this transformation due to its efficiency and selectivity.[2][3][4]

This guide will focus on troubleshooting both of these critical stages.

Troubleshooting Guide & FAQs

Part 1: Synthesis of (R)-Azetidine-2-carboxylic Acid

Question 1: My overall yield for the synthesis of (R)-Azetidine-2-carboxylic acid is low. What are the most likely causes?

Answer:

Low overall yield in the synthesis of the azetidine ring can stem from several factors, primarily related to the ring-closing step. Here's a breakdown of potential issues and their solutions:

  • Inefficient Cyclization: The formation of the strained four-membered azetidine ring can be challenging.

    • Troubleshooting:

      • Choice of Base and Solvent: The selection of the appropriate base and solvent system is critical for promoting the intramolecular nucleophilic substitution that forms the ring. For example, in syntheses starting from derivatives of γ-aminobutyric acid, strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often effective.

      • Leaving Group Quality: Ensure you are using a good leaving group on the γ-carbon. Tosylates (Ts), mesylates (Ms), or halides (Br, I) are commonly used. If your leaving group is suboptimal, consider converting it to a more reactive one.

      • Reaction Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction. Experiment with lowering the concentration of your reaction mixture.

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with the desired substitution. Using a less hindered base or optimizing the reaction temperature (often lower temperatures are better) can help to minimize this.

      • Hydrolysis of Intermediates: If your reaction involves ester intermediates, premature hydrolysis can be an issue. Ensure you are using anhydrous conditions and that your work-up procedure is appropriate.

  • Purification Losses: Azetidine-2-carboxylic acid and its precursors can be highly polar and water-soluble, leading to losses during extraction and purification.

    • Troubleshooting:

      • Extraction: When extracting your product from an aqueous phase, use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to maximize recovery.

      • Chromatography: If using column chromatography, consider using a polar stationary phase like silica gel with a polar mobile phase. Ion-exchange chromatography can also be a very effective purification method for amino acids.[5]

Question 2: I am observing a loss of enantiomeric excess (e.e.) during the synthesis of the (R)-Azetidine-2-carboxylic acid. What could be causing this racemization?

Answer:

Maintaining stereochemical integrity is paramount in chiral synthesis. Racemization can occur at several stages, and it's important to identify the source of the problem.

  • Harsh Reaction Conditions:

    • Cause: The stereocenter at the α-carbon can be susceptible to epimerization under harsh acidic or basic conditions, especially if there is a possibility of forming a stabilized carbanion or enolate.

    • Solution:

      • Milder Reagents: Whenever possible, opt for milder reaction conditions. For example, if you are removing a protecting group, choose a method that is known to be gentle on stereocenters.

      • Temperature Control: Run your reactions at the lowest effective temperature. Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[6][7]

  • Racemization during Purification:

    • Cause: Prolonged exposure to acidic or basic conditions during purification (e.g., on silica gel, which is acidic) can sometimes lead to racemization of sensitive compounds.

    • Solution:

      • Neutralize Silica Gel: If you suspect silica gel is the culprit, you can neutralize it by washing it with a solution of triethylamine in your eluent before packing your column.

      • Alternative Purification Methods: Consider other purification techniques like crystallization or preparative HPLC with a suitable chiral column to both purify and confirm the enantiomeric purity of your product.

  • Incomplete Resolution:

    • Cause: If your synthesis involves the resolution of a racemic mixture, incomplete separation of the diastereomeric salts will naturally lead to a lower e.e. in the final product.

    • Solution:

      • Recrystallization: Perform multiple recrystallizations of the diastereomeric salt to enhance its purity. Monitor the optical rotation or use chiral HPLC to determine when the resolution is complete.

      • Choice of Resolving Agent: The choice of resolving agent is crucial. For azetidine-2-carboxylic acid, chiral amines like (S)-phenylglycinol have been used effectively to form easily separable diastereomeric amides.[5]

Part 2: N-Methylation of (R)-Azetidine-2-carboxylic Acid

The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines, including (R)-Azetidine-2-carboxylic acid. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3][4]

Question 3: I am getting a low yield in the Eschweiler-Clarke methylation of my (R)-Azetidine-2-carboxylic acid. What are the common pitfalls?

Answer:

While the Eschweiler-Clarke reaction is generally robust, several factors can lead to a reduced yield.

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reagents or non-optimal reaction conditions.

    • Solution:

      • Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A common molar ratio is 1 equivalent of the amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.

      • Temperature and Reaction Time: The reaction is typically heated to drive it to completion. A temperature of 80-100 °C for several hours is common.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions:

    • Cause: Several side reactions can consume your starting material or product.

    • Solution:

      • Over-methylation: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine and not form quaternary ammonium salts, under certain conditions, especially with alternative methylating agents, this can be a concern.[2][3] Sticking to the classical formaldehyde/formic acid system minimizes this risk.

      • Formation of Aminals/Hemiaminals: Formaldehyde can react with the amine to form aminals or hemiaminals. The acidic conditions of the reaction mixture generally favor the formation of the iminium ion, which is then reduced. Ensuring a sufficient amount of formic acid is present helps to drive the reaction forward.

  • Difficult Product Isolation:

    • Cause: The product, this compound, is a zwitterionic compound and can be challenging to isolate from the reaction mixture.

    • Solution:

      • Work-up Procedure: A common work-up involves removing the excess formic acid and formaldehyde under reduced pressure. The residue can then be dissolved in water and purified using ion-exchange chromatography.

      • Crystallization: If possible, crystallization can be an effective method for purification. Experiment with different solvent systems to find one that affords crystalline material.

Question 4: I am concerned about racemization during the N-methylation step. Is this a significant risk with the Eschweiler-Clarke reaction?

Answer:

One of the key advantages of the Eschweiler-Clarke reaction is that it is generally considered to be stereochemically benign.[2]

  • Mechanism and Stereochemistry: The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. The stereocenter at the α-carbon is not directly involved in this process and is therefore not typically prone to epimerization under these conditions.

  • Verification of Stereochemical Integrity:

    • Chiral HPLC: The most reliable way to confirm the enantiomeric purity of your final product is by chiral HPLC analysis.

    • Optical Rotation: Measuring the specific rotation of your product and comparing it to the literature value can also provide a good indication of its enantiomeric purity.

  • When to be Cautious:

    • Alternative Reductive Amination Methods: If you are using alternative reductive amination methods with different reducing agents or catalysts, it is important to verify that these conditions do not cause racemization. Some metal-catalyzed racemization processes for chiral amines are known.[6][7]

Experimental Protocols

Protocol 1: Eschweiler-Clarke N-Methylation of (R)-Azetidine-2-carboxylic acid

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-Azetidine-2-carboxylic acid (1.0 eq).

    • Add formic acid (98-100%, 3.0 eq).

    • Add formaldehyde (37% aqueous solution, 3.0 eq).

  • Reaction:

    • Heat the reaction mixture to 90-100 °C in an oil bath.

    • Stir the reaction for 4-8 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess formic acid and formaldehyde under reduced pressure.

    • The resulting residue can be purified by one of the following methods:

      • Ion-Exchange Chromatography: Dissolve the residue in water and load it onto a cation-exchange resin (e.g., Dowex 50W). Wash the column with water to remove non-basic impurities, and then elute the product with an aqueous ammonia solution.

      • Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot ethanol or isopropanol) and allow it to cool slowly to induce crystallization.

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

ParameterTypical RangeTroubleshooting Focus
Yield (Azetidine Ring Formation) 40-70%Incomplete cyclization, side reactions, purification losses
Yield (N-Methylation) 70-95%Incomplete reaction, difficult product isolation
Enantiomeric Excess >98%Harsh reaction conditions, racemization during purification

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Stage 1: Synthesis of (R)-Azetidine-2-carboxylic acid cluster_1 Stage 2: N-Methylation start Chiral Precursor (e.g., from L-Aspartic Acid) protect Protection of Functional Groups start->protect cyclize Intramolecular Cyclization protect->cyclize deprotect Deprotection cyclize->deprotect product1 (R)-Azetidine-2-carboxylic acid deprotect->product1 racemic Racemic Azetidine-2-carboxylic acid resolve Resolution with Chiral Agent racemic->resolve resolve->product1 start2 (R)-Azetidine-2-carboxylic acid eschweiler Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) start2->eschweiler purify Purification (Ion-Exchange or Crystallization) eschweiler->purify product2 This compound purify->product2

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in N-Methylation

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Troubleshooting Side Reactions cluster_isolation Troubleshooting Isolation problem Low Yield in N-Methylation incomplete Incomplete Reaction? problem->incomplete side_reactions Side Reactions? problem->side_reactions isolation Isolation Issues? problem->isolation reagents Check Stoichiometry (Excess HCHO, HCOOH) incomplete->reagents conditions Optimize Conditions (Increase Temp/Time) incomplete->conditions overmethylation Check for Quaternary Salt (Use Classic E-C Conditions) side_reactions->overmethylation workup Optimize Work-up (Ion-Exchange Chromatography) isolation->workup crystallization Attempt Crystallization isolation->crystallization

Caption: Troubleshooting low yield in N-methylation.

References

Technical Support Center: N-Methylation of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-methylation of azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will address common experimental challenges, explain the underlying chemical principles, and provide robust protocols to help you achieve optimal results.

Part 1: Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments. Each question represents a common problem, followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My final product has lost its optical purity. What causes this racemization and how can I prevent it?

A: Loss of enantiomeric purity is a significant concern when working with chiral α-amino acids like azetidine-2-carboxylic acid. The stereocenter at the α-carbon (C2) is susceptible to racemization under certain conditions.

Root Cause Analysis:

Racemization typically occurs through the deprotonation of the α-hydrogen, leading to the formation of a planar enolate or enol-like intermediate. This intermediate can then be re-protonated from either face, resulting in a mixture of enantiomers.

  • Basic Conditions: The presence of a strong base can readily abstract the acidic α-proton.[1] Organic bases like triethylamine or N,N-diisopropylethylamine, if used improperly, can facilitate this side reaction.[1]

  • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for deprotonation, especially over prolonged reaction times.

  • Activated Carboxyl Group: If the reaction involves activation of the carboxyl group (e.g., for peptide coupling), the increased electron-withdrawing nature of the activated group makes the α-hydrogen more acidic and thus more prone to abstraction.

Solutions & Protocols:

  • Method Selection is Critical: The Eschweiler-Clarke reaction is the industry-standard method for this transformation precisely because it operates under conditions that are known to preserve the stereochemical integrity of the α-carbon.[2][3] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid; this mechanism does not involve harsh bases that would promote racemization.[2][3]

  • Strict pH Control: Avoid strongly basic conditions. If pH adjustment is necessary during workup, use mild acids and bases and perform the neutralization at low temperatures.

  • Temperature Management: Maintain the lowest effective temperature for the reaction. For the Eschweiler-Clarke reaction, heating is required, but excessive temperatures or prolonged heating times should be avoided. A typical range is near boiling in an aqueous solution.[3]

Q2: My mass spectrometry analysis shows unexpected peaks, suggesting a ring-opening reaction. Why is this happening?

A: The four-membered azetidine ring is inherently strained and susceptible to nucleophilic attack, leading to ring-opening byproducts.[4][5] This issue is often exacerbated by the reaction conditions intended for N-methylation.

Root Cause Analysis:

  • Quaternization of Nitrogen: This is the most common culprit. If a methylating agent like methyl iodide is used, the reaction can proceed past the tertiary amine to form a quaternary ammonium salt. This quaternized nitrogen becomes an excellent leaving group, making the ring highly electrophilic and prone to attack by even weak nucleophiles.[4][6]

  • Lewis Acid Catalysis: The presence of Lewis acids can activate the azetidine ring, making it more susceptible to nucleophilic ring-opening.[4]

  • Strong Nucleophiles: The reaction mixture may contain nucleophiles (e.g., excess formate, water, or impurities) that can attack one of the ring carbons, leading to cleavage of a C-N bond.[4][6]

Solutions & Protocols:

  • Avoid Quaternizing Agents: The primary reason to favor the Eschweiler-Clarke reaction is that it reliably stops at the tertiary amine stage, preventing the formation of the highly reactive quaternary ammonium salt.[2][3] The mechanism makes it impossible for the tertiary amine product to form another iminium ion needed for further reaction.[3][7]

  • Control Stoichiometry and Reagent Purity: Use high-purity reagents to avoid introducing aggressive nucleophiles. While the Eschweiler-Clarke reaction uses an excess of formaldehyde and formic acid, the conditions are controlled to favor reductive amination over other pathways.[3][8]

  • Buffer the Reaction (If Applicable): In other methylation systems, maintaining a neutral or slightly acidic pH can suppress the nucleophilicity of potential ring-opening agents.

This diagram illustrates how quaternization of the azetidine nitrogen dramatically increases the likelihood of a nucleophilic ring-opening event.

RingOpening A Azetidine-2-COOH (Secondary Amine) B N-Methyl-Azetidine-2-COOH (Tertiary Amine) A->B C Quaternary Ammonium Salt (Over-methylation) B->C D Ring-Opened Product C->D Nucleophilic Attack (e.g., H₂O, Formate) Troubleshooting start Experiment Start: N-Methylation of Azetidine-2-COOH check_purity Analyze Product: Check Purity & Yield start->check_purity low_yield Problem: Low Yield / Incomplete Reaction check_purity->low_yield No side_products Problem: Impure Product / Side Reactions check_purity->side_products Yes, but impure cause_low_yield Potential Causes: - Insufficient Reagents - Low Temperature - Poor Mixing low_yield->cause_low_yield solution_low_yield Solutions: - Increase excess of HCHO/HCOOH - Heat to ~100°C until CO₂ evolution stops - Ensure vigorous stirring cause_low_yield->solution_low_yield success Successful Synthesis: High Yield & Purity solution_low_yield->success check_racemization Check Optical Purity (Chiral HPLC) side_products->check_racemization racemized Problem: Racemization check_racemization->racemized Lost check_ms Analyze Impurities (LC-MS) check_racemization->check_ms OK cause_racemization Potential Cause: - Non-Eschweiler-Clarke method - Use of strong base racemized->cause_racemization solution_racemization Solution: - Use Eschweiler-Clarke reaction - Avoid basic conditions cause_racemization->solution_racemization solution_racemization->success ring_opening Problem: Ring-Opening check_ms->ring_opening Higher MW peaks check_ms->success Clean cause_ring_opening Potential Cause: - Over-methylation (Quaternization) - Use of MeI or other alkyl halides ring_opening->cause_ring_opening solution_ring_opening Solution: - Use Eschweiler-Clarke reaction - Avoid quaternizing agents cause_ring_opening->solution_ring_opening solution_ring_opening->success

References

Technical Support Center: Resolving Enantiomers of 1-Methylazetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your laboratory experiments.

1-Methylazetidine-2-carboxylic acid is a valuable building block in pharmaceutical synthesis, and obtaining enantiomerically pure forms is often critical for biological activity and safety.[1][2] This guide will walk you through the most common resolution techniques, offering explanations for experimental choices and self-validating protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 1-methylazetidine-2-carboxylic acid?

The three most common and effective methods for resolving racemic 1-methylazetidine-2-carboxylic acid are:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent (typically a chiral base) to form diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][5]

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[6]

  • Enzymatic Resolution: This method utilizes the high stereospecificity of enzymes, such as lipases or esterases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[1][7]

Q2: How do I choose the best resolution method for my application?

The choice of method depends on several factors:

FactorDiastereomeric Salt CrystallizationChiral HPLCEnzymatic Resolution
Scale Excellent for large-scale synthesis.Best for analytical to semi-preparative scale.Can be suitable for various scales, from lab to industrial.
Cost Generally lower cost for reagents and equipment.Higher initial investment for columns and instrumentation.Enzyme cost can be a factor, but they are reusable.
Development Time Can be time-consuming to screen for suitable resolving agents and crystallization conditions.Method development can be rapid with appropriate column screening.Requires screening for a suitable enzyme and optimizing reaction conditions.
Purity Can achieve high enantiomeric excess (ee), but may require multiple recrystallizations.Can achieve very high ee (>99%).Often provides very high enantioselectivity.[1][7]
Environmental Impact May involve significant solvent usage.Can use solvent-intensive mobile phases, but recycling is possible.Generally considered a "green" chemistry approach with milder reaction conditions.[1]
Q3: I'm observing poor separation of my diastereomeric salts. What could be the issue?

Poor separation of diastereomeric salts is a common challenge. Here are some potential causes and troubleshooting steps:

  • Inappropriate Resolving Agent: The chosen chiral resolving agent may not form salts with significantly different solubilities. It's often necessary to screen a variety of resolving agents.[3]

  • Solvent System: The crystallization solvent plays a crucial role. Experiment with different solvents or solvent mixtures to find conditions where one diastereomeric salt is significantly less soluble than the other.

  • Cooling Rate: Rapid cooling can lead to co-precipitation of both diastereomers. A slow, controlled cooling rate is often necessary to promote the selective crystallization of the less soluble salt.

  • Supersaturation: The solution may not be sufficiently supersaturated to induce crystallization. Try concentrating the solution or using a seeding crystal of the desired diastereomer to initiate crystallization.

Q4: My chiral HPLC separation shows poor resolution or peak tailing. How can I improve it?

For issues with chiral HPLC, consider the following:

  • Mobile Phase Composition: The polarity and composition of the mobile phase are critical. Small changes in the ratio of solvents (e.g., hexane/isopropanol) or the addition of modifiers (e.g., trifluoroacetic acid for acidic analytes) can dramatically affect resolution.

  • Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the interaction time with the chiral stationary phase.[6]

  • Temperature: Temperature can influence selectivity. Both increasing and decreasing the column temperature can improve resolution, so it's worth investigating.[6]

  • Column Choice: Not all chiral stationary phases are suitable for every separation. Screening different types of CSPs (e.g., polysaccharide-based, protein-based) is often necessary.

II. Troubleshooting Guides

Guide 1: Diastereomeric Salt Resolution
Problem: Low Yield of the Desired Enantiomer

Underlying Cause: This often points to the desired diastereomeric salt having significant solubility in the mother liquor or incomplete precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in diastereomeric salt resolution.

Detailed Steps:

  • Analyze the Mother Liquor: After filtration, analyze the enantiomeric composition of the mother liquor. If it contains a high concentration of the desired enantiomer, your crystallization conditions need optimization.

  • Solvent Screening: The choice of solvent is critical. A good solvent system will maximize the solubility difference between the two diastereomeric salts.

  • Temperature and Cooling Profile: Experiment with different final crystallization temperatures and cooling rates. Slower cooling often leads to purer crystals.

  • Racemization and Recycling: If feasible, the undesired enantiomer remaining in the mother liquor can be racemized and recycled, which can significantly improve the overall yield of the desired enantiomer.[7]

Protocol: Diastereomeric Salt Resolution of 1-Methylazetidine-2-Carboxylic Acid with (R)-1-Phenylethylamine
  • Salt Formation:

    • Dissolve one equivalent of racemic 1-methylazetidine-2-carboxylic acid in a suitable solvent (e.g., ethanol, isopropanol).

    • Add one equivalent of (R)-1-phenylethylamine to the solution.

    • Stir the mixture at room temperature to allow for salt formation.

  • Crystallization:

    • Heat the solution gently to ensure all the salt is dissolved.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the precipitated crystals by filtration.

  • Purification:

    • Recrystallize the collected salt from a minimal amount of hot solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free amine resolving agent.

    • Extract the resolving agent with an organic solvent (e.g., dichloromethane).

    • Isolate the enantiomerically enriched 1-methylazetidine-2-carboxylic acid from the aqueous layer, for example, by ion-exchange chromatography or by careful evaporation of the solvent.

Guide 2: Enzymatic Resolution
Problem: Low Enantioselectivity (Low ee)

Underlying Cause: The chosen enzyme may not be optimal for the substrate, or the reaction conditions may not be conducive to high selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity in enzymatic resolution.

Detailed Steps:

  • Enzyme Screening: The success of enzymatic resolution heavily relies on finding the right enzyme. Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase) or esterases.[1]

  • Reaction Condition Optimization:

    • pH: The pH of the reaction medium can significantly impact enzyme activity and selectivity.

    • Temperature: While higher temperatures can increase reaction rates, they may decrease enantioselectivity.

    • Solvent: The choice of organic solvent can influence the enzyme's conformation and thus its selectivity.

  • Substrate Modification: 1-Methylazetidine-2-carboxylic acid itself is not a direct substrate for lipases or esterases. It first needs to be converted to an ester (e.g., methyl or ethyl ester). The nature of this ester group can also affect the resolution.

Protocol: Enzymatic Resolution of (±)-Methyl 1-Methylazetidine-2-carboxylate using Lipase
  • Esterification:

    • Convert racemic 1-methylazetidine-2-carboxylic acid to its methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of acid).

  • Enzymatic Hydrolysis:

    • Dissolve the racemic methyl ester in a suitable buffer/organic co-solvent system.

    • Add the selected lipase (e.g., CALB).

    • Monitor the reaction progress by chiral HPLC or GC, aiming for approximately 50% conversion.

  • Separation:

    • Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme).

    • Separate the unreacted ester from the hydrolyzed carboxylic acid by extraction. Acidify the aqueous layer to protonate the carboxylic acid and extract it with an organic solvent.

  • Hydrolysis of Unreacted Ester:

    • The remaining unreacted ester can be hydrolyzed (e.g., using aqueous NaOH) to obtain the other enantiomer of the carboxylic acid.

III. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-(4-Ethylphenyl)azetidine. Retrieved from

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from

  • ResearchGate. (n.d.). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening | Request PDF. Retrieved from

  • RSC Publishing. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Retrieved from

  • European Patent Office. (2002). Method for racemization of optically active azetidine-2-Carboxylate - EP 1201653 A1. Retrieved from

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids. Retrieved from

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from

  • RSC Publishing. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Retrieved from

  • ResearchGate. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter | Request PDF. Retrieved from

  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from

  • Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from

  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from

Sources

Technical Support Center: (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound and to offer practical solutions to challenges you may encounter during your experiments. The unique strained four-membered ring of the azetidine moiety, while offering desirable conformational rigidity for drug design, can also present specific stability challenges.[1][2][3][4] This guide is structured to address these issues in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter, providing explanations for the underlying causes and actionable steps to resolve them.

Question 1: I'm observing a loss of purity of my solid this compound sample over time, even when stored at room temperature. What could be the cause?

Answer:

While azetidines are generally considered to have satisfactory stability, long-term storage of this compound as a solid at ambient temperature can still lead to gradual degradation.[1][3] The primary culprits are often atmospheric moisture and air.

  • Hygroscopicity and Hydrolysis: The carboxylic acid and the tertiary amine functionalities can make the compound hygroscopic, meaning it can absorb moisture from the air. This moisture can facilitate slow hydrolysis or other degradation pathways.

  • Oxidation: The tertiary amine group can be susceptible to oxidation over extended periods, especially if exposed to air and light.

Troubleshooting Steps:

  • Confirm Initial Purity: Always ensure the purity of the compound upon receipt using a suitable analytical method like HPLC or NMR.

  • Improve Storage Conditions:

    • Store the compound in a tightly sealed container. Using a desiccator with a drying agent like silica gel is highly recommended.

    • For long-term storage, keep the compound at a reduced temperature, such as 2-8°C, as indicated by some suppliers for related azetidine derivatives.

    • Protect the sample from light by using an amber vial or by storing it in a dark place.

  • Inert Atmosphere: For highly sensitive applications or long-term archival, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

Question 2: My solution of this compound in an aqueous buffer shows the appearance of new peaks in the HPLC chromatogram after a short period. Why is this happening and how can I prevent it?

Answer:

Solution-state stability is often more challenging than solid-state stability. The appearance of new peaks suggests degradation. For a molecule like this compound, several pH-dependent degradation pathways can be initiated in aqueous solutions.

  • Acid-Catalyzed Ring Opening: In strongly acidic conditions (low pH), the azetidine ring, despite being more stable than an aziridine ring, is strained and can be susceptible to nucleophilic attack and ring-opening.[2] This can be initiated by protonation of the ring nitrogen.

  • Formation of an Azetidinium Ion: A potential degradation mechanism for azetidines involves the formation of a reactive azetidinium ion, which can then be attacked by nucleophiles.[5]

  • Oxidative Degradation: Dissolved oxygen in the buffer can lead to oxidation of the tertiary amine.

  • Incompatibility with Buffer Components: Certain buffer components could potentially react with your compound.

Troubleshooting Workflow:

G start New peaks observed in HPLC of aqueous solution check_ph What is the pH of your buffer? start->check_ph acidic Strongly Acidic (pH < 4) check_ph->acidic neutral_basic Neutral to Basic (pH 4-9) check_ph->neutral_basic acid_path Potential for acid-catalyzed ring-opening. acidic->acid_path nb_path Consider other degradation routes: - Oxidation - Buffer incompatibility neutral_basic->nb_path solution_acid ACTION: - Increase buffer pH to near neutral. - Use freshly prepared solutions. acid_path->solution_acid solution_nb ACTION: - Degas buffer to remove oxygen. - Prepare solutions fresh daily. - Screen different buffer systems. nb_path->solution_nb G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) therm Thermal (80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (Neutralize Acid/Base) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by HPLC-UV/MS sampling->hplc interpret Compare to Control Calculate % Degradation Identify Degradants hplc->interpret

References

Technical Support Center: Optimizing Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with forming the strained four-membered azetidine ring. Due to significant ring strain, the synthesis of azetidines can be fraught with difficulties, including low yields and competing side reactions.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to optimize your reaction conditions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles faced during azetidine synthesis.

Q1: What are the primary synthetic routes for forming an azetidine ring?

A1: Several methods exist, but the most prevalent are:

  • Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position.[3]

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[3][4]

  • Ring Expansion of Aziridines: Aziridines can be chemically manipulated to expand into the four-membered azetidine ring.[3]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[3][5]

Q2: Why are my azetidine ring formation reactions resulting in such low yields?

A2: Low yields are a common frustration in azetidine synthesis. The primary culprit is the high activation energy required to form the strained four-membered ring. This kinetic barrier can be exacerbated by several factors:

  • Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings (e.g., pyrrolidines or piperidines) is a frequent competing pathway.[1] Intermolecular reactions leading to dimerization or polymerization are also common, especially at high concentrations.[3]

  • Poor Leaving Group: The efficiency of intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.[3]

  • Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular cyclization necessary for ring formation.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base/catalyst choice are critical and can dramatically influence reaction efficiency.[1]

Q3: What is the role of the nitrogen protecting group in azetidine synthesis?

A3: The choice of a nitrogen protecting group is a critical strategic decision. It influences the nucleophilicity of the nitrogen atom and can prevent unwanted side reactions. Common protecting groups like tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn) are frequently used. The selection of the protecting group should also consider the conditions required for its eventual removal, which should not compromise the integrity of the newly formed, and often sensitive, azetidine ring.[2]

Troubleshooting Guides: Intramolecular Cyclization

This section provides a deep dive into troubleshooting the most common method for azetidine synthesis: intramolecular cyclization.

Issue 1: Low or No Yield of Azetidine

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Significant formation of baseline material, suggesting polymerization.[3]

  • The appearance of multiple unidentified spots.

Causality and Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting low-yield reactions.

troubleshooting_low_yield start Low Yield Observed check_lg 1. Evaluate Leaving Group (LG) start->check_lg optimize_conditions 2. Optimize Reaction Conditions check_lg->optimize_conditions LG is adequate improve_lg Solution: - Convert -OH to Ms, Ts, or Tf. - Use Finkelstein reaction for halides (Cl, Br -> I). check_lg->improve_lg LG is poor check_concentration 3. Assess Concentration optimize_conditions->check_concentration Conditions optimized, still low yield adjust_conditions Solution: - Screen solvents (DMF, DMSO, MeCN). - Vary temperature. - Screen non-nucleophilic bases (NaH, K2CO3, DBU). optimize_conditions->adjust_conditions Conditions suboptimal reassess_substrate 4. Re-evaluate Substrate check_concentration->reassess_substrate High dilution ineffective high_dilution Solution: - Employ high dilution conditions (slow addition of substrate). check_concentration->high_dilution Intermolecular side reactions suspected redesign_substrate Solution: - Reduce steric hindrance. - Consider alternative synthetic routes. reassess_substrate->redesign_substrate Steric hindrance is likely

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

In-Depth Analysis:

  • Leaving Group Efficacy: For the cyclization of γ-amino alcohols, the hydroxyl group is a poor leaving group and must be activated.[3] Conversion to a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf) significantly enhances its leaving group ability, facilitating the intramolecular SN2 reaction.[3] If starting from a γ-haloamine, consider that iodide is a better leaving group than bromide or chloride. An in situ Finkelstein reaction can be employed to convert a bromide or chloride to the more reactive iodide.[3]

  • Solvent and Temperature Effects: The choice of solvent can dramatically impact the rate of SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate the reaction.[6] Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination or decomposition.[2] A systematic screening of temperatures is often necessary. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane to the higher-boiling 1,2-dichloroethane (DCE) and refluxing significantly improved the yield.[7][8]

  • Base Selection: When starting from a γ-haloamine, a base is often required to deprotonate the amine, increasing its nucleophilicity.[3] A strong, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often ideal as it will not compete with the intramolecular cyclization.[3]

  • Concentration and Intermolecular Reactions: The intramolecular cyclization is a unimolecular process, whereas dimerization and polymerization are bimolecular or higher-order processes. Therefore, running the reaction under high-dilution conditions (i.e., very low concentrations) will favor the desired intramolecular pathway.[3] This is often achieved by the slow addition of the substrate to a solution of the base or catalyst.

Issue 2: Formation of Pyrrolidine or Other Ring-Expanded Side Products

Symptoms:

  • NMR and mass spectrometry data indicate the formation of a five-membered ring (pyrrolidine) or six-membered ring (piperidine) instead of or in addition to the desired four-membered azetidine.

Causality and Strategic Adjustments:

The formation of larger, more thermodynamically stable rings is a common competitive pathway.[1] The regioselectivity of the ring closure is dictated by the transition state energies of the competing pathways.

competing_cyclization precursor γ-Substituted Amine Precursor transition_states Competing Transition States precursor->transition_states azetidine Azetidine (4-exo-tet) (Kinetic Product) transition_states->azetidine Lower Temp, Specific Catalysis pyrrolidine Pyrrolidine (5-endo-tet) (Thermodynamic Product) transition_states->pyrrolidine Higher Temp, Less Control

Caption: Kinetic vs. thermodynamic control in ring formation.

Strategic Interventions:

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product (azetidine) over the thermodynamically favored one (pyrrolidine).[1]

  • Catalyst Selection: In certain systems, the choice of catalyst can profoundly influence regioselectivity. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ has been shown to be highly effective in promoting C3-selective aminolysis, which leads to the formation of azetidines.[7][9]

  • Substrate Design: The substitution pattern on the acyclic precursor can be designed to favor the 4-exo-tet cyclization required for azetidine formation over the 5-endo-tet cyclization that leads to pyrrolidines, in accordance with Baldwin's rules.

Issue 3: Ring-Opening of the Azetidine Product

Symptoms:

  • Initial formation of the azetidine product is observed (e.g., by TLC or LC-MS), but it disappears over time, being replaced by a more polar, ring-opened product.

Causality and Mitigation:

The inherent ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, particularly under acidic or strongly basic conditions, or in the presence of certain Lewis acids.[2][10]

Mitigation Strategies:

  • Control of pH: Carefully control the pH of the reaction and work-up conditions. If the reaction is run under acidic conditions, consider using a milder acid or a buffer. For basic conditions, a weaker or non-nucleophilic base is preferable.[2]

  • Temperature Management: Perform the reaction and subsequent purification steps at the lowest practical temperature to minimize the risk of ring-opening.[2]

  • Protecting Group Strategy: An electron-withdrawing protecting group on the nitrogen can sometimes make the ring more susceptible to nucleophilic attack.[2] Consider a protecting group that can be removed under neutral conditions.

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from established procedures for the synthesis of substituted azetidines.[3]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable polar aprotic solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Impact of Reaction Conditions

The following tables summarize the impact of key variables on the success of azetidine ring formation.

Table 1: Comparison of Leaving Groups in Azetidine Formation [3]

Leaving Group PrecursorActivating ReagentLeaving GroupReactivity
-OHMethanesulfonyl chloride (MsCl)Mesylate (-OMs)Good
-OHp-Toluenesulfonyl chloride (TsCl)Tosylate (-OTs)Good
-OHTriflic anhydride (Tf₂O)Triflate (-OTf)Excellent
-Br / -ClSodium Iodide (NaI)Iodide (-I)Very Good

Table 2: Effect of Solvent and Base on Intramolecular Cyclization

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF65Moderate
2NaHDMF80High
3K₂CO₃Acetonitrile80Moderate-High
4DBUToluene110Low-Moderate
5LiHMDSTHF0 to RTHigh

Note: Yields are generalized and highly substrate-dependent. This table serves as a qualitative guide for optimization.[3][6]

References

  • Technical Support Center: Azetidine Ring Form
  • Optimizing reaction conditions for azetidine ring form
  • Technical Support Center: Synthesis of Substituted Azetidines - Benchchem.
  • Synthesis of Azetidines.
  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis - Benchchem.
  • Example for azetidine synthesis by nucleophilic substitution - ResearchG
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchG
  • Functionalized azetidines via visible light-enabled aza P
  • Azetidine - Wikipedia.
  • Optimization of the intramolecular cyclization-solvent effect.
  • Optimization of reaction time and temperature for azetidine form
  • Azetidine synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • synthesis of azetidine .pptx - Slideshare.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed.
  • New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks - ResearchG
  • Technical Support Center: Optimizing Azetidine Ring Form
  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure - Benchchem.
  • Azetidine: Basicity and Prepar
  • azetidine - Organic Syntheses Procedure.
  • The synthesis of azetidines with intramolecular cyclization of...
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones | Organic Letters - ACS Public
  • Methods for the synthesis of azetidines.

Sources

troubleshooting peptide coupling with (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Peptide Coupling with (R)-1-Methylazetidine-2-carboxylic Acid

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. As a Senior Application Scientist, I understand that incorporating structurally unique amino acids like this compound into your peptide sequences can be both a promising strategy and a significant synthetic challenge. This guide is designed to provide you with in-depth, field-proven insights to navigate and troubleshoot the specific hurdles associated with this sterically hindered and N-methylated building block.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the coupling of this compound.

Question 1: My coupling reaction with this compound is incomplete or has a very low yield. What are the likely causes and how can I fix this?

Answer:

Low or incomplete coupling efficiency is the most common issue when working with this compound. This is primarily due to two compounding factors:

  • Steric Hindrance: The combination of the N-methyl group and the rigid, four-membered azetidine ring creates significant steric bulk around the nitrogen nucleophile.[1] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the rate of peptide bond formation compared to a standard primary amino acid.[1]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group on the nitrogen slightly increases its basicity, but the steric congestion can diminish its effective nucleophilicity in the context of a bimolecular reaction.

To overcome these challenges, a multi-faceted approach to reaction optimization is necessary:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) and even common uronium salts like HBTU or HCTU can be inefficient for this type of coupling.[1][2] You need to employ a more powerful reagent capable of generating a highly reactive activated ester.

  • Increase Reaction Time and/or Temperature: Given the slower reaction kinetics, extending the coupling time (e.g., from 2 hours to 4-24 hours) can be beneficial.[3] Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective as it uses elevated temperatures to overcome the activation energy barrier, often leading to higher yields in shorter times.[1][4]

Below is a decision-making workflow to systematically troubleshoot and optimize your coupling reaction.

G cluster_0 Troubleshooting Low Coupling Yield start Low Yield with this compound reagent_check Using HBTU/HCTU or DIC/HOBt? start->reagent_check upgrade_reagent Upgrade to HATU, COMU, or PyAOP + HOAt/Oxyma reagent_check->upgrade_reagent Yes temp_check Reaction at Room Temp? reagent_check->temp_check No upgrade_reagent->temp_check increase_temp Increase Temp (40-60°C) or Use Microwave Synthesis temp_check->increase_temp Yes time_check Short Reaction Time (1-2h)? temp_check->time_check No increase_temp->time_check increase_time Extend Coupling Time (4-24h) time_check->increase_time Yes specialty_reagent For Extremely Difficult Couplings (e.g., to another N-Me aa), Consider PyBroP or BOP-Cl time_check->specialty_reagent No, still failing monitor Monitor with Bromophenol Blue Test increase_time->monitor specialty_reagent->monitor

Caption: Troubleshooting workflow for low coupling yields.

Question 2: I am seeing a significant amount of racemization in the amino acid being coupled to this compound. How can I minimize this?

Answer:

Racemization is a critical side reaction that can compromise the stereochemical integrity of your final peptide. It typically occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[5] Several factors related to hindered couplings can exacerbate this issue:

  • Prolonged Activation: When the coupling is slow, the activated ester intermediate exists for a longer period, increasing the opportunity for the a-proton to be abstracted by a base, leading to racemization.

  • Strong Bases: The use of strong, sterically hindered bases like Diisopropylethylamine (DIPEA), while necessary to activate the coupling reagent, can promote a-proton abstraction.[3]

  • Elevated Temperatures: While heat can improve coupling efficiency, it can also accelerate the rate of racemization.[3]

  • Choice of Additive: Ensure you are using an additive that is superior at suppressing racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are more effective than 1-Hydroxybenzotriazole (HOBt) due to their ability to form more reactive, less racemization-prone active esters.[3] The pyridine nitrogen in HOAt is thought to provide anchimeric assistance during the coupling, further enhancing the reaction rate and minimizing the lifetime of the activated intermediate.

  • Use a Weaker Base: If racemization is severe, consider substituting DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] This can reduce the rate of proton abstraction from the activated amino acid's chiral center.

  • Phosphonium vs. Uronium/Aminium Reagents: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to their uronium/aminium counterparts.[3]

  • Optimize Heating: If using microwave or conventional heating, aim for the shortest possible time required to drive the reaction to completion. Finding the right balance between coupling efficiency and minimal racemization is key.

Question 3: The standard ninhydrin test is not giving a clear result after my coupling step. How should I monitor the reaction?

Answer:

This is an expected outcome. The ninhydrin test relies on the presence of a primary amine to form the characteristic blue/purple color (Ruhemann's purple). Since the nitrogen on this compound is a secondary amine (N-methylated), it does not react with ninhydrin to produce a significant color change.[2]

The correct method for monitoring this coupling reaction is the Bromophenol Blue (BPB) test. [1][2]

  • Principle: The BPB test is a colorimetric assay based on pH. The test solution is blue in the presence of a basic free amine. When the coupling is complete and no free amine remains on the resin, the solution will turn yellow (or green if coupling is slow/incomplete).[2]

  • Prepare Test Solution: Dissolve ~250 mg of bromophenol blue in 50 mL of DMF.[2]

  • Sample Preparation: After the coupling step, take a small sample of the resin beads (1-5 mg).

  • Wash: Wash the resin sample thoroughly with DMF and then methanol to remove any residual base (like DIPEA) that would give a false positive result.

  • Test: Add 1-2 drops of the BPB test solution to the washed resin beads.

  • Observe:

    • Blue/Green Color: Indicates the presence of unreacted free amine. The coupling is incomplete.[2]

    • Yellow Color: Indicates the absence of free amine. The coupling is complete.[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

For sterically demanding couplings involving N-methylated amino acids, onium salt-based reagents are the preferred choice.[3] Standard reagents like HBTU and HCTU are often insufficient.[1][2] The table below summarizes the recommended reagents.

Reagent ClassRecommended ReagentsKey Characteristics
Uronium/Aminium Salts HATU , COMU Form highly reactive OAt or Oxyma active esters.[1] HATU is a widely used and highly successful reagent for N-methyl amino acids.[1][2] COMU is a safer, non-explosive alternative to HATU with comparable efficiency.[6]
Phosphonium Salts PyAOP , PyBOP Generate highly reactive OAt or OBt esters. Generally associated with lower racemization levels.[3] PyAOP is particularly effective for coupling N-methyl amino acids.[7]
Halophosphonium Salts PyBroP , BOP-Cl Considered for exceptionally difficult couplings, such as coupling two consecutive N-methylated residues.[1] These are highly reactive but should be used with caution.
Q2: Can I use standard DIC/HOBt coupling for this compound?

While DIC/HOBt is a workhorse for many standard peptide couplings, it is generally not potent enough for the sterically demanding environment of this compound and will likely result in very low yields.[3] The OBt ester formed is not as reactive as the OAt or Oxyma esters generated by HATU or COMU, respectively.

Q3: What is the mechanistic advantage of using HATU over HBTU for this coupling?

The primary advantage of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over HBTU lies in the leaving group that forms the active ester.

  • HATU is based on HOAt (1-Hydroxy-7-azabenzotriazole).

  • HBTU is based on HOBt (1-Hydroxybenzotriazole).

The OAt ester generated by HATU is significantly more reactive than the OBt ester from HBTU. This is due to the lower pKa of HOAt and the presence of the pyridine nitrogen, which provides anchimeric assistance (neighboring group participation) during the aminolysis step, accelerating the coupling reaction. This increased reactivity is crucial for overcoming the steric hindrance of this compound.

G cluster_1 Mechanism of Amide Bond Formation start R-COOH + Coupling Reagent (e.g., HATU) + Base activation Formation of Highly Reactive OAt-Ester start->activation Step 1: Activation coupling Nucleophilic Attack by N-Methyl Azetidine Amine activation->coupling Step 2: Aminolysis tetrahedral Tetrahedral Intermediate coupling->tetrahedral Slow due to Steric Hindrance product Formation of Peptide Bond + Release of HOAt tetrahedral->product

Caption: Generalized mechanism of peptide coupling.

Q4: Are there any specific solvent considerations for this coupling?

While DMF is the most common solvent for solid-phase peptide synthesis, peptide chain aggregation can sometimes hinder coupling efficiency, especially with hydrophobic or sterically bulky residues.[3] If you suspect aggregation is contributing to low yields, consider the following:

  • Switching Solvents: N-Methyl-2-pyrrolidone (NMP) has a greater solvating capacity and can be more effective at disrupting secondary structures and preventing aggregation.

  • Solvent Mixtures: Using a mixture of DMF and Dichloromethane (DCM) can also help to swell the resin and disrupt aggregation.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is a robust starting point for coupling this compound on a solid support.

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected using your standard protocol (e.g., 20% piperidine in DMF for Fmoc-SPPS). Wash the resin thoroughly with DMF (3-5 times).

  • Activation Solution Preparation:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid to be coupled in DMF or NMP.

    • Add 4 equivalents of HATU.[2]

    • Add 8 equivalents of DIPEA.[2]

    • Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Shake or agitate the mixture at room temperature for at least 2 hours. For this difficult coupling, an initial time of 4 hours is recommended.

  • Monitoring:

    • Take a small sample of resin, wash thoroughly, and perform the Bromophenol Blue test as described above.

  • Recoupling (If Necessary): If the BPB test is blue or green, filter the resin and repeat steps 2-4 (a "double coupling").

  • Washing: Once the coupling is complete (yellow BPB test), filter the resin and wash thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

References

Technical Support Center: Quantifying (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of (R)-1-Methylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the analysis of this unique cyclic amino acid analog. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

I. Introduction to the Analyte and its Challenges

This compound is a non-proteinogenic cyclic amino acid that presents several analytical hurdles. Its high polarity, chiral nature, and potential for zwitterionic character in solution can complicate sample preparation, chromatographic separation, and detection.[1][2] This guide will address these challenges head-on, offering practical solutions and theoretical explanations to empower your analytical workflow.

Cyclic peptides and their constituent amino acids, like this compound, often pose analytical difficulties due to their unique structures.[3][4] These challenges include achieving adequate retention on standard reversed-phase columns, preventing peak tailing, and ensuring chiral purity, which is critical for pharmacological activity.

II. Troubleshooting Guide

This section is structured to address specific problems you may encounter during your analysis. Each issue is followed by a step-by-step troubleshooting protocol.

Problem 1: Poor Peak Shape and Tailing in HPLC Analysis

Symptoms: Broad, asymmetric, or tailing peaks for this compound, leading to inaccurate integration and quantification.

Potential Causes:

  • Secondary Interactions: The amine and carboxylic acid moieties can interact with residual silanols on silica-based columns, causing peak tailing.

  • Inappropriate pH: The mobile phase pH can influence the ionization state of the analyte, affecting its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Controlling the ionization state of this compound is crucial. At a pH below its pKa1 (carboxylic acid group), it will be cationic. At a pH above its pKa2 (secondary amine), it will be anionic. Operating at a low pH (e.g., 2.5-3.5) with a formic acid or trifluoroacetic acid modifier will protonate the secondary amine, leading to better peak shape on many reversed-phase columns.

    • Action: Prepare a mobile phase with 0.1% formic acid in both the aqueous and organic components.[5]

  • Column Selection:

    • Rationale: Not all C18 columns are suitable for polar analytes. Consider columns with end-capping to minimize silanol interactions or specialized columns designed for polar compounds.

    • Action:

      • Switch to a high-purity, end-capped C18 column.

      • Alternatively, explore HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are well-suited for retaining and separating highly polar compounds.[2]

  • Sample Dilution:

    • Rationale: Column overload can be a simple cause of poor peak shape.

    • Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Consider Derivatization:

    • Rationale: Derivatizing the carboxylic acid or the amine group can reduce the analyte's polarity and its potential for secondary interactions, leading to improved chromatography.[6]

    • Action: Explore pre-column derivatization with reagents that target carboxylic acids or amines. This is particularly useful for GC analysis but can also be applied to LC.[7][8]

Problem 2: Lack of Retention on Reversed-Phase Columns

Symptom: The analyte elutes in or very close to the void volume of the column, making quantification impossible.

Potential Causes:

  • High Polarity: this compound is a highly polar molecule with limited affinity for nonpolar stationary phases like C18.[2]

  • Inappropriate Mobile Phase: A mobile phase with too high of an organic content will not allow for sufficient retention of a polar analyte.

Troubleshooting Protocol:

  • Optimize Mobile Phase Composition:

    • Rationale: To increase retention of a polar analyte on a reversed-phase column, the polarity of the mobile phase needs to be increased.

    • Action: Start with a high aqueous mobile phase (e.g., 95-98% aqueous) and use a shallow gradient or isocratic elution.

  • Employ HILIC Chromatography:

    • Rationale: HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. It is ideal for the retention of highly polar compounds.[2]

    • Action:

      • Utilize a HILIC column (e.g., bare silica, amide, or zwitterionic).

      • The mobile phase should consist of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., 95:5 acetonitrile:water with an ammonium formate or acetate buffer).

  • Ion-Pair Chromatography:

    • Rationale: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.

    • Action: Introduce an ion-pairing reagent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 5-10 mM) into the mobile phase. Be aware that these reagents can be difficult to remove from the column and LC-MS system.

Problem 3: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

Symptom: Inconsistent and non-reproducible results when analyzing samples in complex matrices like plasma or urine.

Potential Causes:

  • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to either a suppressed or enhanced signal.[9]

  • Endogenous Interference: Biological matrices contain numerous endogenous compounds, some of which may have the same mass-to-charge ratio as the analyte or its fragments.[2]

Troubleshooting Protocol:

  • Improve Sample Preparation:

    • Rationale: A more thorough sample cleanup will remove a larger portion of the interfering matrix components.[10]

    • Action:

      • Protein Precipitation (PPT): A simple but often effective first step for plasma samples.[11]

      • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.[11]

      • Solid-Phase Extraction (SPE): Offers the most selective cleanup.[12][13] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly effective for polar, ionizable compounds.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effects can be compensated for.

    • Action: Synthesize or purchase a stable isotope-labeled version of this compound (e.g., with deuterium or carbon-13 labeling).

  • Optimize Chromatographic Separation:

    • Rationale: If interfering matrix components can be chromatographically separated from the analyte, their impact on ionization will be minimized.

    • Action: Adjust the gradient, mobile phase, or even switch to a different column to achieve better separation.

Problem 4: Difficulty in Chiral Separation

Symptom: Inability to separate the (R)- and (S)-enantiomers of 1-Methylazetidine-2-carboxylic acid.

Potential Causes:

  • Use of a non-chiral stationary phase.

  • Inappropriate chiral separation conditions.

Troubleshooting Protocol:

  • Employ a Chiral Stationary Phase (CSP):

    • Rationale: Enantiomers have identical physical properties in a non-chiral environment and require a chiral environment to be separated.

    • Action:

      • Screen a variety of chiral columns based on different selectors (e.g., polysaccharide-based, protein-based, or macrocyclic antibiotic-based).

      • Follow the column manufacturer's guidelines for mobile phase selection.

  • Chiral Derivatization:

    • Rationale: Reacting the racemic mixture with a chiral derivatizing agent creates diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral column.[14]

    • Action: Use a chiral derivatizing reagent that reacts with either the carboxylic acid or the amine group. For example, (R)-(+)-1-phenylethylamine can be used to form diastereomeric amides.[15]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing an LC-MS/MS method for this compound in a biological matrix?

A1: A robust starting point would be to use a HILIC column for chromatographic separation, as it is well-suited for retaining this polar analyte.[2] For sample preparation, a simple protein precipitation followed by dilution of the supernatant is a good first step.[11] If matrix effects are significant, progressing to a more selective sample preparation technique like SPE is recommended.[12][13] The use of a stable isotope-labeled internal standard is highly encouraged to ensure accurate quantification.

Q2: Can I analyze this compound by Gas Chromatography (GC)?

A2: Direct analysis by GC is not feasible due to the low volatility and high polarity of the compound.[7] However, with appropriate derivatization, GC analysis is possible. The carboxylic acid and secondary amine groups must be derivatized to increase volatility and thermal stability.[7] Silylation reagents like BSTFA or alkylation to form methyl esters are common approaches.[7][16]

Q3: How do I choose the right mass spectrometry parameters for detection?

A3: this compound should ionize well using electrospray ionization (ESI) in positive ion mode due to the presence of the secondary amine.

  • Parent Ion: The protonated molecule [M+H]⁺ should be the primary parent ion.

  • Fragment Ions: To find suitable fragment ions for Selected Reaction Monitoring (SRM), perform a product ion scan on the parent ion. Common fragmentation pathways for amino acids involve the loss of water (H₂O) and carbon monoxide (CO).

Q4: Are there any specific stability concerns I should be aware of?

A4: While specific stability data for this compound may not be readily available, general considerations for amino acids in biological samples apply. Enzymatic degradation and instability at certain pH values or temperatures can be a concern. It is crucial to perform stability studies (e.g., freeze-thaw, short-term benchtop, and long-term storage) as part of your method validation to ensure the integrity of your samples.[5]

IV. Visualized Workflows

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed ph_adjust Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 column_select Select Appropriate Column (End-capped C18 or HILIC) check1->column_select No end_good Problem Solved check1->end_good Yes check2 Peak Shape Improved? column_select->check2 dilute Dilute Sample check2->dilute No check2->end_good Yes check3 Peak Shape Improved? dilute->check3 derivatize Consider Derivatization check3->derivatize No check3->end_good Yes end_bad Further Investigation Needed derivatize->end_bad

Caption: A logical progression for troubleshooting poor peak shape.

Workflow for Method Development for Quantification in Biological Matrix

G start Start Method Development sample_prep Sample Preparation (PPT -> LLE -> SPE) start->sample_prep chromatography Chromatography (HILIC or Reversed-Phase with Ion-Pair) sample_prep->chromatography ms_detection MS Detection (ESI+, SRM) chromatography->ms_detection validation Method Validation (Linearity, Accuracy, Precision, Stability) ms_detection->validation end Routine Analysis validation->end

Caption: A streamlined workflow for developing a quantitative method.

V. Quantitative Data Summary

ParameterRecommended Starting ConditionsRationale
LC Column HILIC (e.g., Amide, 100 x 2.1 mm, 1.7 µm)Excellent retention for polar analytes.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Provides necessary ions for ESI and controls analyte ionization.
Mobile Phase B AcetonitrileStrong solvent for HILIC elution.
Gradient 95% B to 40% B over 5 minutesTypical starting gradient for HILIC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLMinimizes potential for column overload.
MS Ionization ESI, Positive ModeEfficiently ionizes the secondary amine.
MS Transition Monitor [M+H]⁺ → specific fragment(s)Provides specificity and sensitivity for quantification.

VI. References

  • Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from

  • Sample Preparation in Food Safety Applications. (n.d.). Agilent. Retrieved January 7, 2026, from

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. Retrieved January 7, 2026, from

  • Sample preparation for polar metabolites in bioanalysis. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). Royal Society of Chemistry. Retrieved January 7, 2026, from

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from

  • Efficient route to (S)-azetidine-2-carboxylic acid. (2005). PubMed. Retrieved January 7, 2026, from

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. (1999). PubMed. Retrieved January 7, 2026, from

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec. Retrieved January 7, 2026, from

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Institutes of Health. Retrieved January 7, 2026, from

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed Central. Retrieved January 7, 2026, from

  • Resolution of D -azetidine-2-carboxylic acid. (2025). ResearchGate. Retrieved January 7, 2026, from

  • Cyclic Peptide Analysis. (2024). Protein Metrics Support. Retrieved January 7, 2026, from

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). PubMed. Retrieved January 7, 2026, from

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Validation & Comparative

A Comparative Guide to (R)-1-Methylazetidine-2-carboxylic Acid and Proline in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of peptide science and therapeutic development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These molecular architects allow for the fine-tuning of peptide conformation, stability, and cell permeability, overcoming the inherent limitations of their natural counterparts. Among the arsenal of proline analogs, (R)-1-Methylazetidine-2-carboxylic acid stands out as a compelling, albeit less explored, building block. This guide provides an in-depth, objective comparison of this compound and the proteinogenic amino acid proline, offering a technical resource grounded in experimental data to inform rational peptide design.

Structural and Conformational Divergence: The Four-Membered Ring and N-Methylation

The fundamental differences between proline and this compound lie in the size of the heterocyclic ring and the substitution on the nitrogen atom. Proline features a five-membered pyrrolidine ring, while this compound is built upon a more constrained four-membered azetidine ring and possesses a methyl group on the ring nitrogen. These seemingly subtle distinctions have profound implications for the conformational landscape of a peptide chain.

Proline is renowned for its ability to induce β-turns, a type of secondary structure crucial for the bioactivity of many peptides.[1] The five-membered ring restricts the Ramachandran angles (φ, ψ) and favors a trans conformation of the preceding peptide bond, although the cis conformation is also significantly populated compared to other amino acids.[2]

In contrast, the higher ring strain of the four-membered azetidine ring in this compound imposes even stricter conformational constraints. Studies on the parent compound, azetidine-2-carboxylic acid (Aze), have shown that it preferentially induces γ-turns, a tighter reverse turn involving only three amino acid residues.[1][3] The presence of an alkyl group on the ring can further enhance this turn-inducing capability.[1]

Furthermore, the N-methylation in this compound introduces two critical modifications. Firstly, it eliminates the amide proton, a key hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets.[4] Secondly, the steric bulk of the methyl group can influence the cis/trans isomerization of the preceding peptide bond, often favoring the cis conformation.[5] This N-methylation also contributes to a more rigid and pre-organized conformation, which can be advantageous for receptor binding.[6]

The combined effect of the four-membered ring and N-methylation in this compound is a highly constrained amino acid that can be used to introduce tight turns and rigidify the peptide backbone, offering a different conformational palette compared to proline.

G cluster_pro Proline cluster_aza This compound Pro Five-membered ring BetaTurn Induces β-turns Pro->BetaTurn Favors Aza Four-membered ring GammaTurn Induces γ-turns Aza->GammaTurn Favors NMe N-methylation Rigidity Increases rigidity NMe->Rigidity Hbond Eliminates H-bond donor NMe->Hbond

Caption: Structural differences and their primary conformational consequences.

Impact on Peptide Properties: A Comparative Analysis

The incorporation of this compound in place of proline can be expected to significantly alter the physicochemical and biological properties of a peptide. The following sections provide a comparative overview based on established principles and data from related N-methylated and azetidine-containing peptides.

Proteolytic Stability

A major drawback of peptide therapeutics is their rapid degradation by proteases in vivo.[7] The peptide backbone, particularly at the amide bonds, is the primary site of enzymatic cleavage. N-methylation is a well-established strategy to enhance proteolytic stability.[3][4] The methyl group sterically hinders the approach of proteases, effectively shielding the adjacent peptide bonds from hydrolysis.

Therefore, substituting proline with this compound is anticipated to significantly increase the peptide's half-life in biological fluids. While direct comparative data for this specific substitution is scarce, numerous studies have demonstrated the stabilizing effect of N-methylation on various peptides.[3]

Table 1: Expected Comparative Proteolytic Stability

FeatureProline-containing PeptideThis compound-containing PeptideRationale
Susceptibility to Proteases Moderate to HighLowN-methylation provides steric shielding of the peptide backbone.[4]
Expected Half-life in Serum ShorterLongerIncreased resistance to enzymatic degradation leads to a longer circulation time.[7]
Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. Poor cell permeability is another significant hurdle for peptide drugs.[8] N-methylation has been shown to improve the cell permeability of peptides, particularly cyclic peptides.[9][10][11] The underlying mechanism is twofold: the removal of a hydrogen bond donor reduces the energetic penalty of desolvation as the peptide enters the hydrophobic lipid bilayer, and the conformational rigidity can favor a membrane-permeable state.[4]

While proline-rich sequences have been utilized in cell-penetrating peptides, the introduction of N-methylation via this compound is likely to further enhance passive diffusion across cell membranes.

Table 2: Predicted Impact on Cell Permeability

ParameterProline-containing PeptideThis compound-containing PeptideRationale
Hydrogen Bond Donors 1 (amide N of preceding residue)0 (at the N-methylated nitrogen)N-methylation removes the amide proton.[4]
Passive Diffusion (PAMPA) Lower PappHigher PappReduced desolvation penalty and favorable conformational constraints.[9][11]
Active Transport Possible (depending on sequence)May be alteredChanges in conformation can affect recognition by transporters.
Biological Activity

The impact of substituting proline with this compound on biological activity is highly context-dependent. The altered conformation can either enhance or diminish binding to a biological target. If the native β-turn induced by proline is essential for receptor recognition, the substitution may lead to a loss of activity. Conversely, if the tighter γ-turn and increased rigidity induced by the N-methylated azetidine analog better mimic the bioactive conformation, a significant increase in potency could be observed.

This highlights the importance of structural biology in guiding such modifications. The substitution provides a tool to probe the conformational requirements of a peptide-protein interaction.

Experimental Workflows and Protocols

To empirically validate the predicted effects, a series of well-defined experiments are necessary. The following protocols provide a framework for comparing a proline-containing peptide with its this compound-containing analog.

Peptide Synthesis

The synthesis of peptides containing this compound can be challenging due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[12] Microwave-assisted solid-phase peptide synthesis (SPPS) and the use of potent coupling reagents are often employed to overcome these difficulties.[13]

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Repeat Repeat steps 2 & 3 Coupling->Repeat Repeat->Deprotection Cleavage 4. Cleavage and Deprotection Repeat->Cleavage Purification 5. Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis.

Experimental Protocol: Microwave-Assisted SPPS of a Peptide containing this compound

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes under microwave irradiation at 75°C. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids): In a separate vial, pre-activate the Fmoc-protected amino acid (4 eq.) with HCTU (3.9 eq.) and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and react for 5 minutes under microwave irradiation at 90°C. Wash the resin with DMF.

  • Coupling of Fmoc-(R)-1-Methylazetidine-2-carboxylic acid: Due to steric hindrance, a more potent coupling reagent and longer reaction time are recommended. Pre-activate Fmoc-(R)-1-Methylazetidine-2-carboxylic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add to the resin and react for 20 minutes under microwave irradiation at 90°C. Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Peptide Elongation: Repeat steps 2 and 3 (or 4 for the modified residue) for each amino acid in the sequence.

  • Cleavage and Global Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[10] Key parameters include Nuclear Overhauser Effects (NOEs) to determine inter-proton distances, and coupling constants (³J) to define dihedral angles.

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification), NOESY (for through-space correlations), and HSQC (for ¹H-¹³C correlations).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances to their respective amino acid residues.

  • Structural Restraint Generation: Identify key NOE cross-peaks in the NOESY spectrum. The intensity of these peaks is inversely proportional to the sixth power of the distance between the protons.

  • Structure Calculation: Use the distance restraints derived from NOEs and any dihedral angle restraints from coupling constants to calculate an ensemble of 3D structures using molecular dynamics software.

  • Comparative Analysis: Compare the structural ensembles of the proline-containing and the this compound-containing peptides, focusing on the backbone conformation and the presence of β- or γ-turns.

Proteolytic Stability Assay

The stability of the peptides can be assessed by incubating them in human serum or with specific proteases and monitoring the degradation over time by RP-HPLC.[14]

Experimental Protocol: In Vitro Stability in Human Serum

  • Peptide Solution Preparation: Prepare a stock solution of the peptide (1 mg/mL) in an appropriate buffer.

  • Incubation: Incubate the peptide with pooled human serum at a final concentration of 100 µg/mL at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching: Immediately add an equal volume of 10% trichloroacetic acid (TCA) to the aliquot to precipitate serum proteins and stop enzymatic activity.

  • Sample Preparation: Vortex and incubate the samples on ice for 10 minutes. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t₁/₂).

Cell Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to evaluate the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[15]

Experimental Protocol: PAMPA

  • Membrane Preparation: Coat the filter of a donor plate with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

  • Compound Preparation: Prepare a solution of the test peptide (e.g., 200 µM) in a suitable buffer (donor solution).

  • Assay Setup: Add buffer to the wells of an acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Add the donor solution containing the peptide to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.

  • Rationale for Assay Choice: PAMPA is chosen as a primary screen because it specifically measures passive diffusion, which is the property most likely to be enhanced by N-methylation.[16] It is a cost-effective and high-throughput method. For peptides that show promising results, a more complex cell-based assay like the Caco-2 assay can be used to investigate the role of active transport and efflux.[17]

Conclusion and Future Outlook

The substitution of proline with this compound represents a strategic move in peptide design, offering a pathway to modulate conformation, enhance proteolytic stability, and improve cell permeability. The increased rigidity and propensity to form tight γ-turns, coupled with the steric shielding and reduced hydrogen bonding capacity from N-methylation, provide a powerful tool for medicinal chemists. While direct comparative data for this specific analog remains to be broadly published, the principles derived from studies on azetidine-containing and N-methylated peptides provide a strong rationale for its application.

The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of this substitution. As the demand for peptide therapeutics capable of tackling intracellular targets grows, the exploration of novel building blocks like this compound will be paramount in pushing the boundaries of peptide drug discovery.

References

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A Comparative Guide to the Conformational Landscape of Peptides Containing (R)-1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications offer a powerful toolkit to modulate peptide conformation, enhance metabolic stability, and fine-tune biological activity. Among the various proline analogs, (R)-1-Methylazetidine-2-carboxylic acid (MeAze) presents a unique structural scaffold. This guide provides an in-depth comparative analysis of the conformational properties of peptides containing MeAze, contrasting them with peptides containing proline and its non-methylated counterpart, L-azetidine-2-carboxylic acid (Aze). We will delve into the experimental and computational methodologies used to elucidate these conformational preferences, offering a technical resource for researchers aiming to leverage MeAze in peptide design.

The Structural Impact of the Four-Membered Ring and N-Methylation

Proline's five-membered pyrrolidine ring imposes significant constraints on the peptide backbone, limiting the accessible range of the phi (φ) dihedral angle and influencing the cis/trans isomerization of the preceding peptide bond.[1] The substitution of proline with azetidine-2-carboxylic acid, its four-membered ring homolog, introduces even greater conformational constraints. Computational studies have shown that peptides containing Aze are more flexible than those with proline due to reduced non-bonded interactions between the ring atoms and neighboring residues.[2] This increased flexibility, however, does not imply a lack of defined secondary structure. In fact, the smaller ring of Aze has been shown to favor the formation of γ-turns, in contrast to the β-turn propensity of proline.[3]

The introduction of a methyl group on the nitrogen atom of the azetidine ring in this compound further refines these conformational tendencies. N-methylation in peptides is known to have several profound effects:

  • Steric Hindrance: The methyl group introduces steric bulk that can restrict the rotation around the peptide backbone, potentially stabilizing specific turn or helical structures.[4]

  • Elimination of Hydrogen Bond Donor: The absence of the amide proton removes a hydrogen bond donor, which can significantly increase the lipophilicity of the peptide.[4]

  • Influence on cis/trans Isomerization: N-methylation can significantly alter the energy barrier and equilibrium between the cis and trans conformations of the preceding peptide bond.[5][6]

The interplay of the constrained four-membered ring and the N-methylation in MeAze results in a unique conformational signature that can be exploited in peptide design.

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is essential to fully characterize the conformational landscape of MeAze-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying peptide conformation in solution at atomic resolution. Key NMR parameters provide insights into the local and global structure:

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and thus to the peptide's conformation.

  • Nuclear Overhauser Effects (NOEs): Through-space correlations between protons, observed in NOESY or ROESY experiments, provide distance restraints that are crucial for determining the three-dimensional structure.

  • J-Coupling Constants: Scalar couplings between nuclei, particularly ³J(HN,Hα), provide information about the phi (φ) dihedral angle.

  • Cis/Trans Isomerization Analysis: The slow isomerization of the peptide bond preceding a proline or proline analog on the NMR timescale often allows for the observation of distinct sets of resonances for the cis and trans isomers. The relative integration of these signals provides a quantitative measure of the cis/trans population. For N-methylated residues, the population of the cis isomer can be significantly affected.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution. While it does not provide atomic-level detail, it is a valuable tool for rapidly assessing the overall fold and for studying conformational changes induced by changes in the environment (e.g., solvent, temperature). For instance, CD spectra can help distinguish between random coil, helical, and turn-like conformations. In a study of tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline, CD spectroscopy was instrumental in identifying an all-cis peptide bond conformation compatible with a left-handed helix in a specific sequence.[7]

Computational Modeling: A Predictive and Complementary Tool

In parallel with experimental methods, computational modeling provides invaluable insights into the conformational preferences of MeAze-containing peptides.

Molecular Dynamics (MD) Simulations

MD simulations allow for the exploration of the conformational space available to a peptide over time. By simulating the movements of atoms and molecules, MD can reveal the dynamic nature of peptide structures, identify stable conformations, and calculate the free energy differences between different states.[1] For MeAze-containing peptides, MD simulations can be used to:

  • Predict the most stable backbone and ring pucker conformations.

  • Estimate the cis/trans isomer ratio of the preceding peptide bond.

  • Visualize the dynamic interplay between the N-methyl group and the rest of the peptide.

Quantum Mechanical (QM) Calculations

QM calculations, particularly Density Functional Theory (DFT), can be used to accurately calculate the energies of different conformations and the energy barriers for conformational transitions, such as cis/trans isomerization.[2] These calculations can provide a detailed understanding of the electronic effects that govern the conformational preferences of MeAze.

Data Comparison: MeAze vs. Proline and Aze

While specific experimental data for peptides containing this compound is emerging, we can extrapolate from studies on related proline analogs to draw comparisons.

FeatureProline-Containing PeptidesAze-Containing Peptides(R)-1-MeAze-Containing Peptides (Predicted)
Ring Size 5-membered4-membered4-membered
Backbone Flexibility ConstrainedMore flexible than Pro[2]Highly constrained due to N-methylation
Preferred Turn Type β-turnsγ-turns[3]Likely to stabilize tight turns
Cis/Trans Isomerization Typically 10-30% cis populationCan exhibit both cis and trans isomers[7]N-methylation is expected to significantly influence the cis/trans ratio, potentially favoring one isomer.[5][6]
Ring Pucker Endo and Exo puckersCan adopt either puckered structure[2]N-methylation will likely influence the preferred ring pucker.

Experimental Protocols

Peptide Synthesis

Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The protected MeAze amino acid can be incorporated into the peptide chain using common coupling reagents such as HBTU or HATU.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Solid Support (Resin) Attach Attach first protected amino acid Resin->Attach Deprotect1 Deprotection Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple next protected amino acid Deprotect2 Deprotection Couple->Deprotect2 Wash1->Couple Couple_n Repeat Coupling and Deprotection Deprotect2->Couple_n Cleave Cleave peptide from resin Couple_n->Cleave Purify Purification (e.g., HPLC) Cleave->Purify Analyze Characterization (e.g., Mass Spec, NMR) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify the major and minor conformers if present.

  • 2D NMR:

    • TOCSY: Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time of 200-400 ms to identify through-space correlations.

    • HSQC: If the peptide is isotopically labeled, acquire a ¹H-¹³C or ¹H-¹⁵N HSQC spectrum to resolve overlapping proton signals.

  • Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and integrate the signals corresponding to the cis and trans isomers to determine their relative populations.

Logical Relationships in Conformational Analysis

The conformational analysis of MeAze-containing peptides involves a logical flow from synthesis to detailed structural characterization.

Diagram: Conformational Analysis Logic

Conformational_Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_data Data Integration & Structural Model Synthesis Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (1D, 2D) Characterization->NMR CD CD Spectroscopy Characterization->CD MD Molecular Dynamics Characterization->MD Data_Integration Data Integration NMR->Data_Integration CD->Data_Integration QM QM Calculations MD->QM QM->Data_Integration Structural_Model 3D Structural Model Data_Integration->Structural_Model

Caption: Logical workflow for the conformational analysis of modified peptides.

Conclusion and Future Directions

The incorporation of this compound into peptides offers a compelling strategy for fine-tuning their conformational properties. The combination of a constrained four-membered ring and N-methylation is poised to provide a powerful tool for stabilizing specific secondary structures and modulating the cis/trans isomerism of the peptide backbone. While the direct experimental characterization of MeAze-containing peptides is an active area of research, the foundational knowledge from related proline analogs provides a strong framework for their rational design. Future studies employing a combination of advanced NMR techniques and sophisticated computational modeling will be crucial to fully unlock the potential of this unique building block in the development of novel peptide-based therapeutics and research tools.

References

A Comparative Guide to the Biological Activity of (R)- vs (S)-1-Methylazetidine-2-carboxylic Acid: A New Frontier in Constrained Amino Acid Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of non-natural amino acids offers a rich landscape for novel therapeutic design. Among these, constrained analogues of natural amino acids are particularly valuable for their ability to impart specific conformational preferences to peptides and to probe the stereo-electronic requirements of biological targets. This guide provides an in-depth comparison of the potential biological activities of the enantiomers of 1-Methylazetidine-2-carboxylic acid, a methylated derivative of a well-known proline mimic. While direct comparative experimental data on these specific N-methylated enantiomers is not yet available in the public domain, this guide will leverage the extensive knowledge of the parent compounds and principles of medicinal chemistry to provide a predictive framework and a roadmap for future investigation.

The Legacy of the Parent Scaffold: (S)-Azetidine-2-carboxylic Acid

To understand the potential activities of the N-methylated derivatives, we must first examine the well-documented biological profile of the parent compound, (S)-azetidine-2-carboxylic acid (also known as L-azetidine-2-carboxylic acid or AZE).

(S)-Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid found in plants such as lily of the valley and sugar beets.[1] Its primary mechanism of action is as a potent proline analogue.[2][3] This mimicry allows it to be recognized by prolyl-tRNA synthetase and subsequently misincorporated into nascent polypeptide chains in place of proline.[4][5]

This misincorporation has profound biological consequences:

  • Protein Misfolding and the Unfolded Protein Response (UPR): The altered bond angles of the four-membered azetidine ring, compared to proline's five-membered pyrrolidine ring, disrupt the secondary and tertiary structures of proteins. This leads to protein misfolding and aggregation, triggering the unfolded protein response, a cellular stress response.[6][7]

  • Toxicity and Cellular Effects: The disruption of protein structure and function manifests as broad-spectrum toxicity. (S)-AZE exhibits teratogenic (causing birth defects), pro-inflammatory, and pro-apoptotic (cell death-inducing) effects.[4][7][8][9] It can also inhibit the growth of various organisms, from bacteria to plants.[10]

  • Inhibition of Collagen Synthesis: As collagen is a proline-rich protein, its synthesis is particularly sensitive to (S)-AZE, leading to impaired collagen production.[1][11]

The biological activity of azetidine-2-carboxylic acid is highly stereospecific. For instance, the growth-inhibitory effects of AZE in plants are rescued by the addition of L-proline, but not D-proline, indicating that the (S)-enantiomer is the biologically active form in this context.[6] This stereoselectivity is a cornerstone for predicting the behavior of its derivatives.

The N-Methylation Effect: A Paradigm Shift in a Predicted Mechanism

The introduction of a methyl group on the nitrogen atom of the azetidine ring is a critical structural modification that is predicted to fundamentally alter the biological activity profile.

The primary toxic mechanism of (S)-azetidine-2-carboxylic acid relies on its secondary amine, which is a key feature for its recognition and processing by prolyl-tRNA synthetase. N-methylation converts this secondary amine to a tertiary amine. This change has two major predicted consequences:

  • Blocked Incorporation into Proteins: The N-methyl group sterically hinders the molecule and, more importantly, removes the hydrogen bond donor capability of the ring nitrogen, which is crucial for its interaction with the enzymatic machinery of protein synthesis. Consequently, (R)- and (S)-1-Methylazetidine-2-carboxylic acid are not expected to be incorporated into proteins in place of proline. This would effectively neutralize the primary mechanism of toxicity observed in the parent compound.

  • Altered Physicochemical Properties: N-methylation increases the basicity of the nitrogen atom and alters the molecule's lipophilicity and hydrogen bonding potential.[12] These changes can significantly influence how the molecule interacts with other biological targets, such as receptors, enzymes, and transporters.

This leads to a crucial hypothesis: Any significant biological activity of (R)- and (S)-1-Methylazetidine-2-carboxylic acid will likely arise from novel mechanisms of action, independent of proline antagonism.

A Comparative Outlook on Predicted Biological Activities

In the absence of direct experimental data, we can construct a hypothetical comparison based on the known pharmacology of related azetidine-containing molecules and the established importance of stereochemistry.

Feature(R)-1-Methylazetidine-2-carboxylic acid(S)-1-Methylazetidine-2-carboxylic acid
Proline Antagonism Not expectedNot expected
Predicted Primary Target(s) Unknown. Potential for novel interactions with receptors, enzymes, or ion channels.Unknown. Potential for novel interactions with receptors, enzymes, or ion channels.
Stereospecificity Expected to exhibit distinct biological activity and potency compared to the (S)-enantiomer.Expected to exhibit distinct biological activity and potency compared to the (R)-enantiomer.
Potential Therapeutic Areas Given the prevalence of azetidines in CNS drug discovery, potential roles in neuroscience are plausible.[13]As with the (R)-enantiomer, neuroscience applications are a logical starting point for investigation.

The critical takeaway is that the biological activities of these enantiomers are likely to be distinct and stereospecific. The rigid, four-membered ring structure presents a unique three-dimensional pharmacophore to biological targets. It is highly probable that one enantiomer will have a significantly higher affinity or efficacy for a particular target than the other. This is a common observation with chiral molecules, as seen in the stereoselective activity of azetidine-2,3-dicarboxylic acids at NMDA receptors.[14]

Proposed Experimental Workflows for Comparative Analysis

To elucidate the biological activities of (R)- and (S)-1-Methylazetidine-2-carboxylic acid, a systematic experimental approach is required. The following protocols outline key experiments to compare the enantiomers.

Initial Cytotoxicity and Phenotypic Screening

The first step is to assess the general toxicity of the compounds and to screen for any observable cellular effects.

Protocol 1: Comparative Cytotoxicity Assay

  • Cell Line Selection: Utilize a panel of cell lines representing different tissue types (e.g., HEK293 for kidney, HepG2 for liver, SH-SY5Y for neuronal, and a cancer cell line like HeLa).

  • Compound Preparation: Prepare stock solutions of (R)- and (S)-1-Methylazetidine-2-carboxylic acid in a suitable solvent (e.g., water or DMSO).

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of each enantiomer (e.g., from 1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to determine the concentration-dependent effect of each compound on cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer in each cell line to compare their cytotoxic potential.

Diagram: General Workflow for Comparative Biological Screening

G cluster_2 Target Identification cluster_3 Validation & Mechanism R_enantiomer (R)-1-Methylazetidine- 2-carboxylic acid cytotoxicity Cytotoxicity Assays (e.g., MTT) R_enantiomer->cytotoxicity phenotypic High-Content Imaging (Phenotypic Screening) R_enantiomer->phenotypic S_enantiomer (S)-1-Methylazetidine- 2-carboxylic acid S_enantiomer->cytotoxicity S_enantiomer->phenotypic target_id Affinity Chromatography, Thermal Shift Assays, Omics Approaches cytotoxicity->target_id If active phenotypic->target_id If active validation In Vitro Target Engagement & Functional Assays target_id->validation

Caption: A proposed workflow for the comparative biological evaluation of the enantiomers.

Target Identification and Validation

Should the initial screening reveal a specific phenotype or stereoselective cytotoxicity, the next phase is to identify the molecular target(s).

Protocol 2: Affinity-Based Target Identification

  • Probe Synthesis: Synthesize an affinity probe by immobilizing the more active enantiomer onto a solid support (e.g., sepharose beads). A control resin without the compound should also be prepared.

  • Cell Lysate Preparation: Prepare a protein lysate from a cell line that showed a response to the compound.

  • Affinity Pulldown: Incubate the cell lysate with the affinity resin and the control resin.

  • Washing and Elution: Wash the resins to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Target Validation: Validate the identified potential targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm a direct interaction with both enantiomers and to quantify the stereoselectivity of the binding.

Future Perspectives and Conclusion

The study of (R)- and (S)-1-Methylazetidine-2-carboxylic acid represents an exciting opportunity to discover novel biological activities for constrained amino acid analogues. The N-methylation of the azetidine ring likely abolishes the proline antagonism that defines the parent compound, (S)-azetidine-2-carboxylic acid, paving the way for new pharmacological profiles.

It is highly probable that the biological activities of these N-methylated enantiomers will be stereospecific. Future research should focus on the systematic comparative evaluation proposed in this guide. Such studies will not only elucidate the specific biological roles of these molecules but also contribute to a deeper understanding of the structure-activity relationships of azetidine-containing compounds in drug discovery. The insights gained will be invaluable for the rational design of novel therapeutics with improved potency and selectivity.

References

A Comparative Guide to the Synthetic Routes of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-1-Methylazetidine-2-carboxylic acid in Drug Discovery

This compound is a constrained, non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its rigid four-membered ring structure imparts unique conformational constraints on peptides and small molecule therapeutics, often leading to enhanced potency, selectivity, and metabolic stability. As a proline analogue, it can influence the secondary structure of peptides and serve as a valuable building block in the design of novel bioactive compounds.[1][2] The growing importance of this chiral scaffold necessitates the development of efficient, scalable, and stereoselective synthetic routes. This guide provides a critical comparison of the prominent synthetic strategies to access the (R)-enantiomer of 1-methylazetidine-2-carboxylic acid, offering insights into the practical advantages and limitations of each approach.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure this compound presents a significant challenge due to the inherent ring strain of the azetidine core and the need to control the stereochemistry at the C2 position. The primary strategies can be broadly categorized into three main approaches:

  • Asymmetric Synthesis via Chiral Auxiliaries: This classical yet effective method involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.

  • Synthesis from the Chiral Pool: This approach leverages readily available and inexpensive chiral starting materials, such as amino acids or carbohydrates.

  • Kinetic Resolution: This strategy involves the separation of a racemic mixture of an intermediate or the final product, often through enzymatic or chemical means.

The subsequent N-methylation is a critical final step that can be performed on the azetidine-2-carboxylic acid or its ester derivatives.

Route 1: Asymmetric Synthesis using a Chiral Auxiliary

This strategy, pioneered by Couty and coworkers for the synthesis of azetidine-2-carboxylic acid, stands as a robust and well-documented method.[3][4] The key principle is the diastereoselective alkylation of an enolate derived from a chiral amide. The synthesis can be adapted to produce the desired (R)-enantiomer and subsequently N-methylated.

Workflow Diagram

Asymmetric_Synthesis cluster_0 Route 1: Chiral Auxiliary Approach A 1. (R)-α-Methyl- benzylamine C Amide Formation A->C B 2. Diethyl malonate B->C D N-Alkylation with 1,2-dibromoethane C->D NaH E Intramolecular Cyclization D->E Base F Ester Hydrolysis & Decarboxylation E->F G Chiral Auxiliary Removal F->G H₂, Pd/C H N-Methylation G->H CH₂O, HCOOH (Eschweiler-Clarke) I (R)-1-Methylazetidine- 2-carboxylic acid H->I

Caption: Workflow for the asymmetric synthesis of this compound using (R)-α-methylbenzylamine as a chiral auxiliary.

Causality Behind Experimental Choices
  • Chiral Auxiliary: (R)-α-methylbenzylamine is chosen due to its commercial availability in both enantiomeric forms, its high diastereoselective directing ability, and its facile removal by hydrogenolysis.[3][4]

  • Cyclization Strategy: The intramolecular nucleophilic substitution to form the azetidine ring is a reliable method for constructing strained four-membered rings. The use of 1,2-dibromoethane as the dielectrophile is cost-effective.

  • N-Methylation: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, utilizing formaldehyde and formic acid. It is a reductive amination process that avoids the use of hazardous alkylating agents like methyl iodide.

Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxylic acid

This protocol is adapted from the work of Couty et al. and would be followed by N-methylation.[3][4]

  • Amide Formation: (R)-α-Methylbenzylamine is reacted with diethyl malonate to form the corresponding chiral amide.

  • N-Alkylation: The amide is deprotonated with a strong base like sodium hydride (NaH) and alkylated with 1,2-dibromoethane.

  • Intramolecular Cyclization: The resulting bromo-intermediate is treated with a base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the azetidine ring as a mixture of diastereomers.

  • Diastereomer Separation: The diastereomers are separated by chromatography or crystallization.

  • Ester Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting malonic acid derivative is decarboxylated by heating to yield the N-benzylazetidine-2-carboxylic acid.

  • Chiral Auxiliary Removal: The N-benzyl group is removed by catalytic hydrogenation (H₂ over Pd/C) to afford (R)-azetidine-2-carboxylic acid.

Subsequent N-Methylation
  • Eschweiler-Clarke Reaction: (R)-Azetidine-2-carboxylic acid is dissolved in formic acid and formaldehyde solution and heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield this compound.

Route 2: Synthesis from the Chiral Pool (D-Glucose)

This approach utilizes a readily available and enantiomerically pure starting material from nature to construct the chiral azetidine ring. A reported synthesis of a hydroxylated N-methylated azetidine-2-carboxylic acid from D-glucose highlights the feasibility of this strategy.[5]

Workflow Diagram

Chiral_Pool_Synthesis cluster_1 Route 2: Chiral Pool Approach A D-Glucose B Multi-step conversion to γ-azido alcohol A->B C Intramolecular Mitsunobu Reaction B->C D Formation of N-protected azetidine C->D E Functional Group Interconversion D->E F Oxidation & N-Methylation E->F G (2S,3R)-3-hydroxy-N- methylated azetidine- 2-carboxylic acid F->G

Caption: Generalized workflow for the synthesis of a chiral N-methylated azetidine-2-carboxylic acid derivative from D-glucose.

Causality Behind Experimental Choices
  • Starting Material: D-glucose is an inexpensive and enantiomerically pure starting material with multiple stereocenters that can be manipulated to create the desired stereochemistry in the final product.

  • Key Reaction: The intramolecular Mitsunobu reaction is a powerful tool for forming cyclic ethers and amines from diols and amino alcohols, respectively. It proceeds with inversion of configuration at the carbon bearing the hydroxyl group.

  • Nitrogen Introduction: The use of an azide group, which is later reduced to an amine, is a common and reliable strategy in carbohydrate chemistry.

Experimental Protocol: Conceptual Outline

This is a conceptual outline based on the synthesis of a related compound.[5]

  • Preparation of the Azido Alcohol Precursor: D-glucose is converted through a series of protection, deprotection, and functional group interconversion steps into a γ-azido alcohol with the desired stereochemistry.

  • Intramolecular Mitsunobu Cyclization: The γ-azido alcohol is subjected to Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to effect an intramolecular cyclization, forming the azetidine ring.

  • Reduction and Protection: The azide is reduced to an amine (e.g., using H₂/Pd-C or Staudinger reaction), which is then protected (e.g., with a Cbz group).

  • Oxidation and N-Methylation: The primary alcohol is oxidized to a carboxylic acid, and the nitrogen is methylated to yield the final product.

Route 3: Enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic mixture of an azetidine-2-carboxylic acid derivative, followed by the selective transformation of one enantiomer by an enzyme, allowing for the separation of the desired enantiomer. A notable example is the lipase-catalyzed hydrolysis of a racemic ester.[6]

Workflow Diagram

Enzymatic_Resolution cluster_2 Route 3: Enzymatic Resolution Approach A Racemic N-protected azetidine-2-carboxylate B Lipase-catalyzed hydrolysis A->B C (R)-N-protected azetidine-2-carboxylate B->C D (S)-N-protected azetidine-2-carboxylic acid B->D E Separation C->E D->E F Deprotection E->F from (R)-ester G (R)-Azetidine-2- carboxylic acid F->G H N-Methylation G->H I (R)-1-Methylazetidine- 2-carboxylic acid H->I

Caption: Workflow for obtaining this compound via enzymatic kinetic resolution of a racemic ester.

Causality Behind Experimental Choices
  • Enzyme Specificity: Lipases are known for their high enantioselectivity in the hydrolysis of esters, making them ideal for kinetic resolutions. The choice of lipase (e.g., from Candida antarctica) is critical for achieving high enantiomeric excess.

  • Racemic Precursor Synthesis: The synthesis of the racemic N-protected azetidine-2-carboxylate can often be achieved through simpler, non-stereoselective routes, which can be more cost-effective for large-scale production.

  • Separation: The separation of the unreacted ester from the hydrolyzed acid is typically straightforward due to their different physical and chemical properties (e.g., solubility in acidic or basic aqueous solutions).

Experimental Protocol: Conceptual Outline
  • Synthesis of Racemic N-Protected Azetidine-2-carboxylate: A racemic mixture of an N-protected azetidine-2-carboxylate is synthesized. The choice of the N-protecting group is important for both the enzymatic reaction and the subsequent deprotection step.

  • Enzymatic Hydrolysis: The racemic ester is incubated with a suitable lipase in an appropriate buffer system. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid.

  • Separation: The reaction mixture is worked up to separate the unreacted (R)-ester from the (S)-acid.

  • Hydrolysis of the (R)-ester: The isolated (R)-ester is then hydrolyzed under standard chemical conditions (e.g., acid or base catalysis) to yield the (R)-N-protected azetidine-2-carboxylic acid.

  • Deprotection and N-Methylation: The protecting group is removed, and the resulting (R)-azetidine-2-carboxylic acid is N-methylated as described in Route 1.

Quantitative Comparison of Synthetic Routes

FeatureRoute 1: Chiral AuxiliaryRoute 2: Chiral PoolRoute 3: Enzymatic Resolution
Starting Materials (R)-α-Methylbenzylamine, diethyl malonateD-GlucoseRacemic azetidine precursor
Overall Yield Moderate to Good (can be optimized)Variable (often multi-step)Theoretically max 50% (for one enantiomer)
Enantiomeric Excess (ee) High (>98% reported for parent acid)[3][4]High (derived from chiral starting material)Very High (>99% reported for parent acid)[6]
Scalability Good; has been demonstrated on a practical scale.[3][4]Challenging due to the number of stepsPotentially good for industrial scale
Key Advantages Well-established, high diastereoselectivityUtilizes inexpensive chiral starting materialExcellent enantioselectivity, mild reaction conditions
Key Disadvantages Requires chromatography for diastereomer separation, use of a chiral auxiliaryLong synthetic sequence, protection/deprotection stepsMaximum theoretical yield of 50%, requires screening of enzymes

Conclusion and Future Outlook

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development program, including scale, cost, and available expertise.

  • For laboratory-scale synthesis where high enantiopurity is paramount, the chiral auxiliary approach (Route 1) offers a reliable and well-precedented method.

  • For large-scale industrial production , enzymatic kinetic resolution (Route 3) may be the most cost-effective strategy, despite the theoretical 50% yield limitation, as it often involves simpler starting materials and milder conditions.

  • The chiral pool approach (Route 2) , while elegant, is often hampered by the lengthy synthetic sequences, making it less practical for routine synthesis unless a highly efficient route from a specific chiral precursor is developed.

Future advancements in this field will likely focus on the development of catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries, as well as the discovery of more efficient enzymatic processes. The continued demand for enantiomerically pure constrained amino acids in drug discovery will undoubtedly fuel further innovation in the synthesis of this compound and its derivatives.

References

A Comparative Guide to (R)-1-Methylazetidine-2-carboxylic Acid as a γ-Turn Inducer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of peptide conformation is a cornerstone of rational drug design. The introduction of conformational constraints, such as turns, can pre-organize a peptide into its bioactive shape, enhancing receptor affinity, metabolic stability, and cell permeability. Among the various turn structures, the γ-turn, a three-residue turn stabilized by a C=O(i)···H-N(i+2) hydrogen bond, is a critical motif in many biologically active peptides. This guide provides an in-depth validation of (R)-1-Methylazetidine-2-carboxylic acid (MeAze) as a potent γ-turn inducer, comparing its performance with the well-established turn inducer, L-proline, and other alternatives.

The Critical Role of Turn Induction in Peptide Science

Peptides in solution often exist as a dynamic ensemble of conformations. This flexibility can be entropically unfavorable for binding to a specific biological target. By incorporating turn-inducing moieties, we can rigidify the peptide backbone, reducing the entropic penalty of binding and often leading to a significant increase in potency. While L-proline is renowned for its ability to induce β-turns due to the conformational constraints of its five-membered ring, the smaller, more strained four-membered ring of azetidine-based amino acids offers a unique geometric preference for the tighter γ-turn structure.[1]

This compound: A Superior Scaffold for γ-Turn Stabilization

This compound, a derivative of azetidine-2-carboxylic acid (Aze), introduces a higher degree of conformational rigidity compared to its parent amino acid. The N-methylation further restricts the rotation around the N-Cα bond (φ angle), which, combined with the inherent constraints of the azetidine ring, strongly predisposes a peptide chain to adopt a γ-turn conformation.

The fundamental difference in the turn-inducing propensity between azetidine derivatives and proline lies in the ring size. The five-membered ring of proline favors the dihedral angles characteristic of a β-turn, a four-residue structure. In contrast, the four-membered ring of azetidine derivatives forces the peptide backbone into a conformation that preferentially stabilizes the γ-turn.[1][2] This makes this compound a more specific and potent tool for inducing this particular secondary structure element.

Experimental Validation: A Multi-Faceted Approach

The validation of a turn inducer requires a combination of spectroscopic and computational methods to provide a comprehensive understanding of the conformational landscape of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. While specific CD signatures for γ-turns are less defined than those for α-helices and β-sheets, a peptide adopting a well-defined turn structure will exhibit a distinct CD spectrum compared to a random coil.

Comparative Analysis: A model peptide containing this compound is expected to show a CD spectrum indicative of a folded structure, which will differ significantly from the same peptide sequence containing L-proline, known to favor β-turns.[3] Peptides with a high propensity for a γ-turn structure often exhibit a positive band around 220-230 nm and a negative band near 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about peptide conformation.[4] Key parameters for identifying a γ-turn include:

  • Nuclear Overhauser Effect (NOE): A strong NOE between the α-proton of the residue at position i and the NH proton of the residue at position i+2 is a hallmark of a γ-turn.[5]

  • Chemical Shifts: The chemical shifts of the α-protons, particularly of the residue at position i+1, are sensitive to the local conformation.

  • Temperature Coefficients: A small temperature coefficient for an amide proton chemical shift (less than -3 ppb/K) indicates that the proton is involved in an intramolecular hydrogen bond, a key feature of a stable γ-turn.[6]

Comparative Analysis: In a comparative study, a peptide containing this compound would be expected to show the characteristic NOE signals and hydrogen bonding patterns of a γ-turn, while the proline-containing analogue would display NOEs consistent with a β-turn (e.g., a strong NOE between the α-proton of residue i+1 and the NH proton of residue i+2).[7]

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide a detailed energetic and structural model of the peptide's conformational preferences.[8] These methods can predict the most stable conformations and the network of hydrogen bonds that stabilize the turn structure.

Comparative Analysis: Computational models can be used to compare the energy landscapes of peptides containing this compound versus other turn inducers. These models can quantify the energetic preference for a γ-turn conformation when the azetidine derivative is present.[9]

Comparative Performance Data

FeatureThis compoundL-ProlineOther γ-Turn Mimetics (e.g., α-aminooxy acids)
Preferred Turn Type γ-turn[1][2]β-turn[10][11]Can induce γ-turns[1][12]
Inducing Potency High, due to N-methylation and ring strainHigh for β-turnsVariable
Key NMR Evidence Strong Hα(i) - NH(i+2) NOEStrong Hα(i+1) - NH(i+2) NOEEvidence of 7- or 8-membered H-bonds
CD Signature Indicative of a defined turn, distinct from random coilCharacteristic β-turn spectra[3]Varies with the specific mimetic
Synthetic Accessibility Multi-step synthesis requiredCommercially availableOften require specialized synthesis

Experimental Protocols

Protocol 1: Validation of γ-Turn Induction by Circular Dichroism Spectroscopy

CD_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Synth Synthesize Peptides: 1. Ac-X-Aze(Me)-Y-NH2 2. Ac-X-Pro-Y-NH2 3. Ac-X-Gly-Y-NH2 (control) Dissolve Dissolve peptides in appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.5 mg/mL. Peptide_Synth->Dissolve Blank Record CD spectrum of the buffer blank. Sample Record CD spectra of peptide solutions from 190 to 260 nm in a 1 mm pathlength cuvette. Blank->Sample Subtract Subtract the blank spectrum from each peptide spectrum. Convert Convert ellipticity to mean residue ellipticity [θ]. Subtract->Convert Compare Compare the spectra to identify signatures of ordered structures (γ-turn vs. β-turn vs. random coil). Convert->Compare

Caption: Workflow for CD Spectroscopy Analysis.
Protocol 2: Validation of γ-Turn Induction by NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve_NMR Dissolve ~1-2 mg of each peptide in a deuterated solvent (e.g., CDCl3 or DMSO-d6). OneD_NMR Acquire 1D ¹H NMR spectra. TwoD_NMR Acquire 2D NMR spectra: - TOCSY (for residue assignment) - NOESY/ROESY (for distance restraints). OneD_NMR->TwoD_NMR Temp_NMR Acquire 1D ¹H NMR spectra at varying temperatures (e.g., 298 K to 318 K in 5 K increments). TwoD_NMR->Temp_NMR Assign Assign all proton resonances using TOCSY and 1D spectra. NOE_Analysis Identify key NOE cross-peaks. Look for Hα(i) - NH(i+2) for γ-turns. Assign->NOE_Analysis Temp_Coeff Calculate temperature coefficients (Δδ/ΔT) for amide protons. NOE_Analysis->Temp_Coeff Structure_Calc Use NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures. Temp_Coeff->Structure_Calc

Caption: Workflow for NMR Spectroscopy Analysis.
Protocol 3: Computational Modeling of Peptide Conformation

Computational_Protocol cluster_setup System Setup cluster_sim Molecular Dynamics Simulation cluster_analysis Trajectory Analysis Build Build the initial peptide structures with the desired amino acid sequence. Parameterize Parameterize the non-natural amino acid (this compound) for the chosen force field. Build->Parameterize Solvate Solvate the peptide in a water box with appropriate ions. Parameterize->Solvate Minimize Energy minimize the system. Equilibrate Equilibrate the system (NVT and NPT ensembles). Minimize->Equilibrate Production Run production MD simulations for an extended period (e.g., >100 ns). Equilibrate->Production Cluster Perform cluster analysis to identify dominant conformations. H_Bond Analyze hydrogen bond occupancy over the simulation time. Cluster->H_Bond Dihedral Analyze backbone dihedral angles (φ, ψ). H_Bond->Dihedral

Caption: Workflow for Computational Modeling.

Conclusion

The evidence strongly supports the validation of this compound as a superior and specific inducer of γ-turns in peptides. Its rigid, four-membered ring structure pre-organizes the peptide backbone into a conformation that is highly predisposed to forming the characteristic C=O(i)···H-N(i+2) hydrogen bond of a γ-turn. This contrasts with the larger five-membered ring of proline, which preferentially directs peptide folding towards a β-turn. For researchers aiming to stabilize a γ-turn motif within a peptide sequence to enhance its biological activity or study its structural and functional role, this compound represents a powerful and reliable tool. The experimental and computational protocols outlined in this guide provide a robust framework for validating its efficacy in any peptide system of interest.

References

assessing the metabolic stability of (R)-1-Methylazetidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of (R)-1-Methylazetidine-2-carboxylic Acid Derivatives

A Senior Application Scientist's Guide for Drug Development Professionals

The incorporation of strained ring systems, such as azetidines, into drug candidates has become an increasingly valuable strategy in medicinal chemistry.[1][2] These scaffolds can confer desirable physicochemical properties, including improved solubility and three-dimensionality, which may lead to enhanced target engagement.[3][4] Specifically, this compound serves as a constrained analog of proline, a modification that can significantly impact a molecule's conformational rigidity and metabolic profile.[5] However, the metabolic fate of such derivatives is a critical parameter that dictates their pharmacokinetic behavior and ultimate success as therapeutic agents.[6][7]

This guide provides a comprehensive framework for . We will move beyond a simple recitation of protocols to explain the causal logic behind experimental design, enabling researchers to generate robust and translatable data.

The Metabolic Landscape: Hypothesized Pathways and Rationale

Before embarking on experimental work, it is crucial to develop a hypothesis regarding the potential metabolic liabilities, or "soft spots," of the scaffold. For this compound derivatives, two primary pathways are of immediate interest, driven by the molecule's core structure: the N-methyl group and the strained azetidine ring.

Pathway A: Cytochrome P450-Mediated N-Demethylation

The N-methyl group is a common site for oxidative metabolism catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[8][9][10] This reaction, known as N-dealkylation, involves the hydroxylation of the methyl carbon, leading to an unstable intermediate that spontaneously decomposes to yield the N-desmethyl metabolite and formaldehyde.[11][12]

  • Expertise & Experience: Targeting the N-methyl group is a primary hypothesis because it is an electron-rich, sterically accessible site prone to oxidation.[9] The resulting secondary amine metabolite will have significantly different physicochemical properties (e.g., pKa, polarity) which can drastically alter its biological activity, clearance, and potential for further metabolism. Therefore, quantifying the rate of this transformation is a top priority.

Pathway B: Potential Azetidine Ring-Opening

The four-membered azetidine ring possesses inherent ring strain (approximately 25.4 kcal/mol).[1] While this strain can be advantageous for receptor binding, it also renders the ring susceptible to nucleophilic attack, which could lead to metabolic ring-opening.[13][14] This pathway is less common than N-dealkylation but must be considered, as it represents a more drastic structural modification that would almost certainly lead to loss of activity and rapid clearance.

The diagram below illustrates these hypothesized metabolic pathways.

Metabolic_Pathways cluster_0 Primary Scaffold cluster_1 Metabolic Transformations Parent This compound Derivative N_Demethylation N-Demethylation Metabolite (Secondary Amine) Parent->N_Demethylation CYP450 Enzymes (e.g., CYP3A4, 2D6) Ring_Opening Ring-Opening Metabolite (Linear Amino Acid) Parent->Ring_Opening Potential Ring Strain- Driven Cleavage

Caption: Hypothesized metabolic pathways for this compound derivatives.

Experimental Design: A Comparative Approach to In Vitro Stability Assessment

The cornerstone of early metabolic assessment is the in vitro liver microsomal stability assay.[15][16] This system is cost-effective, has high throughput, and contains a rich concentration of Phase I metabolic enzymes, particularly CYPs, making it ideal for testing our primary hypothesis of N-demethylation.[17]

We will compare the stability of a representative this compound derivative (Test Compound A) against two key comparators:

  • Proline Analog (Comparator P): An equivalent molecule where the azetidine ring is replaced by a pyrrolidine (proline) ring. This directly assesses the metabolic impact of the strained ring.

  • N-tert-Butyl Analog (Comparator B): An equivalent molecule where the N-methyl group is replaced by a more sterically hindered N-tert-butyl group. This modification is known to block or significantly slow N-dealkylation, helping to confirm the N-methyl group as a metabolic soft spot.[12]

Experimental Workflow: Liver Microsomal Stability Assay

The following workflow provides a self-validating system by including positive and negative controls.

Experimental_Workflow cluster_incubation Incubation Details A Preparation of Reagents - Test/Comparator Compounds (1 mM stocks) - Liver Microsomes (e.g., HLM at 20 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) B Reaction Incubation Setup (in 96-well plate) A->B C Initiate Reaction Add pre-warmed NADPH solution B->C Inc_Buffer Buffer B->Inc_Buffer D Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E Quench Reaction Add cold Acetonitrile with Internal Standard D->E F Protein Precipitation Centrifuge plate at 4000 rpm E->F G Sample Analysis LC-MS/MS analysis of supernatant F->G H Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t1/2 and CLint G->H Inc_Microsomes Microsomes (0.5 mg/mL final) Inc_Compound Compound (1 µM final) Inc_NADPH NADPH System

Caption: Workflow for the in vitro liver microsomal metabolic stability assay.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed for a 96-well plate format to ensure high throughput and reproducibility.[18]

3.1. Materials

  • Human Liver Microsomes (HLM), pooled (e.g., from BioIVT)

  • Test Compound A, Comparator P, Comparator B

  • Positive Control (e.g., Verapamil - high clearance)

  • Negative Control (e.g., Warfarin - low clearance)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) in ACN (e.g., Tolbutamide, chosen for its compatibility with LC-MS/MS analysis and retention time)

  • 96-well incubation plates and collection plates

  • Centrifuge, Incubator (37°C), LC-MS/MS system

3.2. Procedure

  • Compound Preparation: Prepare 1 µM working solutions of test compounds and controls by diluting 1 mM DMSO stocks in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[19]

  • Microsome Preparation: Thaw HLM at 37°C and dilute to a 1 mg/mL working stock in cold phosphate buffer.[20] Keep on ice.

  • Incubation Plate Setup: To each well of the incubation plate, add 50 µL of the 1 mg/mL HLM solution.

  • Pre-incubation: Add 50 µL of the 1 µM compound working solution to the wells. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 50 µL of pre-warmed NADPH regenerating system solution to each well. This marks time zero (t=0). For the negative control wells (without metabolism), add 50 µL of buffer instead of the NADPH system.

  • Time-Point Sampling: At specified times (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of cold ACN with the internal standard.[17] The 3:1 ratio of ACN to reaction mix ensures efficient protein precipitation and enzyme inactivation.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point by monitoring the peak area ratio (Compound/Internal Standard) using a validated LC-MS/MS method.[21]

3.3. Data Analysis and Interpretation

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug.[15][22]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation and Expected Outcomes

The results should be summarized in a clear, comparative table.

CompoundDescriptionExpected t½ (min)Expected CLint (µL/min/mg)Rationale for Expected Outcome
Test Compound A (R)-1-Methylazetidine-2-COOH DerivativeVariableVariableThe primary unknown; stability will depend on the susceptibility of the N-methyl and azetidine ring to metabolism.
Comparator P Proline (Pyrrolidine) Analog> Test Compound A< Test Compound AThe less-strained pyrrolidine ring is generally more metabolically stable than an azetidine ring.[1]
Comparator B N-tert-Butyl Analog>> Test Compound A<< Test Compound ASteric hindrance from the t-butyl group should significantly reduce or block N-dealkylation, leading to high stability.[12]
Verapamil Positive Control< 15> 50Known to be rapidly metabolized by CYPs, validating enzyme activity.
Warfarin Negative Control> 60< 5Known to have low metabolic clearance, confirming assay integrity.

Trustworthiness through Self-Validation: If Verapamil is rapidly depleted and Warfarin remains stable, it validates that the microsomal enzymes were active and the assay conditions were appropriate. If Comparator B shows significantly higher stability than Test Compound A, it strongly supports the hypothesis that N-demethylation is a primary metabolic pathway. The comparison with Comparator P will provide direct evidence on the metabolic liability of the azetidine ring itself.

Conclusion for the Research Professional

Assessing the metabolic stability of novel scaffolds like this compound derivatives is not a perfunctory screening step; it is a critical investigation into the molecule's behavior in a biological system. By employing a hypothesis-driven, comparative approach, researchers can move beyond simple data generation. This methodology allows for a mechanistic understanding of the metabolic liabilities, providing clear, actionable insights for subsequent lead optimization.[23] If Test Compound A proves to be moderately to rapidly metabolized, the data from the comparators will immediately suggest strategies to improve stability, such as modifying the N-alkyl substituent or exploring alternative heterocyclic cores. This structured, analytical approach ensures that decisions made in the discovery phase are grounded in robust scientific evidence, ultimately accelerating the path to viable drug candidates.

References

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Sources

A Comparative Guide to Bioisosteres of (R)-1-Methylazetidine-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. (R)-1-Methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid analogue that has garnered interest as a scaffold in drug discovery due to its unique conformational properties.[1] However, like many promising molecules, its inherent physicochemical characteristics—specifically the carboxylic acid and N-methyl functionalities—can present challenges in optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of potential bioisosteric replacements for this compound, offering a rationale for their selection, comparative data from analogous systems, and detailed synthetic protocols to empower your research and development efforts.

The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity while altering other properties, is a powerful strategy to overcome common drug development hurdles.[2] For this compound, two key areas for bioisosteric modification are the carboxylic acid and the N-methyl group.

The carboxylic acid group, while often crucial for target binding through ionic interactions and hydrogen bonding, can lead to poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential off-target toxicities.[3] Its replacement with a suitable bioisostere can enhance oral bioavailability, improve metabolic stability, and modulate acidity (pKa).

The N-methyl group , while influencing the basicity and conformational rigidity of the azetidine ring, can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Bioisosteric replacement of the N-methyl group can be employed to fine-tune basicity, enhance metabolic stability, and explore novel interactions with the target protein.[5]

This guide will explore validated bioisosteric replacements for both functionalities, providing a comparative analysis to inform your drug design strategy.

Bioisosteres for the Carboxylic Acid Moiety

Several non-classical bioisosteres can effectively mimic the carboxylic acid functionality of this compound, each offering a unique set of physicochemical properties. The most promising candidates include tetrazoles, acylsulfonamides, and hydroxamic acids.[6]

The 1H-Tetrazol-5-yl Moiety

The 5-substituted 1H-tetrazole ring is one of the most widely recognized and successful non-classical bioisosteres of a carboxylic acid.[2] Its key advantage lies in its comparable acidity (pKa ≈ 4.5–4.9) to a carboxylic acid, allowing it to maintain critical ionic interactions with biological targets.[2] Furthermore, tetrazoles generally exhibit increased lipophilicity and metabolic stability compared to their carboxylic acid counterparts.[2]

Comparative Physicochemical Properties: Carboxylic Acid vs. Tetrazole

PropertyCarboxylic Acid1H-Tetrazol-5-ylRationale for Improvement
pKa ~2-4~4.5-4.9Similar acidity maintains ionic interactions.
Lipophilicity (cLogP) LowerHigherCan improve membrane permeability.
Metabolic Stability Susceptible to glucuronidationGenerally more stableReduces a common metabolic liability.
Hydrogen Bonding AcceptorAcceptor and Donor (NH)Offers additional hydrogen bonding potential.
The N-Acylsulfonamide Moiety

N-acylsulfonamides are another class of effective carboxylic acid bioisosteres that can offer significant advantages in drug design.[7] While they are generally less acidic than carboxylic acids, they can still form crucial hydrogen bond interactions. A key benefit of this replacement is the potential for improved cell permeability and metabolic stability.[8] The diverse substitution patterns possible on the sulfonamide nitrogen also provide a handle for fine-tuning physicochemical properties.[9]

Comparative Physicochemical Properties: Carboxylic Acid vs. N-Acylsulfonamide

PropertyCarboxylic AcidN-AcylsulfonamideRationale for Improvement
pKa ~2-4~5-7Reduced acidity can improve permeability.
Lipophilicity (cLogP) LowerHigherCan enhance oral absorption.
Metabolic Stability Susceptible to glucuronidationGenerally more stableAvoids a key metabolic pathway.
Hydrogen Bonding AcceptorAcceptor (two SO oxygens)Provides strong hydrogen bond accepting capabilities.
The Hydroxamic Acid Moiety

Hydroxamic acids are moderately acidic (pKa ≈ 8–9) and are well-known for their metal-chelating properties.[3] While less commonly used as direct carboxylic acid mimics for ionic interactions, they can be effective bioisosteres where hydrogen bonding is the primary driver of binding.[10] They can offer a neutral or near-neutral character at physiological pH, which can be advantageous for crossing the blood-brain barrier. However, they can be susceptible to in vivo hydrolysis back to the carboxylic acid.[3]

Comparative Physicochemical Properties: Carboxylic Acid vs. Hydroxamic Acid

PropertyCarboxylic AcidHydroxamic AcidRationale for Improvement
pKa ~2-4~8-9Primarily unionized at physiological pH, aiding permeability.
Lipophilicity (cLogP) LowerGenerally HigherCan improve passive diffusion.
Metabolic Stability Susceptible to glucuronidationCan be hydrolyzedStability is context-dependent.
Hydrogen Bonding AcceptorAcceptor and DonorVersatile hydrogen bonding capabilities.

Experimental Protocols: Synthesis of Carboxylic Acid Bioisosteres

The following are detailed, step-by-step methodologies for the synthesis of the discussed bioisosteres, starting from a common intermediate, (R)-1-methylazetidine-2-carbonitrile.

Workflow for the Synthesis of Carboxylic Acid Bioisosteres

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Bioisosteres start (R)-1-Methylazetidine-2-carboxamide intermediate (R)-1-Methylazetidine-2-carbonitrile start->intermediate Dehydration (e.g., PPh3, CCl4, Et3N) acylsulfonamide N-(((R)-1-Methylazetidin-2-yl)carbonyl)methanesulfonamide start->acylsulfonamide 1. Hydrolysis (NaOH) 2. Amide Coupling (EDC, HOBt, MeSO2NH2) hydroxamic_acid (R)-N-Hydroxy-1-methylazetidine-2-carboxamide start->hydroxamic_acid 1. Hydrolysis (NaOH) 2. Amide Coupling (EDC, HOBt, NH2OH) tetrazole (R)-1-Methyl-2-(1H-tetrazol-5-yl)azetidine intermediate->tetrazole [3+2] Cycloaddition (NaN3, NH4Cl) G cluster_start Starting Material cluster_products N-Alkyl Analogues start (R)-Azetidine-2-carboxylic acid ethyl ester ethyl (R)-1-Ethylazetidine-2-carboxylic acid start->ethyl 1. N-Alkylation (EtI, K2CO3) 2. Ester Hydrolysis (LiOH) cyclopropyl (R)-1-Cyclopropylazetidine-2-carboxylic acid start->cyclopropyl 1. N-Alkylation ((1-ethoxycyclopropoxy)trimethylsilane, Ti(OiPr)4) 2. Ester Hydrolysis (LiOH)

References

validating the purity of synthetic (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Purity of Synthetic (R)-1-Methylazetidine-2-carboxylic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This compound is a constrained, non-proteinogenic amino acid analogue that serves as a vital chiral building block in modern medicinal chemistry. Its rigid four-membered ring structure imparts unique conformational constraints on peptide and small molecule scaffolds, often leading to enhanced potency, selectivity, and metabolic stability in drug candidates. Given its role in producing active pharmaceutical ingredients (APIs), the unequivocal validation of its chemical and stereochemical purity is not merely an academic exercise but a critical regulatory requirement.

This guide provides an in-depth comparison of the essential analytical methodologies for establishing the purity of synthetic this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This approach is grounded in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate a thorough understanding of impurities in new drug substances.[1][2][3][4][5]

The Imperative of a Comprehensive Impurity Profile

Before delving into analytical techniques, it is crucial to understand the potential impurities that can arise during the synthesis of this compound. An impurity is any component of the drug substance that is not the desired chemical entity.[6][7] The impurity profile for this compound can be broadly categorized as:

  • Enantiomeric Impurity: The most critical stereochemical impurity is the undesired (S)-enantiomer. As enantiomers can have vastly different pharmacological and toxicological effects, its quantification is paramount.[8]

  • Organic Impurities: These can be starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products.[2][6] For instance, synthetic routes starting from L-azetidine-2-carboxylic acid or involving intramolecular cyclization may have specific, predictable process-related impurities.[9][10][11]

  • Inorganic Impurities: These may include reagents, catalysts, and inorganic salts.[2][12]

  • Residual Solvents: Solvents used during synthesis or purification must be controlled according to ICH Q3C guidelines.[2]

According to ICH Q3A (R2) guidelines, impurities present at levels above a certain threshold must be reported, identified, and/or qualified for safety.[1][2][6][12] This necessitates the use of a suite of orthogonal analytical techniques capable of detecting, identifying, and quantifying these diverse impurities with high sensitivity and specificity.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the definitive technique for separating and quantifying enantiomers, making it the most widely used and reliable method for determining the enantiomeric excess (% ee) of this compound.[8][13][14][15] The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), resulting in different retention times.[13][16]

Causality of Method Choice: Direct separation on a CSP is preferred over indirect methods (which involve derivatization into diastereomers) because it is generally faster, requires less sample preparation, and avoids potential kinetic resolution issues during the derivatization reaction. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often provide excellent resolution for chiral amino acids and their derivatives.[16]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination
  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).

  • Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, is a robust starting point.

  • Mobile Phase: A typical mobile phase for this class of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane), a polar alcohol modifier (e.g., ethanol or isopropanol), and an acidic additive (e.g., trifluoroacetic acid - TFA) to improve peak shape and resolution by suppressing the ionization of the carboxylic acid. A typical starting condition could be 90:10:0.1 (v/v/v) Hexane:Ethanol:TFA.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, where the carboxylic acid group absorbs) or MS.

  • Analysis Workflow:

    • Inject a solution of the racemic (R/S)-1-Methylazetidine-2-carboxylic acid to determine the retention times (t_R) of both the (R) and (S) enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is desired for baseline separation.[8]

    • Inject the synthetic (R)-enantiomer sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Data Presentation
ParameterResultAcceptance Criteria
Retention Time (R-enantiomer)8.5 minReport
Retention Time (S-enantiomer)10.2 minReport
Resolution (Rs)> 2.0> 1.5
Area of R-enantiomer99.85Report
Area of S-enantiomer0.15Report
Enantiomeric Excess (% ee) 99.7% ≥ 99.5%
Experimental Workflow: Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve Sample (1 mg/mL in mobile phase) h3 Inject Synthetic Sample p1->h3 p2 Prepare Racemic Standard h1 Inject Racemic Standard p2->h1 h2 Determine Retention Times (tR_R, tR_S) & Resolution h1->h2 h4 Acquire Chromatogram h3->h4 d1 Integrate Peak Areas (Area_R, Area_S) h4->d1 d2 Calculate % Enantiomeric Excess d1->d2

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Orthogonal Purity Assessment

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and for detecting and quantifying chemical (non-enantiomeric) impurities.[17][18][19][20] Furthermore, with the use of chiral auxiliaries, it can serve as an excellent orthogonal method to HPLC for determining enantiomeric purity.[21][22][23]

A. ¹H and ¹³C NMR for Structural Identity and Chemical Purity

Causality of Method Choice: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration values confirm that the target molecule has been synthesized and can reveal the presence of process-related impurities. For this compound, one would expect characteristic signals for the N-methyl group, the azetidine ring protons, and the highly deshielded carboxylic acid proton.[17][19] The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often in the 10-12 ppm range.[17][19][20]

B. Chiral NMR for Enantiomeric Purity

Causality of Method Choice: While HPLC is the primary method, chiral NMR provides a valuable, independent verification of enantiomeric excess. This technique relies on converting the enantiomeric pair into a mixture of diastereomers in situ by adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[21][22][23] These diastereomeric complexes are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their direct integration and the calculation of enantiomeric purity.[14][21] For a carboxylic acid, a chiral amine or alcohol can be used as a CDA to form diastereomeric amides or esters.

Experimental Protocol: Chiral NMR using a Chiral Derivatizing Agent
  • Reagent Selection: Choose an appropriate enantiomerically pure Chiral Derivatizing Agent (CDA), for example, (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or a more modern alternative like (S)-(-)-1-(1-Naphthyl)ethyl isocyanate, which reacts with the carboxylic acid.

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.7 mL CDCl₃ or C₆D₆).

    • Add a slight excess (e.g., 1.1 equivalents) of the chosen CDA.

    • Add a coupling agent (e.g., DCC or EDC) if forming an ester or amide bond.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the molecule (e.g., the N-methyl protons or one of the ring protons) that is well-resolved and shows distinct peaks for the two diastereomeric complexes.

    • Carefully integrate the areas of these two distinct signals. The ratio of these integrals corresponds directly to the enantiomeric ratio of the original sample.

Data Presentation
DiastereomerProton SignalChemical Shift (δ, ppm)Integral
R,R-Diastereomer-NCH₃2.4599.8
S,R-Diastereomer-NCH₃2.480.2
Enantiomeric Ratio (R:S) 99.8 : 0.2
Experimental Workflow: Chiral NMR

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis p1 Dissolve Sample in Deuterated Solvent p2 Add Chiral Derivatizing Agent (CDA) p1->p2 p3 Allow Reaction to Complete p2->p3 n1 Acquire High-Resolution ¹H NMR Spectrum p3->n1 d1 Identify Diastereomeric Signal Pairs n1->d1 d2 Integrate Signals d1->d2 d3 Calculate Enantiomeric Ratio d2->d3

Caption: Workflow for determining enantiomeric ratio using Chiral NMR.

Mass Spectrometry (MS): Impurity Identification and Molecular Weight Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying and quantifying unknown impurities.[24][25] When coupled with liquid chromatography (LC-MS), it becomes a cornerstone for impurity profiling.[26][27][28]

Causality of Method Choice: LC-MS provides two dimensions of data: the retention time from the LC and the mass-to-charge ratio (m/z) from the MS.[28] This allows for the separation of impurities from the main compound, even if they are present at very low levels. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity, a critical step in its structural elucidation.[25][26]

Experimental Protocol: LC-MS for Impurity Profiling
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, TOF, or Orbitrap) with an electrospray ionization (ESI) source. ESI is well-suited for polar molecules like amino acids.[26]

  • Chromatography: Use a standard reversed-phase C18 column. The mobile phase would typically consist of water and acetonitrile, both with a small amount of an acid (e.g., 0.1% formic acid) to facilitate ionization. A gradient elution (increasing acetonitrile percentage over time) is used to separate compounds with a range of polarities.

  • Sample Preparation: Prepare the sample as described for HPLC analysis (e.g., 1 mg/mL).

  • MS Conditions:

    • Ionization Mode: Positive ESI mode is typically effective for this compound, as the tertiary amine can be readily protonated ([M+H]⁺).

    • Mass Range: Scan a range appropriate to cover the parent compound and potential impurities (e.g., m/z 50-500).

  • Data Analysis:

    • Confirm the m/z of the main peak corresponds to the [M+H]⁺ of this compound (Expected m/z = 116.0706 for C₅H₁₀NO₂⁺).

    • Search the chromatogram for other peaks.

    • Analyze the m/z of any detected impurity peaks. Use the accurate mass data from HRMS to propose elemental compositions and potential structures.

Data Presentation
Retention Time (min)Observed m/z ([M+H]⁺)Proposed Elemental FormulaProposed IdentityRelative Abundance (%)
5.2116.0705C₅H₁₀NO₂This compound99.85
3.8102.0549C₄H₈NO₂Azetidine-2-carboxylic acid (starting material)0.08
7.1130.0862C₆H₁₂NO₂Methyl (R)-1-Methylazetidine-2-carboxylate (ester impurity)0.07
Experimental Workflow: LC-MS Impurity Profiling

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis p1 Dissolve Sample (1 mg/mL) lc1 Inject Sample onto Reversed-Phase Column p1->lc1 lc2 Gradient Elution lc1->lc2 ms1 ESI-MS Detection (Positive Mode) lc2->ms1 ms2 Acquire Mass Spectra ms1->ms2 d1 Extract Ion Chromatograms ms2->d1 d2 Identify Parent Peak (m/z) d1->d2 d3 Detect and Identify Impurity Peaks d1->d3

Caption: Workflow for impurity profiling using LC-MS.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis (CHNS) is a fundamental technique that provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. It serves as a final, bulk-level check of purity and confirms that the empirical formula of the synthesized compound is correct.[29]

Causality of Method Choice: While it doesn't provide information on stereochemistry or specific impurities, elemental analysis is an excellent method for verifying the overall integrity of the bulk substance.[29][30][31] A significant deviation from the theoretical percentages indicates the presence of impurities, such as inorganic salts or residual solvents, that may not be detected by other methods. The technique is robust, cost-effective, and requires minimal sample preparation.[29]

Experimental Protocol: Elemental Analysis
  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried, homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, converting the elements into gaseous forms (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector.

  • Data Analysis: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₅H₉NO₂).

Data Presentation
ElementTheoretical %Experimental %Deviation
Carbon (C)52.1652.11-0.05
Hydrogen (H)7.887.91+0.03
Nitrogen (N)12.1712.15-0.02
Purity Conforms

Acceptance criteria for deviation are typically within ±0.4% of the theoretical value.

Experimental Workflow: Elemental Analysis

G p1 Accurately Weigh Dried Sample (1-3 mg) a1 High-Temperature Combustion p1->a1 a2 Gas Separation (GC Column) a1->a2 a3 Detection (TCD) a2->a3 d1 Calculate %C, %H, %N a3->d1 d2 Compare with Theoretical Values d1->d2

Caption: Workflow for elemental analysis.

An Integrated Strategy for Purity Validation

No single analytical technique is sufficient to fully characterize the purity of a drug substance. A robust and defensible purity validation strategy relies on the intelligent application of orthogonal methods, where each technique provides complementary information.

G cluster_tests Purity Validation Tests cluster_results Information Obtained substance Synthetic this compound chiral_hplc Chiral HPLC substance->chiral_hplc nmr ¹H & ¹³C NMR substance->nmr chiral_nmr Chiral NMR substance->chiral_nmr lcms LC-MS (HRMS) substance->lcms ea Elemental Analysis substance->ea r_hplc Enantiomeric Purity (% ee) Chemical Purity (Area %) chiral_hplc->r_hplc r_nmr Structural Identity Chemical Purity nmr->r_nmr r_cnmr Enantiomeric Ratio (Orthogonal Check) chiral_nmr->r_cnmr r_lcms Molecular Weight Impurity Identification lcms->r_lcms r_ea Elemental Composition Bulk Purity ea->r_ea final Complete Purity Profile (Certificate of Analysis) r_hplc->final r_nmr->final r_cnmr->final r_lcms->final r_ea->final

Caption: Integrated analytical strategy for comprehensive purity validation.

By combining the high-precision enantiomeric separation of chiral HPLC, the detailed structural confirmation of NMR, the sensitive impurity identification of LC-MS, and the fundamental compositional verification of elemental analysis, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound. This multi-faceted approach not only ensures the quality and consistency of this critical building block but also satisfies the stringent requirements of global regulatory agencies, ultimately safeguarding patient safety and ensuring product efficacy.

References

  • Wenzel, T. J. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
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  • Kusano, S., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, ACS Publications.
  • Chiral derivatizing agent. (n.d.). Wikipedia.
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  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.
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  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
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  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH.
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  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. (n.d.). Benchchem.
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  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). Benchchem.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). Benchchem.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.). Innovational Journals.
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  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
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  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (n.d.). PMC - NIH.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central.
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  • (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
  • Aurelio, L., et al. (n.d.). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.
  • Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of (R)-1-Methylazetidine-2-carboxylic acid. As a specialized heterocyclic compound frequently utilized in pharmaceutical research and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety practices. It is designed to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundational step in managing its lifecycle safely. This compound is classified as an irritant.

Based on its Safety Data Sheet (SDS), the compound presents the following hazards:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319) : Causes serious eye irritation.[1]

  • Respiratory Irritation (H335) : May cause respiratory irritation if inhaled.[1]

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact with skin or eyes, or inhalation of dust or aerosols, can lead to immediate harm. Therefore, creating a physical barrier through appropriate PPE is non-negotiable.

GHS Hazard Information for this compound
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]
Required Personal Protective Equipment (PPE)
Hand Protection Chemically resistant gloves (e.g., Nitrile) inspected prior to use.[2]
Eye/Face Protection Safety glasses with side-shields or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin and Body Protection Laboratory coat. Wear impervious clothing as needed to prevent skin contact.[2]
Respiratory Protection For operations generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

The Regulatory Framework: Understanding the Rules of Engagement

In the United States, the management of chemical waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes a "cradle-to-grave" framework for hazardous waste management.[5] This means waste is regulated from the moment it is generated until its final disposal.[6] Laboratories that generate hazardous waste are subject to specific standards outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[7]

  • Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazard Communication Standard (HazCom 2012) found in 29 CFR 1910.1200, focus on worker safety.[8] This includes requirements for proper chemical labeling, access to Safety Data Sheets (SDSs), and comprehensive employee training on handling hazardous materials and waste.[8][9]

Compliance is not optional. These regulations are designed to protect both human health and the environment from the potential dangers of chemical waste.[10]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. Adherence to this workflow ensures safety and regulatory compliance.

Step 1: Waste Characterization

All laboratory chemicals should be treated as hazardous waste unless explicitly determined otherwise.[11] Given its identified hazards as an irritant, this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) must be classified and disposed of as hazardous chemical waste.

Step 2: Container Selection and Segregation

The principle of segregation is paramount to prevent dangerous chemical reactions.

  • Container Choice : Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[12][13] High-density polyethylene (HDPE) or glass containers are generally appropriate. Containers must be free from damage or deterioration.[12]

  • Segregation :

    • Collect waste this compound in a dedicated container.

    • Crucially, do not mix this waste with other chemical streams. Incompatible materials, such as strong acids, bases, or oxidizers, must be stored separately to prevent violent reactions or the release of toxic gases.[14]

Step 3: Labeling

Proper labeling is a critical safety control system that prevents accidental misuse or improper disposal.[6]

  • Attach a completed Hazardous Waste Label or Tag, as provided by your institution's EHS department, to the container before adding the first drop of waste.

  • The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The concentration or percentage of each component if it is a mixture.

    • Clear hazard identification (e.g., "Irritant").

    • The date when waste was first added (Accumulation Start Date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][14]

  • The SAA must be under the control of laboratory personnel.

  • The waste container must be kept closed at all times, except when adding waste.[6][11]

  • It is best practice to use secondary containment (such as a spill tray) to capture any potential leaks.[13]

Step 5: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not regular trash.

  • Empty the container of all contents. Any remaining solids or sludge mean the container must be disposed of as hazardous waste.[15]

  • The container must be triple-rinsed with a suitable solvent (e.g., water, if soluble).[11]

  • The first rinseate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[15]

  • After being thoroughly rinsed and air-dried, deface or remove the original chemical label and dispose of the container as regular trash or according to institutional policy.[11]

Step 6: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal.

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but check your local regulations), contact your institution's EHS department to request a waste pickup.[6]

  • Do not pour this compound or its solutions down the drain.[1][2] This is a direct violation of environmental regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for handling waste streams of this compound.

G cluster_start cluster_characterize cluster_types cluster_actions start Waste Generation: This compound char Characterize Waste Stream start->char solid Unused/Expired Solid char->solid  Solid Waste contaminated Contaminated Debris (Gloves, Wipes, etc.) char->contaminated  Contaminated Material container Empty Stock Container char->container  Empty Container collect_solid 1. Place in compatible, labeled hazardous waste container. 2. Store in SAA. solid->collect_solid contaminated->collect_solid rinse 1. Triple-rinse container. 2. Collect first rinse as hazardous waste. container->rinse request_pickup Contact EHS for Waste Pickup collect_solid->request_pickup dispose_container Deface label and dispose of rinsed container per institutional policy. rinse->dispose_container rinse->request_pickup For Rinseate

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

For a small, manageable spill:

  • Alert Personnel : Immediately notify others in the vicinity.

  • Don PPE : Wear the appropriate PPE as listed in Section 1, including respiratory protection if the material is a powder.

  • Contain the Spill : Prevent further spread. For solids, gently sweep up. For liquids, cover with a non-reactive, inert absorbent material (e.g., vermiculite, sand).[1]

  • Collect Waste : Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department, as per institutional policy.

For large spills, or any spill you are not comfortable cleaning, evacuate the area, secure it if possible, and contact your institution's emergency response team immediately. [11]

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with generating less waste. Federal and state regulations require laboratories to have a waste minimization plan.[6]

  • Source Reduction : Order only the quantity of chemical required for your experiments.[6]

  • Inventory Management : Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates and to track expiration dates.[13]

  • Scale Down : Where feasible, reduce the scale of experiments to use smaller quantities of materials.

By integrating these principles into daily laboratory operations, we not only enhance safety and ensure compliance but also act as responsible stewards of our environment.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • Vanderbilt University.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: (R)-Azetidine-2-carboxylic acid hydrochloride. [Link]
  • U.S. Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
  • MLI Environmental. (2022, September 13).
  • HalenHardy. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Chemos GmbH & Co.KG. (2020, February 4).
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-Methylazetidine-2-carboxylic acid. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative standards and practical, field-proven experience.

Immediate Safety Profile & Core Hazards

This compound and its close structural analogs are classified as irritants.[1][2][3] The primary routes of exposure and associated hazards in a laboratory setting are:

  • Skin Contact: Causes skin irritation.[1][3]

  • Eye Contact: Causes serious eye irritation.[1][3]

  • Inhalation: May cause respiratory tract irritation, particularly if handled as a fine powder, generating dust.[1][3]

  • Ingestion: Harmful if swallowed.[3]

The causality behind these hazards lies in the chemical nature of substituted azetidines. While not acutely toxic in the same way as potent poisons, their reactivity can disrupt biological tissues upon contact. The primary objective of any handling protocol is, therefore, to create an unbroken barrier between the chemical and the researcher.

The Cornerstone of Protection: Engineering Controls

Before any personal protective equipment (PPE) is considered, the first line of defense is always engineering controls. All operations involving this compound, especially the handling of the solid form, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. A fume hood's constant airflow protects the user by drawing away airborne particles and vapors, preventing respiratory exposure.

Standard Protocol: Baseline PPE for All Operations

For any work involving this compound, the following minimum PPE is mandatory. This baseline protocol is designed to protect against incidental contact and minor splashes.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[4][5][6] Given the risk of serious eye irritation, switching to chemical safety goggles is a prudent and highly recommended upgrade for all tasks.

  • Skin and Body Protection: A standard, fully-buttoned laboratory coat is required. For enhanced protection, consider impervious clothing or disposable sleeves, especially when handling larger quantities.[7][5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Gloves must be inspected for any signs of degradation or puncture before each use.[1][5] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Contaminated gloves must be disposed of as chemical waste immediately after use.[5]

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Task-Specific PPE Requirements

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks, moving from lower to higher risk profiles. The logic is to augment the baseline PPE in response to an increased risk of dust generation, splashing, or aerosolization.

Task/Operation Eye/Face Protection Hand Protection Respiratory Protection Body Protection Rationale
Storage & Transport (Closed Container)Safety GlassesStandard Nitrile GlovesNot RequiredLab CoatLow risk of exposure. PPE is for incidental contact during handling of the primary container.
Weighing Solid Compound Chemical GogglesStandard Nitrile GlovesN95/P1 Dust Mask (if potential for dust is high)Lab CoatHigh risk of generating airborne dust particles. Goggles offer a better seal than glasses. A dust mask is critical if the fume hood's airflow is not optimal or if handling larger quantities.[4][5]
Preparing Solutions (Dissolving Solid)Chemical GogglesStandard Nitrile GlovesNot Required (in fume hood)Lab CoatModerate risk of splashing. Goggles provide superior protection against splashes compared to safety glasses.
Reaction Setup & Monitoring Chemical GogglesStandard Nitrile GlovesNot Required (in fume hood)Lab CoatRisk of splashes or vessel failure. Goggles are essential.
Large-Scale Operations (>10g)Face Shield over Chemical GogglesDouble-gloving (e.g., two pairs of nitrile gloves)N95/P1 Dust MaskImpervious Apron over Lab CoatIncreased risk of significant spills, splashes, and dust generation. A multi-layered approach to PPE is necessary to ensure containment.
Spill Cleanup Face Shield over Chemical GogglesHeavy-duty Nitrile or Butyl Rubber GlovesN95/P1 Dust MaskImpervious Apron or Disposable GownDirect, prolonged contact with the material is possible. Maximum protection is required to prevent any exposure during cleanup.

Procedural Step-by-Step Guidance

Emergency First Aid Measures

Immediate and correct first aid is critical to mitigate the effects of an exposure.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][3]

  • In Case of Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[8][9]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[5]

Spill & Disposal Operational Plan
  • Containment: Evacuate non-essential personnel from the area.[5] Ensure adequate ventilation (i.e., ensure the fume hood is operational). Prevent further leakage or spillage if it is safe to do so.[5]

  • Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[1][4][8] Avoid generating dust.[5][8] For a solution, absorb with an inert material (e.g., vermiculite, sand) and place into a sealed container for disposal.[7]

  • Disposal: The material and any contaminated cleanup supplies must be disposed of as hazardous chemical waste. This can be done through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or the environment.[5]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Plan to Handle This compound fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without an operational fume hood. fume_hood->stop No baseline_ppe Establish Baseline PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat fume_hood->baseline_ppe Yes task_assessment Assess Task-Specific Risks baseline_ppe->task_assessment weighing Weighing solid? task_assessment->weighing large_scale Large scale (>10g) or high splash risk? weighing->large_scale No add_respirator Add N95/P1 Dust Mask weighing->add_respirator Yes spill Handling a spill? large_scale->spill No add_face_shield Add Face Shield over Goggles large_scale->add_face_shield Yes standard_ops Standard solution prep or reaction workup spill->standard_ops No spill->add_face_shield Yes upgrade_goggles Upgrade to Chemical Goggles standard_ops->upgrade_goggles proceed Proceed with Caution & Good Lab Practices upgrade_goggles->proceed add_respirator->upgrade_goggles upgrade_body Add Impervious Apron add_face_shield->upgrade_body double_glove Consider Double-Gloving upgrade_body->double_glove double_glove->proceed

Caption: PPE selection workflow for handling this compound.

References

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(R)-1-Methylazetidine-2-carboxylic acid

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